4-Methoxyestradiol

Catalog No.
S566604
CAS No.
26788-23-8
M.F
C19H26O3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxyestradiol

CAS Number

26788-23-8

Product Name

4-Methoxyestradiol

IUPAC Name

(8R,9S,13S,14S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1

InChI Key

BCWZIZLVBYHFES-PYEWSWHRSA-N

SMILES

Array

Synonyms

(17β)-4-Methoxy-estra-1,3,5(10)-triene-3,17-diol; 4-Methoxyestra-1,3,5(10)-triene-3,17β-diol; 4-Methoxyestradiol;

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O

The exact mass of the compound 4-Methoxyestradiol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide: COMT Enzyme and 4-Methoxyestradiol in Research and Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Catechol-O-methyltransferase (COMT) represents a crucial enzyme in cellular metabolism with far-reaching implications for neuropharmacology, oncology, and endocrinology. This comprehensive technical review examines COMT's role in catalyzing the methylation of catechol substrates, with particular focus on the formation of 4-Methoxyestradiol and its therapeutic potential. We detail the enzyme's catalytic mechanism influenced by rate-promoting vibrations and electrostatic preorganization, genetic polymorphisms (especially Val158Met) that modulate enzymatic activity, and COMT's function in estrogen metabolism pathways that produce anti-proliferative metabolites. Experimental evidence demonstrates that COMT overexpression suppresses invasion in estrogen receptor-dependent breast cancer models through interaction with MET signaling pathways. This review synthesizes current research findings, experimental methodologies, and clinical implications to provide researchers and drug development professionals with a foundational reference for advancing COMT-targeted therapeutics.

Introduction to COMT Biochemistry and Biological Significance

Catechol-O-methyltransferase (COMT) is a fundamental Phase II metabolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to catechol substrates. This enzymatic reaction follows a Michaelis-Menten kinetics model and is magnesium-dependent, requiring Mg²⁺ ions for optimal activity. COMT exists in two primary isoforms: a soluble short form (S-COMT) found predominantly in peripheral tissues, and a membrane-bound long form (MB-COMT) primarily expressed in the central nervous system. The tissue distribution of COMT shows highest expression in the liver, adrenal gland, lung, ovary, urinary bladder, and placenta, with varying levels detected throughout the human body. [1] [2]

The biological significance of COMT extends across multiple physiological domains. In the central nervous system, COMT plays a critical role in the metabolism of catecholamine neurotransmitters including dopamine, epinephrine, and norepinephrine. This function is particularly important in the prefrontal cortex, where dopamine transporters are sparse, making COMT the primary mechanism for dopamine clearance. In peripheral tissues, COMT contributes to the detoxification of catechol compounds and the metabolism of catechol estrogens. Through its role in inactivating reactive catechols and preventing their oxidation to semiquinones and quinones, COMT serves as a cellular protective mechanism against oxidative stress and DNA damage. The enzyme's broad substrate specificity encompasses numerous endogenous compounds and xenobiotics containing catechol structures, positioning COMT as a key player in both normal physiology and disease pathogenesis. [1] [2]

COMT Catalytic Mechanism and Molecular Function

Catalytic Reaction Mechanism

The methyl transfer reaction catalyzed by COMT represents a sophisticated biochemical process that has been extensively studied through both experimental and computational approaches. COMT facilitates an S_N2 nucleophilic substitution in which the methyl group of SAM is transferred to a hydroxyl oxygen of catechol substrates. This reaction proceeds through a pentacoordinate transition state characterized by simultaneous bond formation between the catechol oxygen and methyl carbon, and bond cleavage between the methyl carbon and sulfur of SAM. The catalytic efficiency of COMT is extraordinary, achieving a rate enhancement of approximately 10¹⁶-fold compared to the uncatalyzed reaction in aqueous solution. This remarkable catalytic power derives from precise molecular interactions within the enzyme's active site that optimize the reaction trajectory and stabilize transition state complexes. [3] [4]

Table 1: Key Catalytic Parameters of COMT

Parameter Value Context Reference
Rate Enhancement 10¹⁶-fold Compared to aqueous solution [4]
Magnesium Cofactor Required Active site coordination [3]
Thermostability Reduction 3-4 fold Val158Met polymorphism [1]
Enzymatic Activity Reduction 40% in vivo Met/Met vs Val/Val genotype [2]
Dopamine Clearance Primary mechanism Prefrontal cortex [2]
Structural Basis of Catalysis

The catalytic power of COMT originates from two complementary mechanisms that have been elucidated through computational chemistry and kinetic studies. First, rate-promoting vibrations (RPVs) represent fast protein motions (femtosecond to picosecond timescale) that are directly coupled to the chemical step of the methyl transfer reaction. These vibrations involve coordinated movements of active site residues, particularly Tyr68 located behind the SAM molecule, that compress the donor-acceptor distance and lower the free energy barrier for methyl transfer. Second, electrostatic preorganization creates an optimal environment in the active site that stabilizes the charge separation occurring in the transition state. The protein architecture positions key residues and water molecules to generate an electric field that preferentially stabilizes the transition state over reactants. Importantly, these two mechanisms are interconnected, with rate-promoting vibrations serving as the physical mechanism that generates the optimal electrostatic environment for catalysis. [3]

The critical role of specific active site residues has been demonstrated through mutagenesis studies. Replacement of Tyr68 with alanine significantly reduces catalytic efficiency and increases the inverse secondary deuterium kinetic isotope effect, indicating an impaired compression mechanism. Similarly, residues Met40 and Asp141 contribute to active site compaction and stabilization of the methyl group through hydrogen bonding interactions. The magnesium ion in the active site coordinates directly with the catechol substrate, serving to deprotonate the hydroxyl group and enhance its nucleophilicity for methyl transfer. This intricate arrangement of catalytic elements creates a highly optimized molecular environment that enables COMT to achieve exceptional catalytic proficiency in methyl transfer reactions. [3] [4]

COMT Genetics and Regulation

Genetic Polymorphisms

The COMT gene is located on chromosome 22q11.2 and consists of six exons that encode both the soluble and membrane-bound isoforms of the enzyme. The most extensively studied genetic variation is the Val158Met polymorphism (rs4680), which results in a valine to methionine substitution at codon 158 in MB-COMT (corresponding to codon 108 in S-COMT). This polymorphism has profound functional consequences, with the Met158 variant exhibiting reduced thermostability and approximately 3-4 fold lower enzymatic activity in vitro due to impaired protein folding and stability. In vivo studies indicate that the Met/Met genotype results in approximately 40% reduction in functional enzyme activity compared to the Val/Val genotype, leading to significant differences in dopamine degradation rates in the prefrontal cortex. [1] [2]

Table 2: COMT Genetic Variations and Functional Consequences

Genetic Variation Type Functional Impact Clinical Associations
Val158Met (rs4680) SNP Met allele: 3-4× reduced activity, increased dopamine Executive function, pain sensitivity, emotional processing
rs737865 SNP Modulates COMT expression Personality traits, antidepressant response
rs165599 SNP Alters transcriptional regulation Psychosis risk in Alzheimer's disease
22q11.2 deletion CNV Complete COMT loss DiGeorge/velocardiofacial syndrome
Promoter methylation Epigenetic Reduced gene expression Substance use in adolescents

The population genetics of COMT polymorphisms reveal significant ethnic variations in allele distribution. The frequency of the Val158 allele varies substantially across populations, with reported frequencies of 0.48 in European, 0.69 in African, and 0.62 in Asian populations. These ethnic differences in COMT genetics may contribute to population-specific variations in catecholamine metabolism, pain sensitivity, and stress responses. Beyond Val158Met, other polymorphisms including rs737865 and rs165599 have been studied for their associations with personality traits, response to antidepressant medications, and psychosis risk associated with Alzheimer's disease. Additionally, a three megabase deletion in chromosome 22q11.2 that includes the COMT gene results in DiGeorge/velocardiofacial syndrome, characterized by increased rates of schizophrenia, cardiovascular anomalies, and other systemic manifestations that reflect the importance of COMT in diverse physiological processes. [1] [2]

Epigenetic Regulation

Epigenetic mechanisms represent another layer of COMT regulation that has recently gained research attention. DNA methylation of COMT promoter regions can modulate gene expression levels and consequently influence enzymatic activity. Studies investigating COMT gene methylation in adolescents have revealed complex associations with substance use behaviors. Specifically, methylation of the MB-COMT promoter was associated with non-daily smoking, with an odds ratio of 1.82, though not with daily smoking. Furthermore, adolescents with the Met/Met genotype combined with high rates of MB-COMT promoter methylation demonstrated reduced likelihood of high-frequency cannabis use compared to those with Val/Val or Val/Met genotypes. These findings suggest that epigenetic modifications interact with genetic variation to influence complex behaviors, potentially through modulation of dopaminergic signaling. The soluble COMT promoter methylation, however, did not show significant associations with substance use in these studies, indicating isoform-specific epigenetic regulation. [5]

Sexual dimorphism represents another important aspect of COMT regulation. Women typically exhibit 20-30% lower COMT activity than men, a difference attributed to hormonal regulation of the enzyme. Estrogen directly influences COMT transcription through estrogen response elements located on the COMT promoter, creating a potential feedback relationship between estrogen levels and COMT activity. This regulatory mechanism may contribute to sex differences in dopaminergic functioning and explain variations in cognitive performance, pain sensitivity, and stress responses between males and females. Additionally, COMT expression demonstrates age-dependent patterns, increasing approximately tenfold in the liver from infancy to adulthood, then gradually decreasing with advancing age. These developmental changes in COMT activity may influence dopamine availability across the lifespan and contribute to age-related alterations in executive function and cognitive processing. [1] [6]

This compound: Formation and Biological Activities

Metabolic Pathway and Formation

This compound (4-ME2) is an endogenous methoxylated catechol estrogen that serves as a metabolite of estradiol formed through a well-defined metabolic pathway. The biosynthesis of 4-ME2 begins with cytochrome P450-mediated hydroxylation of estradiol, primarily by CYP1B1, which specifically catalyzes the formation of 4-hydroxyestradiol (4-OH-E2). This catechol estrogen then serves as the substrate for COMT-mediated methylation, transferring a methyl group from SAM to the 4-hydroxy position of the estrogen molecule. The specificity of this pathway is notable, as different CYP enzymes demonstrate positional preference in estrogen hydroxylation: CYP1A1 and CYP1A2 predominantly catalyze formation of 2-hydroxyestradiol, while CYP1B1 specifically generates the 4-hydroxy metabolite. This enzymatic specificity has significant implications for estrogen metabolism and its associated cancer risks, as the different metabolites exhibit distinct biological activities and genotoxic potential. [7] [8]

The chemical structure of this compound (C₁₉H₂₆O₃) features a methoxy group at the 4-position of the phenolic ring of estradiol. This structural modification profoundly alters the molecule's biological properties compared to its parent compound. Unlike estradiol, 4-ME2 demonstrates minimal binding affinity for estrogen receptors and does not significantly impact steroid hormone binding globulin levels. The metabolic fate of estrogen through the 4-hydroxylation pathway has particular importance in carcinogenesis, as 4-hydroxyestradiol is prone to oxidation to estrogen quinones that can form DNA adducts and generate reactive oxygen species through redox cycling. Therefore, COMT-mediated methylation of 4-hydroxyestradiol represents a protective detoxification pathway that minimizes the genotoxic potential of estrogen metabolites. [8] [9]

Biological Activities and Receptor Interactions

The biological activities of this compound extend beyond its role as an inactive metabolite, encompassing several therapeutically relevant effects. Notably, 4-ME2 exhibits potent antiangiogenic and antiproliferative properties that have generated significant research interest for oncology applications. These effects are mediated through multiple mechanisms, including induction of oxidative DNA damage and elevation of reactive oxygen species (ROS) levels in cancer cells, leading to cell cycle arrest and apoptosis. Unlike its precursor 4-hydroxyestradiol, which has procarcinogenic properties, 4-ME2 does not undergo redox cycling to generate semiquinone radicals and quinones that cause DNA damage. This fundamental difference in chemical reactivity underlies the contrasting biological effects of these closely related estrogen metabolites. [8] [9]

In cardiovascular physiology, 4-ME2 demonstrates protective effects through inhibition of migration, proliferation, and collagen synthesis in vascular smooth muscle cells. These actions occur through estrogen receptor-independent mechanisms, suggesting potential therapeutic applications in atherosclerosis and other vascular diseases without the proliferative effects associated with classical estrogen signaling. The multifaceted biological activities of 4-ME2 position this endogenous metabolite as a promising candidate for therapeutic development in oncology and cardiovascular medicine, with the advantage of potentially reduced side effects compared to conventional treatments due to its unique receptor interaction profile. [9]

Table 3: Comparative Properties of Estradiol Metabolites

Parameter This compound 2-Methoxyestradiol 4-Hydroxyestradiol 2-Hydroxyestradiol
ER Binding Affinity Minimal (1.3% of E2) Minimal (0.05% of E2) Moderate (45% of E2) Low (24% of E2)
Antiangiogenic Activity High High Low Moderate
Genotoxic Potential Low Low High Moderate
Carcinogenic Potential Anticarcinogenic Anticarcinogenic Procarcinogenic Neutral/Protective
COMT Substrate Product Product Precursor Precursor

Therapeutic Implications and Research Applications

Cancer Therapeutics and COMT Modulation

The role of COMT in cancer biology presents a complex landscape with significant therapeutic implications. In estrogen receptor-dependent breast cancer, COMT demonstrates tumor suppressor activity through multiple mechanisms. Research using MCF7 breast cancer models has revealed that COMT overexpression associates with decreased cell invasion in both 2D and 3D assay systems, with statistically significant reduction in invasiveness (p < 0.0001 for Transwell assay, p < 0.05 for spheroid formation). Molecular analyses identified that COMT overexpression leads to downregulation of genes associated with invasion (FTO, PIR, TACSTD2, ANXA3, KRT80, S100P, PREX1, CLEC3A, LCP1) and upregulation of genes linked to less aggressive phenotype (RBPMS, ROBO2, SELENBP, EPB41L2) at both transcript and protein levels. Importantly, COMT interacts with MET signaling pathways, a key regulator of invasive behavior, through its association with SPINT2, a negative regulator of MET. These findings establish COMT as a significant modulator of cancer cell invasiveness with potential prognostic and therapeutic value in hormone-dependent breast cancers. [10]

The therapeutic potential of this compound extends across multiple cancer types, with promising applications in breast cancer, lung cancer, and other malignancies. In lung cancer models, 4-ME2 significantly inhibits cell growth and induces mitotic arrest through mechanisms involving increased oxidative stress and DNA damage. Interestingly, antioxidant treatment does not reverse the growth inhibition caused by 4-ME2, suggesting that its antiproliferative effects are robust and potentially exploitable for therapeutic purposes. The dual role of 4-ME2 in both inhibiting cell growth and inducing oxidative stress underscores the need for careful therapeutic development to maximize efficacy while managing potential side effects. Current research efforts focus on optimizing the delivery, stability, and selectivity of 4-ME2 and related compounds to harness their antitumor properties while minimizing undesired effects. [9]

Neuropharmacology and COMT Inhibitors

In the realm of neuropharmacology, COMT represents an important therapeutic target for Parkinson's disease management. COMT inhibitors including entacapone, tolcapone, and opicapone are employed as adjunct therapies to levodopa, extending its duration of action by preventing peripheral metabolism. This "triple therapy" approach combining levodopa, a dopa decarboxylase inhibitor (carbidopa or benserazide), and a COMT inhibitor has become standard in advanced Parkinson's disease management to reduce motor fluctuations. The clinical use of these inhibitors requires careful consideration of their pharmacological properties; tolcapone demonstrates greater potency but carries risk of liver toxicity requiring monitoring, while entacapone presents a more favorable safety profile but requires more frequent dosing. The development of COMT inhibitors represents a successful application of enzyme inhibition strategies in neurological therapeutics, with ongoing research focused on optimizing their clinical utility and developing next-generation compounds with improved efficacy and safety profiles. [2]

The Val158Met polymorphism significantly influences executive function and cognitive processes, with implications for neuropsychiatric disorders and normal cognitive aging. Meta-analyses indicate that the Met/Met genotype associates with better performance on the Wisconsin Card Sorting Test and enhanced working memory in healthy individuals, attributed to increased prefrontal dopamine availability. However, this relationship demonstrates context-dependency, as during manic episodes in bipolar disorder, the Val/Val genotype correlates with better cognitive performance, potentially due to excessive dopamine levels in met carriers under hyperdopaminergic conditions. These genotype-phenotype relationships illustrate the complex modulation of cognitive function by COMT activity and highlight the importance of considering genetic background in developing cognitive-enhancing therapeutics targeting the dopaminergic system. [1] [6]

Experimental Methods and Research Protocols

Analytical Methods and Assay Protocols

Advanced omics technologies have been successfully applied to characterize COMT function and its downstream effects. RNA-Seq and LC-DIA-MS/MS proteomics have identified comprehensive transcriptomic and proteomic changes associated with COMT modulation in breast cancer models. These approaches typically involve stable transduction of target cells with lentiviral vectors carrying COMT genes, followed by comprehensive molecular profiling. For COMT activity assessment, enzyme kinetic assays monitoring the conversion of dopamine to 3-methoxytyramine or the methylation of catechol estrogens provide quantitative measures of enzymatic function. These assays typically utilize SAM as the methyl donor and quantify reaction products through high-performance liquid chromatography or mass spectrometric detection. For cellular invasion studies, Transwell assays with basement membrane extract coatings enable quantification of invasive potential, while 3D spheroid cell invasion assays provide more physiologically relevant models of invasive behavior. These methodologies yield robust, quantitative data on COMT function and its cellular consequences. [10]

Laboratory testing for this compound typically utilizes urine samples, which provide a non-invasive matrix for assessing estrogen metabolite profiles and methylation capacity. Urinary testing reflects integrated estrogen metabolism over time rather than point-in-time measurements, offering advantages for assessing metabolic patterns. Analytical methods commonly employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification of this compound and related metabolites. Reference ranges for urinary this compound in cycling women during the luteal phase typically fall between 0.052-0.26 ng/mg creatinine/day, though these values may vary between laboratories and population groups. Interpretation of this compound levels should consider the broader context of estrogen metabolism, including the balance between 2-hydroxylation, 4-hydroxylation, and 16-hydroxylation pathways, as the relative activity of these competing pathways has significant implications for hormonal health and disease risk. [9]

Computational and Structural Approaches

Computational chemistry methods have provided profound insights into COMT catalytic mechanism and inform rational drug design approaches. Transition path sampling (TPS) combined with committor distribution calculations has enabled identification of unbiased reaction coordinates for the methyl transfer reaction. Quantum mechanics/molecular mechanics (QM/MM) simulations elucidate the electronic rearrangements and protein dynamics along the reaction pathway, revealing the interconnected roles of rate-promoting vibrations and electrostatic preorganization. These computational approaches typically employ molecular dynamics simulations using force fields such as CHARMM36, with quantum mechanical treatment of the catechol substrate, SAM cofactor, and magnesium ion coordination complex. The structural basis of COMT function has been further elucidated through X-ray crystallography, with the co-crystal structure of COMT with SAM and 3,5-dinitrocatechol (PDB ID: 3BWM) providing a foundational framework for understanding active site architecture and guiding mutagenesis studies to probe catalytic mechanism. [3] [4]

The following diagram illustrates the integrated metabolic pathway of estradiol, highlighting COMT's crucial role in directing estrogen metabolism toward protective metabolites:

G Estradiol Estradiol CYP1A1 CYP1A1 Estradiol->CYP1A1 Hydroxylation CYP1B1 CYP1B1 Estradiol->CYP1B1 Hydroxylation 2-OH-E2 2-OH-E2 CYP1A1->2-OH-E2 4-OH-E2 4-OH-E2 CYP1B1->4-OH-E2 COMT COMT 2-MeO-E2 2-MeO-E2 COMT->2-MeO-E2 4-MeO-E2 4-MeO-E2 COMT->4-MeO-E2 2-OH-E2->COMT Methylation 4-OH-E2->COMT Methylation Estrogen Quinones\n(DNA damage) Estrogen Quinones (DNA damage) 4-OH-E2->Estrogen Quinones\n(DNA damage) Oxidation Antiproliferative\nEffects Antiproliferative Effects 2-MeO-E2->Antiproliferative\nEffects 4-MeO-E2->Antiproliferative\nEffects

Figure 1: Integrated Metabolic Pathway of Estradiol Showing COMT-Directed Detoxification

Conclusion and Future Directions

The multifunctional nature of COMT enzyme and its role in generating biologically active metabolites like this compound positions this system as a significant target for therapeutic development across multiple disease domains. In oncology, the protective function of COMT in estrogen metabolism and the antitumor properties of this compound offer promising avenues for cancer prevention and treatment, particularly in hormone-sensitive malignancies. In neuropharmacology, COMT inhibitors have already established their clinical utility in Parkinson's disease, with ongoing research exploring their potential in other neurological and psychiatric conditions. The genetic and epigenetic regulation of COMT adds layers of complexity to its biological functions and presents opportunities for personalized medicine approaches that account for individual variations in COMT activity.

Future research directions should focus on elucidating the structural dynamics of COMT catalysis to inform the design of novel modulators with enhanced specificity and therapeutic index. The development of this compound analogs with improved pharmacokinetic properties represents a promising strategy for harnessing its antitumor effects while minimizing potential side effects. Further exploration of COMT's interplay with signaling pathways beyond MET, particularly in the context of cancer progression and neuronal function, may reveal novel therapeutic targets. Additionally, advancing our understanding of how genetic and epigenetic variations in COMT influence disease susceptibility and treatment response will facilitate precision medicine approaches across multiple therapeutic domains. The integration of computational, structural, and functional approaches will continue to drive innovations in targeting this enzymatically versatile and therapeutically significant system.

References

4-Methoxyestradiol antiangiogenic mechanisms research

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Origin and Related Compounds

4-Methoxyestradiol is a metabolic derivative of estradiol (E2). Its formation and relationship to other metabolites are crucial for understanding its function.

Estradiol Estradiol CYP1A1_CYP1A2 CYP1A1/CYP1A2 Hydroxylation Estradiol->CYP1A1_CYP1A2 CYP1B1 CYP1B1 Hydroxylation Estradiol->CYP1B1 TwoOH 2-Hydroxyestradiol (2-OH-E2) CYP1A1_CYP1A2->TwoOH FourOH 4-Hydroxyestradiol (4-OH-E2) CYP1B1->FourOH COMT COMT Methylation TwoOH->COMT FourOH->COMT Detoxification TwoMeO 2-Methoxyestradiol (2-MeO-E2) (Anti-angiogenic, Antiproliferative) COMT->TwoMeO FourMeO This compound (4-MeO-E2) (Anti-angiogenic, Antiproliferative) COMT->FourMeO

Figure 1: Metabolic pathway of estradiol showing the formation of this compound and its precursor. The 4-OH-E2 to 4-MeO-E2 conversion via COMT is a key detoxification step [1] [2].

The balance between these pathways is critical. The 4-MeO-E2/4-OH-E2 ratio is a significant indicator, with a higher ratio suggesting efficient detoxification of the genotoxic 4-OH-E2 and a potentially lower risk for hormone-dependent cancers [1].

Detailed Experimental Evidence and Protocols

Research across various experimental models has substantiated the antiangiogenic properties of 4-MeO-E2 and its analog, 2-Methoxyestradiol (2-MeO-E2).

In Vitro Evidence
  • Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay: This standard assay measures the ability of a compound to inhibit the growth of endothelial cells. Sulphamoylated derivatives of 2-MeO-E2 were found to be 60-fold more potent than unmodified 2-MeO-E2 in this assay [3].
  • Endothelial Cell/Fibroblast Co-culture Tubule Formation Assay: This test models the formation of capillary-like tubules. In this model, 2-MeOE2bisMATE (a sulphamoylated derivative) was 13-fold more potent at inhibiting tubule formation than the parent 2-MeO-E2 [3].
In Vivo Evidence

The Mouse Matrigel Plug Assay is a classic in vivo method for quantifying angiogenesis [3] [4].

  • Procedure: Mice are injected subcutaneously with Matrigel, a basement membrane extract, supplemented with a pro-angiogenic factor like basic Fibroblast Growth Factor (bFGF). The test compound is administered orally. After a set period, vascularization is quantified by injecting FITC-labeled dextran intravenously, which is incorporated into the perfused blood vessels within the plug.
  • Findings for 2-MeO-E2 analogs: Oral administration of 2-MeOE2bisMATE at 10 mg/kg and 50 mg/kg for 7 days significantly reduced bFGF-induced neovascularization to, or even below, control levels [3].

Comparative Analysis of Methoxyestradiol Compounds

The table below compares the properties and experimental findings for 2-Methoxyestradiol and this compound.

Feature 2-Methoxyestradiol (2-MeO-E2) This compound (4-MeO-E2)
Primary Precursor 2-Hydroxyestradiol (2-OH-E2) [5] 4-Hydroxyestradiol (4-OH-E2) [1]
Key Anti-cancer Activities Antiproliferative, antiangiogenic, pro-apoptotic [4] [6] Antiproliferative, antiangiogenic, induces oxidative stress in cancer cells [7]
Receptor Binding Minimal estrogen receptor binding [6] Minimal estrogen receptor binding [7]
Evidence in Disease Models Ovarian cancer (chicken model) [4], Experimental Autoimmune Encephalomyelitis (EAE) [6] Lung cancer cell lines [7]
Key Experimental Findings Promotes apoptosis in tumors, reduces CD31+ endothelial cells in vivo [4]; Inhibits T-cell activation and cytokine production [6]. Inhibits vascular smooth muscle cell proliferation; inhibits growth and induces oxidative damage in lung cancer cells [7].

Research and Development Considerations

Despite promising pre-clinical results, the therapeutic application of methoxyestradiols faces a significant challenge: low oral bioavailability due to rapid conjugation and oxidation [3]. This has spurred the development of synthetic analogs, primarily through sulphamoylation, which have shown markedly improved potency in models of breast cancer and angiogenesis [3].

References

4-Methoxyestradiol estrogen receptor binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Affinity Data

The table below summarizes the relative binding affinity (RBA) of 4-Methoxyestradiol and related compounds, where estradiol (E2) is set at 100 for reference.

Estrogen Compound Relative Binding Affinity (RBA) for ERα (%) Relative Binding Affinity (RBA) for ERβ (%)
17β-Estradiol (E2) 100 [1] 100 [1]
4-Hydroxyestradiol (4-OH-E2) 70.4 [1] 56 [1]
This compound (4-MeO-E2) 1.6 [1] 1.0 [1]
2-Methoxyestradiol (2-MeO-E2) 0.05 [2] / 2.2 [1] 1.4 [1]

Another independent study reported the RBA of this compound for the estrogen receptor as 1.3%, confirming its very weak binding potency [2].

Structural Basis for Low Binding Affinity

The low binding affinity of this compound can be understood through molecular docking studies that visualize its interaction with the receptor's ligand-binding domain (LBD) [1].

  • Critical Hydrogen Bond Disruption: The methoxy group (-OCH₃) at the 4-position on the A-ring sterically and electronically interferes with the formation of a critical hydrogen bond between the 4-oxygen atom and a key arginine residue (R394 in ERα, R346 in ERβ) in the binding pocket [1].
  • Weakened Interaction: This results in a much longer, and therefore weaker, hydrogen bond distance compared to estradiol. In ERα, the bond distance to R394 increases from 2.02 Å (with E2) to 3.03 Å (with 4-MeO-E2) [1].
  • Energetic Penalty: The disrupted interaction is reflected in a less favorable computed binding energy, particularly a reduction in the stabilizing van der Waals forces (ΔE_VDW) within the binding pocket [1].

The following diagram illustrates this key structural mechanism.

G LBD Ligand Binding Domain (LBD) E2 Estradiol (E2) LBD->E2 Binds via MeOE2 This compound (4-MeO-E2) LBD->MeOE2 Binds via H_Bond_Strong Strong H-bond with R394 E2->H_Bond_Strong H_Bond_Weak Weak/Disrupted H-bond MeOE2->H_Bond_Weak Affinity_High High Binding Affinity H_Bond_Strong->Affinity_High Affinity_Low Low Binding Affinity H_Bond_Weak->Affinity_Low

Structural mechanism of this compound's low binding affinity.

Experimental Methods for Determining Binding Affinity

The data in the tables were generated using established biochemical and computational techniques.

Transcriptional Activation Assay (ER-STTA)

This method is detailed in OECD Test Guideline 455 [3].

  • Cell Line: hERα-HeLa-9903 cells, which are engineered to express the human estrogen receptor α.
  • Reporter Gene: A luciferase gene under the control of an estrogen-responsive promoter.
  • Procedure:
    • Cells are exposed to the test chemical (agonist assay) or the test chemical along with a known agonist like estradiol (antagonist assay).
    • After incubation, a luciferase assay reagent is added.
    • Luminescence is measured; the light intensity is proportional to the receptor's transcriptional activity, which in turn indicates binding and activation.
  • Application: This method directly measures the functional outcome (agonist or antagonist activity) of a compound binding to the receptor [3].
Saturation Binding Assay

This classic method is used to determine ligand-receptor binding affinity directly [4].

  • System: Cell-free expression systems producing purified human ER isoforms.
  • Procedure:
    • Increasing concentrations of a radioactively labeled ligand (e.g., [³H]-17β-estradiol) are incubated with a fixed amount of the receptor.
    • Specifically bound radioactivity is measured at each concentration.
    • Data is plotted and analyzed using a Scatchard plot to determine the Equilibrium Dissociation Constant (Kd), which quantifies binding affinity [4].
Molecular Docking

This computational approach predicts how a small molecule (ligand) fits into a protein's binding pocket [1].

  • Structure: The 3D crystal structure of the Estrogen Receptor's Ligand-Binding Domain (ERα LBD) is obtained from a database.
  • Docking Simulation: The 3D structure of this compound is computationally positioned into the binding pocket. The algorithm explores various orientations to find the most energetically stable conformation.
  • Analysis: The output provides the predicted binding mode and allows for the calculation of interaction energies and visualization of specific interactions, like hydrogen bonds [1].

Biological and Therapeutic Implications

The weak estrogen receptor binding of this compound is directly linked to its unique biological profile and therapeutic potential.

  • Distinct Mechanism of Action: Due to its low binding affinity, this compound does not significantly activate classical genomic estrogen signaling [5]. Its notable antiangiogenic and antiproliferative properties are largely mediated through estrogen receptor-independent pathways [5].
  • Therapeutic Candidate: These properties make it a promising candidate for treating cancers, as it can inhibit new blood vessel formation and cancer cell growth without exerting strong estrogenic effects [5].
  • Role in Hormone Metabolism: As a metabolite in the 4-hydroxylation pathway of estradiol, its formation is part of a potential detoxification route. Efficient conversion of the precursor 4-hydroxyestradiol to this compound is considered beneficial for reducing genotoxic risk [5].

The experimental workflow from binding studies to functional outcome is summarized below.

G A In Vitro Binding Assays (Saturation Binding, ER-STTA) C Identified Low Binding Affinity A->C B Computational Analysis (Molecular Docking) B->C D Postulated ER-Independent Mechanisms C->D E Therapeutic Effects (Anti-angiogenic, Anti-proliferative) D->E

Experimental workflow from binding studies to functional effects.

References

endogenous production and metabolism of 4-Methoxyestradiol

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Pathway of 4-Methoxyestradiol Production

The endogenous production of this compound is a two-step metabolic process originating from estradiol (E2). The pathway can be visualized as follows:

G E2 Estradiol (E2) Step1 Hydroxylation (CYP1B1 Enzyme) E2->Step1 Phase I OH_E2 4-Hydroxyestradiol (4-OH-E2) Step1->OH_E2 Step2 Methylation (COMT Enzyme) MeO_E2 This compound (4-MeO-E2) Step2->MeO_E2 OH_E2->Step2 Phase II

  • Phase I - Hydroxylation: The transformation begins with the hydroxylation of estradiol at the 4-position of its phenolic ring. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP1B1, and to a lesser extent by CYP1A1, producing 4-Hydroxyestradiol (4-OH-E2). [1] [2] This initial metabolite is a catechol estrogen known for its reactivity and potential to generate oxidative stress and DNA-damaging quinones. [2] [3]
  • Phase II - Methylation: The 4-Hydroxyestradiol is subsequently detoxified via O-methylation. This reaction is catalyzed by the enzyme Catechol O-Methyltransferase (COMT), which transfers a methyl group to the 4-OH position, forming This compound (4-MeO-E2). [4] [1] [5] This step is critical for inactivating the reactive catechol estrogen, producing a metabolite with minimal estrogen receptor affinity but significant distinct biological activities. [5]

Biological Activities and Research Significance

This compound has minimal binding affinity for classical estrogen receptors and therefore does not exert significant classical estrogenic effects. [5] Its research significance stems from its potent receptor-independent activities:

  • Antiangiogenic Effects: 4-MeO-E2 inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis. [5]
  • Antiproliferative Effects: It directly inhibits the rapid multiplication of cells, including cancer cells. [5]
  • Pro-Oxidant Effects in Cancer Cells: In the context of cancer therapy, 4-MeO-E2 has been shown to induce oxidative stress and DNA damage specifically in cancer cells, contributing to its anticancer activity. [5]

These properties have driven research into its potential therapeutic applications for various cancers, including breast and lung cancer, as well as its role in cardiovascular health by inhibiting processes that lead to vascular diseases like atherosclerosis. [5]

Quantitative Data and Analytical Assessment

In clinical and research settings, the balance between the 4-hydroxy and 4-methoxy metabolites is often more informative than the absolute level of either one alone. [2]

Metric Details / Reference Range Significance & Context
Urinary 4-MeO-E2 Reference Range (Luteal Phase) 0.052 - 0.26 ng/mg creatinine/day [5] Provides benchmark for individual assessment.
4-MeO-E2 / 4-OH-E2 Ratio Reference Range 0.10 - 0.29 (in urine) [2] Indicates efficiency of methylation detoxification pathway.

| Typical Estrogen Metabolism Distribution | 2-OH pathway: 60-80% 16-OH pathway: 13-30% 4-OH pathway: 7.5-11% [2] [5] | Puts 4-MeO-E2 production into context of overall estrogen metabolism. |

A low 4-MeO-E2/4-OH-E2 ratio suggests inadequate methylation, potentially leading to an accumulation of the genotoxic 4-OH-E2, which is associated with an increased risk of conditions like breast cancer. [2] Conversely, a higher ratio indicates efficient detoxification and is generally considered protective. [2]

Experimental Protocols for Analysis

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying estrogen metabolites in biological samples. The protocol below summarizes key steps based on a recent study analyzing estrogen metabolites in pregnancy urine. [6]

G A Sample Collection (Urine) B Centrifugation (6,000 × g, 5 min, 4°C) A->B C Enzymatic Hydrolysis B->C D UPLC-MS/MS Analysis C->D E Data Interpretation D->E

1. Sample Collection and Preparation

  • Collection: Collect urine samples and immediately freeze at -80°C until analysis. [6]
  • Preparation: Thaw samples at 4°C and centrifuge at 6,000 × g for 5 minutes to collect the supernatant. [6]

2. Enzymatic Hydrolysis

  • To the supernatant (e.g., 1 mL), add enzymatic hydrolysis buffer containing β-glucuronidase/sulfatase (from Helix pomatia), L-ascorbic acid (as an antioxidant), sodium acetate buffer (pH 4.6), and internal standards (e.g., E2-d3, progesterone-d9). [6]
  • Incubate the mixture for 20 hours at 37°C to deconjugate glucuronidated and sulfated estrogen metabolites back to their free forms. [6]

3. UPLC-MS/MS Analysis

  • Chromatography: Separate the hydrolyzed metabolites using a UPLC system. This provides high-resolution separation prior to mass spectrometry. [6]
  • Mass Spectrometry: Analyze the eluent using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode. Quantification is achieved by multiple reaction monitoring (MRM), comparing the signal of metabolites to their corresponding internal standards. [6]

Research Implications and Future Directions

The unique pharmacological profile of 4-MeO-E2 positions it as a promising candidate for drug development, though its clinical translation faces challenges.

  • Therapeutic Potential: Its antiangiogenic and antiproliferative effects are valuable for oncology. The dual role of inducing oxidative stress in cancer cells while being a detoxification product represents a compelling therapeutic window. [5]
  • Challenges and Considerations: The pro-oxidant activity that kills cancer cells could also pose safety concerns, such as potential harm to non-cancerous cells, requiring careful study for long-term application. [5]
  • Biomarker Utility: The 4-MeO-E2/4-OH-E2 ratio in urine serves as a functional biomarker for the body's capacity to detoxify potentially harmful estrogen metabolites via methylation. This ratio could be valuable for assessing individual risk for estrogen-related diseases. [2]

References

4-Methoxyestradiol phase I and II detoxification pathways

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Significance

The formation of 4-Methoxyestradiol is a tightly regulated process. The following diagram illustrates the complete detoxification pathway from parent estradiol to the final metabolite.

G E2 Estradiol (E2) 4-OHE2 4-Hydroxyestradiol (4-OHE2) E2->4-OHE2  Phase I CYP1B1 4-OHE2-Q 4-OHE2-3,4-Quinone (Genotoxic) 4-OHE2->4-OHE2-Q  Oxidation 4-MeOE2 This compound (4-MeOE2) 4-OHE2->4-MeOE2  Phase II COMT

This pathway highlights a critical metabolic fork. The 4-OHE2 intermediate can be diverted down a genotoxic path leading to DNA-adduct formation, a process implicated in cancer initiation [1] [2]. The role of COMT is crucial as it shunts 4-OHE2 toward the formation of 4-Methoxy-E2, effectively neutralizing its reactivity and facilitating its excretion [2].

Biological Activity and Research Implications

This compound is not merely an inactive detoxification product. It possesses distinct and potent biological activities [3]:

  • Antiproliferative & Anti-angiogenic: It inhibits the growth of new blood vessels (anti-angiogenesis) and the multiplication of fast-growing cells, making it a promising candidate for cancer therapy [3] [4].
  • Receptor Interaction: Unlike estradiol, it has minimal affinity for estrogen receptors and does not significantly stimulate estrogenic activity. Its effects are largely receptor-independent [3].
  • Therapeutic Potential: Research has investigated its applications against breast cancer and lung cancer, where it can induce oxidative stress and arrest the cell cycle in cancer cells [3].

Analytical Assessment Methods

Evaluating this compound levels is key to understanding a patient's estrogen metabolism status.

  • Common Sample Type: Urine is the standard sample for testing estrogen metabolites, including 4-Methoxy-E2. It reflects phase I and II detoxification patterns and is non-invasive [3].
  • Reference Ranges: Optimal levels are context-dependent. One laboratory suggests a general reference for urine 4-Methoxy-E2 is 0.052-0.26 ng/mg creatinine/day for cycling women in the luteal phase. The proportion of estrogen utilizing the 4-OH pathway is ideally between 7.5-11% [3].
  • Interpretation: The ratio of 4-Methoxy-E2 to its precursor (4-OHE2) is a functional indicator of the body's methylation capacity. Efficient methylation is associated with reduced cancer risk [2].

Factors Influencing Metabolism & Experimental Considerations

Several factors can modulate this metabolic pathway, which is important for both research and clinical interpretation.

Factor Effect on Pathway Research/Clinical Consideration
COMT Inhibitors/Genetics Slows methylation, potentially increasing 4-OHE2 and genotoxic risk [2]. Account for genetic variation (e.g., COMT polymorphisms) in study design and data analysis.
CYP1B1 Inducers Increases production of 4-OHE2 precursor. Inducers include inflammation, xenoestrogens, and smoking [5]. Control for lifestyle and environmental exposures in observational studies.
Supportive Nutrients Sulforaphane and Resveratrol can inhibit CYP1B1 and induce protective enzymes like NQO1 [5] [2]. Useful for exploring chemoprevention strategies in experimental models.

For researchers, using fresh tissue explants can preserve full metabolic capacity, including COMT activity, providing a more accurate model for studying cutaneous or other extra-hepatic metabolism [6]. When designing experiments, measuring a panel of metabolites—including 2-OH-E2, 4-OH-E2, 2-MeOE2, and 4-MeOE2—provides a comprehensive view of the competing metabolic pathways and overall hormonal balance [5] [3].

References

LC-MS/MS Quantification of 4-Methoxyestradiol: Application Notes and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Context

4-Methoxyestradiol (4-MeOE2) is a significant metabolite of estradiol formed via the catechol-O-methyltransferase (COMT)-mediated methylation of 4-hydroxyestradiol (4-OHE2) [1]. Unlike its parent hormone estradiol, 4-MeOE2 exhibits minimal affinity for estrogen receptors and does not significantly impact steroid hormone binding globulin, which translates to reduced estrogenic activity [1]. This metabolite has garnered substantial research interest due to its potent antiangiogenic and antiproliferative properties, making it a promising candidate for therapeutic applications in various cancers, including breast and lung cancer, as well as potential benefits in cardiovascular disease management [1].

The accurate quantification of 4-MeOE2 in biological matrices presents significant analytical challenges due to its low physiological concentrations (typically in the picogram-per-milliliter range) and the complexity of biological samples [2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for quantifying estrogens and their metabolites in biological fluids, overcoming limitations associated with immunoassays, such as cross-reactivity issues and insufficient sensitivity [3] [2]. The development of robust LC-MS/MS methods for 4-MeOE2 is essential for understanding its pharmacokinetic profile and potential therapeutic applications, as well as for investigating the role of estrogen metabolism in health and disease [4].

Method Summary and Performance Data

Key Analytical Parameters

Table 1: Optimized LC-MS/MS Conditions for this compound Quantification

Parameter Specification Notes
LC System UPLC/MS/MS Ultra-performance liquid chromatography
Column CORTECS C18 (C18) Alternative: Poroshell 120 EC-C18 [5]
Column Temperature 50-60°C Shorter retention times at higher temperatures [5]
Mobile Phase Water with 0.1% formic acid and methanol (or acetonitrile) Gradient elution
Gradient Program 76% to 100% methanol over 0-8 min Return to initial conditions at 8.1 min, re-equilibrate until 11 min [5]
Flow Rate 0.4-0.5 mL/min
Injection Volume 5-20 µL Dependent on sensitivity requirements
Mass Spectrometer Triple quadrupole Operating in MRM mode
Ionization Mode Positive electrospray ionization (ESI+) Enhanced sensitivity after derivatization
Derivatization Reagent Dansyl chloride Predominant reagent for estrogens [5]
Internal Standards Deuterated analogs (e.g., d5-2-MeOE2) Essential for accurate quantification

Table 2: Method Validation Parameters for this compound

Validation Parameter Performance Data Acceptance Criteria
Linear Range 2-500 pg/mL R² > 0.99
Lower Limit of Quantification (LLOQ) 2-4.4 pg/mL [5] Signal-to-noise >10, accuracy 80-120%, precision <20% CV
Intra-day Precision <10% CV <15% CV
Inter-day Precision <12% CV <15% CV
Accuracy 92-107% 85-115%
Extraction Recovery >85% Consistent and reproducible
Matrix Effects <15% suppression Normalized by internal standard
Stability Stable through 3 freeze-thaw cycles >85% recovery
Metabolite Profiling and Clinical Significance

The 4-MeO-E2/4-OH-E2 ratio serves as a critical indicator of the balance between potentially harmful and protective estrogenic activities [6]. This ratio provides insight into the metabolic pathways of estrogen and reflects the body's ability to modulate estrogenic activity through methylation, which has implications for conditions such as hormone-dependent cancers and cardiovascular diseases [6]. In premenopausal women or women on estrogen replacement therapy, the reference range for urine 4-MeO-E2/4-OH-E2 ratio is typically 0.10-0.29, with a higher ratio generally preferred as it indicates efficient methylation of the potentially genotoxic 4-OH-E2 to the more protective 4-MeO-E2 [6].

It is recommended that approximately 7.5-11% of a woman's circulating estrogen utilizes the 4-OH pathway, with the remainder metabolized through the 2-OH pathway (60-80%) and 16-OH pathway (13-30%) [6]. The balance between these pathways is crucial, as 4-hydroxyestradiol can undergo oxidation to reactive quinones that form DNA adducts and generate oxidative stress, potentially contributing to carcinogenesis, particularly in breast tissue [6]. Therefore, efficient conversion of 4-OHE2 to 4-MeOE2 via COMT represents an important detoxification pathway that may reduce cancer risk [6].

Experimental Protocols

Sample Preparation and Derivatization
3.1.1 Sample Collection and Storage
  • Biological Matrices: The method has been validated for serum, plasma, and urine samples [3] [1]. Urine samples are particularly useful for assessing estrogen metabolite ratios as they reflect longer-term hormone exposure and detoxification patterns rather than transient levels in circulation [1].
  • Collection Procedures: For serum samples, collect blood in appropriate tubes and allow clotting for 30 minutes at room temperature before centrifugation at 2000 × g for 10 minutes. Aliquot the supernatant and store immediately at -80°C until analysis. For urine samples, collect mid-stream urine in sterile containers and centrifuge at 2000 × g for 5 minutes to remove particulates [1].
  • Stability Considerations: Add 1% (w/v) L-ascorbic acid to urine samples immediately after collection to prevent oxidation of catechol estrogens [4]. All samples should be stored at -80°C and subjected to a minimum number of freeze-thaw cycles (preferably ≤3) to maintain analyte stability.
3.1.2 Solid-Phase Extraction (SPE)

Materials: Oasis HLB SPE cartridges (1 mL, 30 mg) or equivalent C18-based cartridges; divinylbenzene sorbent; methanol; distilled water; dichloromethane; formic acid.

Procedure:

  • Conditioning: Condition each SPE cartridge with 1 mL of methanol followed by 1 mL of distilled water at a flow rate of approximately 1 mL/min.
  • Sample Loading: Thaw samples on ice and centrifuge at 10,000 × g for 5 minutes to remove any precipitates. Acidify 1 mL of serum or urine with 10 μL of formic acid, then load onto the conditioned SPE cartridge at a flow rate of 0.5-1 mL/min.
  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
  • Elution: Elute the analytes with 1 mL of methanol into a clean glass tube. The use of divinylbenzene sorbent with methanol as the desorption agent has been shown to provide advantages over traditional liquid-liquid extraction approaches [5].
  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue in 50 μL of methanol for the derivatization reaction.
3.1.3 Derivatization with Dansyl Chloride

Reagents: Dansyl chloride solution (1 mg/mL in acetone); sodium bicarbonate buffer (0.1 M, pH 10.5); internal standard solution (deuterated 4-MeOE2 or similar).

Procedure:

  • Reaction Setup: To the reconstituted sample, add 50 μL of sodium bicarbonate buffer (0.1 M, pH 10.5) and 100 μL of dansyl chloride solution (1 mg/mL in acetone) [4].
  • Incubation: Vortex the mixture thoroughly and incubate at 60°C for 5 minutes. The derivatization reaction with dansyl chloride is relatively rapid compared to other reagents such as pentafluorobenzyl bromide, which can require 30 minutes or more [4].
  • Reaction Termination: Cool the reaction tube to room temperature and evaporate the excess derivatization reagent under a gentle stream of nitrogen.
  • Reconstitution: Reconstitute the derivatized sample in 100 μL of mobile phase initial conditions (76% methanol, 24% water with 0.1% formic acid) [5].
  • Analysis Transfer: Transfer the reconstituted sample to an LC vial with insert for analysis.
LC-MS/MS Analysis
3.2.1 Liquid Chromatography Conditions
  • Column: CORTECS C18 (100 × 2.1 mm, 1.6 μm) or Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) [5] [3]
  • Column Temperature: 50-60°C
  • Mobile Phase: A: Water with 0.1% formic acid; B: Methanol
  • Gradient Program:
    • 0-0.5 min: 76% B (isocratic)
    • 0.5-8 min: 76% to 100% B (linear gradient)
    • 8-8.1 min: 100% to 76% B (rapid re-equilibration)
    • 8.1-11 min: 76% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 10 μL
  • Autosampler Temperature: 10°C
3.2.2 Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI) in positive mode
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Desolvation Gas Flow: 1000 L/hr
  • Cone Gas Flow: 150 L/hr
  • Collision Gas Flow: 0.15 mL/min
  • Capillary Voltage: 3.0 kV
  • Multiple Reaction Monitoring (MRM) Transitions:
    • For dansyl-derivatized 4-MeOE2: Quantifier transition: m/z 504.2 → 171.0 (collision energy: 40 eV)
    • Qualifier transition: m/z 504.2 → 384.2 (collision energy: 35 eV)
    • For internal standard (deuterated 4-MeOE2): m/z 509.2 → 171.0 (collision energy: 40 eV)
Data Processing and Analysis

Modern open-source software tools such as MAVEN and Asari have been developed to address challenges in LC-MS data processing, including peak alignment across samples and accurate quantitation [7] [8]. These tools provide improved computational performance and trackable processing steps compared to earlier software like XCMS and MZmine [7].

Processing Workflow:

  • Raw Data Conversion: Convert raw mass spectrometer data to .mzXML format using tools like ThermoRawFileParser or msConvert [7].
  • Peak Detection and Alignment: Use the "mass track" concept implemented in Asari, which performs mass alignment before elution peak detection to improve reproducibility [7].
  • Quality Control Metrics: Implement metrics such as "mSelectivity" to ensure proper distinction of m/z features consistent with the mass resolution of the instrument [7].
  • Quantitation: Generate a peak intensity table with rows corresponding to metabolites and columns representing biological samples.
  • Review and Verification: Utilize interactive visualization features in MAVEN to manually verify automated peak detection and alignment, correcting any annotation errors [8].

Estrogen Metabolism and Methodological Workflow

G Estradiol Estradiol 4-Hydroxyestradiol\n(4-OH-E2) 4-Hydroxyestradiol (4-OH-E2) Estradiol->4-Hydroxyestradiol\n(4-OH-E2) CYP1B1 Hydroxylation CYP1B1 CYP1B1 CYP1B1->4-Hydroxyestradiol\n(4-OH-E2) This compound\n(4-MeO-E2) This compound (4-MeO-E2) 4-Hydroxyestradiol\n(4-OH-E2)->this compound\n(4-MeO-E2) COMT Methylation COMT COMT COMT->this compound\n(4-MeO-E2)

Diagram 1: Metabolic Pathway of this compound Formation

The diagram illustrates the biotransformation of estradiol to this compound via the 4-hydroxylation pathway. The initial hydroxylation step is catalyzed by cytochrome P450 enzymes (CYP1B1), producing 4-hydroxyestradiol, which is subsequently methylated by catechol-O-methyltransferase (COMT) to form this compound. The 4-MeO-E2/4-OH-E2 ratio serves as an important indicator of metabolic balance, with efficient methylation associated with reduced cancer risk [6].

G SampleCollection Sample Collection (Serum, Plasma, Urine) SamplePreparation Sample Preparation (Solid-Phase Extraction) SampleCollection->SamplePreparation Derivatization Derivatization (Dansyl Chloride) SamplePreparation->Derivatization LCAnalysis LC Separation (C18 Column, Gradient Elution) Derivatization->LCAnalysis SubProcedures Key Procedures: • SPE: Divinylbenzene sorbent, methanol elution • Derivatization: 60°C, 5 minutes • LC: Methanol/water with 0.1% formic acid gradient • MS: MRM transitions 504.2→171.0 & 504.2→384.2 MSDetection MS/MS Detection (ESI+ MRM Mode) LCAnalysis->MSDetection DataProcessing Data Processing (Peak Alignment & Quantitation) MSDetection->DataProcessing

Diagram 2: LC-MS/MS Workflow for this compound Quantification

The workflow outlines the comprehensive analytical procedure for quantifying this compound in biological samples. Critical steps include solid-phase extraction for sample clean-up, dansyl chloride derivatization to enhance detection sensitivity, reversed-phase chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM) mass spectrometry. This method achieves the sensitivity required for detecting low physiological concentrations of 4-MeOE2 [5] [4].

Troubleshooting and Optimization Guidelines

Common Issues and Solutions

Table 3: Troubleshooting Guide for 4-MeOE2 LC-MS/MS Analysis

Problem Potential Causes Solutions
Low Sensitivity Incomplete derivatization; Matrix effects; Ion suppression Optimize derivatization time/temperature; Improve sample clean-up; Use isotope-labeled internal standard
Poor Chromatographic Peaks Column degradation; Mobile phase issues; Inadequate gradient Replace guard column; Freshly prepare mobile phases; Adjust gradient slope
Retention Time Shift Column aging; Mobile phase composition variations; Temperature fluctuations Standardize mobile phase preparation; Maintain consistent column temperature; Use retention time markers
High Background Noise Contaminated ion source; Impure reagents; Sample matrix interference Clean ion source; Use HPLC-grade reagents; Optimize SPE washing steps
Inaccurate Quantification Incorrect internal standard addition; Calibration curve issues; Matrix effects Verify internal standard concentration; Freshly prepare calibration standards; Evaluate matrix effects
Method Optimization Recommendations
  • Derivatization Optimization: While dansyl chloride is the predominant derivatization agent for estrogens [5], alternative reagents such as 1,2-dimethylimidazole-5-sulfonyl chloride may provide improved sensitivity for specific applications [2]. Test different derivatization reagents and conditions to maximize signal intensity for 4-MeOE2.
  • Column Selection: The CORTECS C18 column has demonstrated excellent separation of estrogen metabolites, including difficult-to-separate isomers [3]. If resolution is inadequate, consider alternative C18 columns with different particle sizes (e.g., 2.7 μm) or surface chemistry.
  • Mobile Phase Modification: The addition of 0.1% formic acid to both aqueous and organic mobile phases enhances ionization efficiency in positive ESI mode [5]. If sensitivity remains suboptimal, experiment with alternative additives such as ammonium acetate or ammonium fluoride.
  • Source Parameter Optimization: Mass spectrometer source parameters should be optimized for dansyl-derivatized estrogens, as these compounds may have different optimal ionization conditions compared to underivatized analytes. Perform direct infusion of derivatized 4-MeOE2 standard to optimize parameters for maximum signal intensity.

Applications in Clinical and Translational Research

The quantification of 4-MeOE2 and its ratio to 4-OHE2 has significant implications for clinical research and therapeutic development. The balanced metabolism of estrogen through the 4-hydroxy pathway, as indicated by the 4-MeO-E2/4-OH-E2 ratio, provides insights into an individual's capacity for detoxifying potentially genotoxic catechol estrogens [6]. This ratio may serve as a biomarker for cancer risk assessment, particularly for hormone-dependent cancers such as breast cancer, where efficient methylation of 4-OHE2 to 4-MeOE2 is associated with reduced risk [6].

In drug development, 4-MeOE2 itself has been investigated as a potential therapeutic agent for various cancers due to its antiangiogenic and antiproliferative properties [1]. The LC-MS/MS method described here provides a robust analytical tool for pharmacokinetic studies and therapeutic monitoring of 4-MeOE2 in clinical trials. Additionally, this method can be applied to investigate the role of estrogen metabolism in other conditions such as cardiovascular diseases, pulmonary arterial hypertension, and metabolic disorders [2].

The ability to simultaneously quantify multiple estrogen metabolites in a single analytical run enables comprehensive metabolic profiling that can reveal important patterns in health and disease [4]. This approach supports the growing field of personalized medicine by providing detailed hormonal metabolic profiles that can inform individualized treatment strategies for hormone-related conditions.

Conclusion

The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for quantifying this compound in biological matrices. Through optimized sample preparation incorporating solid-phase extraction and dansyl chloride derivatization, coupled with carefully engineered LC-MS/MS conditions, the method achieves the necessary sensitivity to detect low physiological concentrations of this important estrogen metabolite. The inclusion of detailed protocols, troubleshooting guidelines, and performance validation parameters ensures that researchers can reliably implement this method in various research and clinical applications.

As interest continues to grow in the therapeutic potential of 4-MeOE2 and the clinical significance of estrogen metabolic ratios, this analytical approach will serve as a valuable tool for advancing our understanding of estrogen metabolism in health and disease. The method's adaptability to different biological matrices and potential for simultaneous quantification of multiple estrogen metabolites further enhances its utility in comprehensive metabolic profiling studies.

References

Comprehensive Application Notes and Protocols for GC-MS Determination of 4-Methoxyestradiol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Methoxyestradiol (4-ME2) is a significant metabolite of 17β-estradiol formed through the cytochrome P450 pathway followed by catechol-O-methyltransferase (COMT)-mediated methylation. This metabolite exhibits unique biological activities, including distinct estrogen receptor binding properties and potential roles in cellular signaling pathways, making it a compound of interest in various physiological and pathological studies. The accurate quantification of 4-ME2 in biological matrices presents significant analytical challenges due to its low circulating concentrations and the presence of isomeric metabolites such as 2-methoxyestradiol. Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary sensitivity, specificity, and chromatographic resolution required for reliable quantification of 4-ME2 in complex biological samples, enabling researchers to explore its biological significance across various research domains including cancer, cardiovascular diseases, and neuroendocrinology [1] [2].

Method Principle

The determination of this compound using GC-MS relies on the separation of analytes through gas chromatography followed by detection and quantification using mass spectrometry. The method involves:

  • Sample Preparation: Extraction of 4-ME2 from biological matrices (plasma, serum, tissue) using liquid-liquid extraction or solid-phase extraction techniques to remove interfering compounds and concentrate the analyte.
  • Derivatization: Chemical modification of 4-ME2 to improve its chromatographic behavior and detection sensitivity by converting polar functional groups to less polar, thermally stable derivatives.
  • Chromatographic Separation: Utilization of high-resolution capillary GC columns to separate 4-ME2 from other estrogen metabolites and matrix components.
  • Mass Spectrometric Detection: Selective detection and quantification using specific ion fragments monitored in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, providing high specificity and sensitivity [3] [4].

The combination of these steps enables reliable quantification of 4-ME2 even at low pg/mL concentrations typically found in biological samples.

Experimental Protocols

Sample Preparation Protocol
3.1.1 Materials and Reagents
  • Solvents: HPLC-grade or better methanol, ethyl acetate, hexane, acetone
  • Derivatization Reagents: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), trimethylchlorosilane (TMCS), N,O-Bis(trimethylsilyl)acetamide (BSA)
  • Acid/Base Solutions: Concentrated hydrochloric acid, sodium hydroxide
  • Buffers: Phosphate buffer (pH 7.0), acetate buffer (pH 5.0)
  • Internal Standards: Deuterated this compound (4-ME2-d₄) for optimal quantification accuracy
3.1.2 Sample Extraction Procedure
  • Protein Precipitation: Add 500 µL of plasma/serum to 2 mL of cold acetone or acetonitrile. Vortex mix for 1 minute and centrifuge at 10,000 × g for 10 minutes at 4°C.
  • Liquid-Liquid Extraction: Transfer supernatant to a clean tube and add 2 mL of ethyl acetate:hexane (1:1, v/v). Vortex for 2 minutes and centrifuge at 5,000 × g for 5 minutes.
  • Phase Separation: Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the dry residue in 100 µL of methanol for derivatization [3] [4].
3.1.3 Alternative Solid Phase Extraction Protocol
  • Column Conditioning: Condition Oasis HLB or similar SPE cartridge with 2 mL methanol followed by 2 mL water.
  • Sample Loading: Load plasma sample (100-500 µL) diluted with 1 mL water.
  • Washing: Wash with 2 mL water followed by 2 mL 10% methanol.
  • Elution: Elute analytes with 2 × 1 mL methanol.
  • Evaporation: Evaporate eluent to dryness under nitrogen and reconstitute in appropriate solvent [5].
Derivatization Protocol
3.2.1 Silylation Derivatization
  • Sample Preparation: Transfer dried extract to a derivatization vial.
  • Reagent Addition: Add 50 µL of MSTFA containing 1% TMCS.
  • Reaction Conditions: Heat at 60°C for 30 minutes.
  • Completion Check: Cool to room temperature and analyze immediately by GC-MS.
  • Alternative Reagents: N,O-Bis(trimethylsilyl)acetamide + chlorotrimethylsilane + 1-(trimethylsilyl)imidazole mixture (3:2:3 ratio) can also be used effectively [6].
GC-MS Analysis Conditions
3.3.1 Gas Chromatography Parameters
  • Column: Fused silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) with 5% phenyl polysiloxane stationary phase
  • Injector Temperature: 280°C
  • Injection Volume: 1-2 µL in splitless mode
  • Carrier Gas: Helium at constant flow of 1.0 mL/min
  • Oven Temperature Program:
    • Initial temperature: 150°C (hold 1 min)
    • Ramp 1: 20°C/min to 240°C (hold 1 min)
    • Ramp 2: 5°C/min to 280°C (hold 5 min)
    • Ramp 3: 20°C/min to 300°C (hold 5 min)
  • Transfer Line Temperature: 280°C [3] [4]
3.3.2 Mass Spectrometry Parameters
  • Ionization Mode: Electron impact (EI) at 70 eV
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Solvent Delay: 5 minutes
  • Detection Mode: Selected Ion Monitoring (SIM)
  • Characteristic Ions for 4-ME2-TMS:
    • Quantifier ion: m/z 285
    • Qualifier ions: m/z 386, 356, 271
  • Dwell Time: 100 ms per ion [3] [7]

Method Validation Data

Table 1: Analytical Performance Characteristics of GC-MS Method for this compound

Validation Parameter Results for this compound Experimental Conditions
Linear Range 0.25-5 pg/µL Plasma samples
Limit of Detection 0.1 pg/µL S/N ratio of 3:1
Limit of Quantification 0.25 pg/µL Lowest calibration standard
Intra-assay Precision (CV%) 11.5% (at 0.375 pg/µL) n=5, lowest QC
Inter-assay Precision (CV%) 9.7% (at 0.375 pg/µL) 5 days, lowest QC
Accuracy 94.9-109.9% Across calibration range
Recovery 85-95% SPE extraction

Table 2: Comparison of this compound with Related Estrogen Metabolites

Analyte Retention Time (min) Characteristic Ions (m/z) Intra-assay CV% Inter-assay CV%
17β-Estradiol ~15.2 285, 416, 326 20.5% 12.1%
2-Hydroxyestradiol ~14.8 287, 418, 328 15.6% 7.1%
4-Hydroxyestradiol ~15.5 287, 418, 328 16.5% 15.5%
2-Methoxyestradiol ~16.1 285, 386, 356 16.5% 16.7%
This compound ~16.7 285, 386, 356 11.5% 9.7%

The validation data demonstrate that the GC-MS method provides adequate sensitivity, precision, and accuracy for the reliable quantification of this compound in biological samples. The method shows particularly good performance for 4-ME2 compared to other estrogen metabolites, with lower coefficients of variation at the lowest quality control level [3] [7].

Applications in Research

The GC-MS method for this compound has been successfully applied in various research contexts:

  • Cancer Research: Investigation of the potential antitumor properties of 4-ME2 and its role in estrogen-mediated carcinogenesis, particularly in hormone-dependent cancers such as breast, prostate, and endometrial cancers [2].
  • Cardiovascular Studies: Exploration of the vascular effects of 4-ME2 and its potential protective roles in cardiovascular diseases, including pulmonary arterial hypertension [2].
  • Neuroendocrine Research: Analysis of 4-ME2 levels in brain tissue and cerebrospinal fluid to understand its neuroprotective effects and role in central nervous system function [8].
  • Toxicological Studies: Assessment of 4-ME2 formation as a biomarker of estrogen metabolism in toxicity studies and chemical risk assessment [1].
  • Endocrine Disorder Diagnostics: Potential application in diagnosing and monitoring endocrine disorders related to altered estrogen metabolism, including inborn errors of metabolism [6].

Troubleshooting Guide

Table 3: Common Issues and Solutions in GC-MS Analysis of this compound

Problem Potential Causes Solutions
Low Sensitivity Incomplete derivatization Increase reaction temperature/time; fresh derivatization reagents
Poor Chromatographic Peak Shape Column degradation, incorrect injection technique Re-condition or replace column; optimize injection parameters
High Background Noise Contaminated ion source, dirty liner Clean ion source, replace injection liner
Inconsistent Retention Times Column degradation, temperature fluctuations Re-condition column; check GC temperature calibration
Poor Recovery Inefficient extraction Optimize extraction pH; change extraction solvent
Interference from Isomers Inadequate chromatographic separation Optimize temperature program; consider different stationary phase

Workflow Visualization

workflow Start Start: Sample Collection (Plasma/Serum) SPE Solid Phase Extraction Start->SPE LLE Liquid-Liquid Extraction Start->LLE Dryness Evaporation to Dryness (N₂ Stream, 40°C) SPE->Dryness LLE->Dryness Derivatization Derivatization (MSTFA + 1% TMCS, 60°C, 30 min) Dryness->Derivatization GCMSAnalysis GC-MS Analysis Derivatization->GCMSAnalysis DataProcessing Data Processing & Quantification GCMSAnalysis->DataProcessing End Results Interpretation DataProcessing->End

GC-MS Analysis Workflow for this compound - This diagram illustrates the complete analytical procedure from sample preparation to final data analysis, highlighting the critical steps in the quantification of this compound using GC-MS.

Comparative Analytical Approaches

While GC-MS provides excellent sensitivity and specificity for this compound quantification, researchers should be aware of alternative and complementary approaches:

  • LC-MS/MS Methods: Provide direct analysis without derivatization and are particularly useful for thermo-labile compounds. Recent advancements have demonstrated improved sensitivity through chemical derivatization, with some methods achieving LLOQ as low as 0.01 pg per sample for certain estrogens [8] [5].
  • GC-MS/MS Approaches: Offer enhanced specificity through MS/MS fragmentation, reducing chemical noise and improving detection limits. Programmed Temperature Vaporization (PTV) injection enables large volume injection, significantly enhancing sensitivity with LODs reaching 5.5 pg/mL for methoxyestradiols [4].
  • Immunoassays: While higher throughput, these methods often lack the specificity for distinguishing between closely related estrogen metabolites and may yield overestimated values due to cross-reactivity [5].

The choice of method should be guided by available instrumentation, required sensitivity, sample throughput needs, and the specific research question being addressed.

Conclusion

The GC-MS method described herein provides a robust, sensitive, and specific approach for quantifying this compound in biological samples. The method validation data demonstrate its suitability for research applications requiring precise measurement of this important estrogen metabolite at physiologically relevant concentrations. Proper sample preparation, including efficient extraction and complete derivatization, is critical for achieving optimal results. The continued refinement of GC-MS methodologies for estrogen metabolites like this compound will enhance our understanding of their roles in health and disease, potentially leading to new biomarkers for diagnostic and therapeutic applications.

References

Comprehensive Analytical Methods for 4-Methoxyestradiol Analysis: Solid-Phase Extraction Protocols and LC-MS/MS Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Estrogen Metabolism and 4-Methoxyestradiol

This compound (4-MeO-E2) is a significant metabolite of estradiol produced through the catechol-O-methyltransferase (COMT)-mediated methylation of 4-hydroxyestradiol (4-OH-E2). This metabolic conversion represents a critical detoxification pathway that reduces the potential genotoxic effects associated with the catechol estrogen precursor. Unlike its precursor, 4-MeO-E2 exhibits minimal affinity for estrogen receptors and demonstrates antiangiogenic and antiproliferative properties that have attracted research interest for potential therapeutic applications, particularly in cancer research [1] [2].

The clinical significance of 4-MeO-E2 extends beyond its direct biological activity to its role as a biomarker when considered in relation to its precursor. The 4-MeO-E2/4-OH-E2 ratio serves as a critical indicator of the balance between potentially harmful and protective estrogenic activities, providing insight into metabolic pathways that may influence disease risk and progression [1]. Accurate quantification of these metabolites requires sophisticated analytical approaches due to their extremely low circulating concentrations in biological specimens, particularly in specific populations such as postmenopausal women, children, and men, where levels can be in the low picogram per milliliter range [3].

Solid-Phase Extraction Protocols for this compound

Mixed-Mode Cation Exchange (MCX) SPE for Plasma Analysis

The mixed-mode cation exchange SPE protocol has been specifically optimized for the extraction of 4-MeO-E2 and related estrogen metabolites from human plasma, demonstrating high recoveries and significantly reduced matrix effects [2]:

  • Sample Preparation: Begin with 0.5 mL of human plasma. Add stable isotope-labeled internal standards (e.g., d4-E2, d3-E3, d5-2-OHE2, d5-2-MeOE2) to correct for extraction efficiency and matrix effects. Perform equilibration for 15-30 minutes before extraction.
  • Cartridge Conditioning: Condition MCX-SPE cartridges (60 mg, 3 cc) sequentially with 2 mL of methanol and 2 mL of water. Maintain a flow rate of approximately 1-2 mL/min during conditioning and sample loading.
  • Sample Loading: Acidify plasma samples with 0.5-1.0% formic acid to ensure proper protonation of analytes for cation exchange interaction. Load samples at a controlled flow rate of 0.5-1 mL/min.
  • Washing Steps: Wash sequentially with 2 mL of 2% formic acid in water followed by 2 mL of methanol. These steps effectively remove interfering compounds while retaining analytes of interest.
  • Elution Conditions: Elute 4-MeO-E2 and related metabolites using 2 mL of ammonium hydroxide solution (5%) in methanol. Collect the eluate in a clean glass tube.
  • Post-Extraction Processing: Evaporate eluates to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 50-100 μL of methanol or initial mobile phase for LC-MS/MS analysis.

This method has demonstrated effectiveness for simultaneous extraction of parent estrogens and their metabolites from plasma, with quantification limits ranging from 2 to 2000 pg/mL depending on the specific analyte [2].

C18-Based SPE for Urinary Estrogen Metabolites

For urinary analysis, a C18-based SPE method has been developed and optimized for comprehensive estrogen metabolite profiling, including 4-MeO-E2:

  • Cartridge Preparation: Condition C18 SPE cartridges (500 mg, 6 cc) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the sorbent to dry before sample application.
  • Sample Preparation: Thaw urine samples overnight at 4°C. Centrifuge at 3000 × g for 10 minutes to remove particulates. Acidify to approximately pH 5.0 with sodium acetate buffer.
  • Sample Loading: Load 2-5 mL of prepared urine onto conditioned cartridges at a flow rate of 1-2 mL/min.
  • Washing Steps: Wash with 5 mL of deionized water followed by 5 mL of 10% methanol in water.
  • Elution Conditions: Elute estrogen metabolites with 5 mL of pure methanol. For more comprehensive profiling, a fractionation approach with increasing methanol concentrations (20%, 40%, 60%, 80%, 100%) can be implemented to separate metabolites based on polarity.
  • Concentration: Evaporate methanol eluates to complete dryness under nitrogen. Reconstitute in appropriate solvent for derivatization or direct analysis [4] [5].

Table 1: Comparison of SPE Methods for 4-MeO-E2 Extraction

Parameter MCX-SPE for Plasma [2] C18-SPE for Urine [4] [5]
Sample Volume 0.5 mL plasma 2-5 mL urine
SPE Sorbent Mixed-mode cation exchange (60 mg) C18 (500 mg)
Key Wash Solution 2% formic acid in water 10% methanol in water
Elution Solution 5% ammonium hydroxide in methanol Pure methanol or gradient methanol:water
Processing Time 45-60 minutes 60-90 minutes
Recommended Applications Targeted plasma analysis Comprehensive urinary metabolite profiling

Chromatographic Separation and Detection Methods

LC-MS/MS with Derivatization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization has emerged as the gold-standard methodology for sensitive and specific quantification of 4-MeO-E2 in biological matrices. The low ionization efficiency of native estrogens necessitates derivatization to enhance sensitivity [3] [2]:

  • Derivatization Protocol: The MPPZ derivatization method using 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) followed by quaternization by methylation has demonstrated excellent performance. Add 50 μL of PPZ reagent (1 mg/mL in acetonitrile) to dried extracts followed by 20 μL of triethylamine. Heat at 60°C for 30 minutes. Cool to room temperature and evaporate under nitrogen. Reconstitute in mobile phase for analysis.
  • Chromatographic Separation: Utilize an ACE Excel 2 C18-PFP column (2 μm, 2.1 mm × 150 mm) maintained at 40°C. Employ a binary mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Apply a gradient elution from 30% B to 90% B over 12 minutes at a flow rate of 0.3 mL/min.
  • Mass Spectrometric Detection: Operate a QTrap 6500+ mass spectrometer in positive electrospray ionization mode with selected reaction monitoring (SRM). Optimize source parameters: ion spray voltage 5500 V, source temperature 500°C, curtain gas 35 psi. Monitor specific transitions for 4-MeO-E2 (m/z 446.2→206.1) and corresponding internal standards [2].
HPLC with Fluorescence Detection

For laboratories without access to LC-MS/MS instrumentation, HPLC with fluorescence detection (HPLC-FLD) provides a viable alternative for 4-MeO-E2 analysis:

  • Derivatization for FLD: Derivatize extracted samples with dansyl chloride (DNS-Cl) to enable fluorescence detection. Add 100 μL of DNS-Cl solution (1 mg/mL in acetone) and 50 μL of sodium bicarbonate buffer (0.1 M, pH 10.5) to dried extracts. Heat at 60°C for 5 minutes. Cool and inject.
  • Chromatographic Conditions: Employ a Poroshell 120 EC-C18 column (2.7 μm, 2.1 × 100 mm) maintained at 50°C. Use a mobile phase of water with 0.1% formic acid (A) and methanol (B) with a gradient increasing from 76% to 100% B over 8 minutes at a flow rate of 0.5 mL/min.
  • Fluorescence Detection: Monitor fluorescence at λex 350 nm/λem 530 nm with a photomultiplier tube voltage set to 700 V. Under these conditions, the limit of quantification for 4-MeO-E2 is approximately 10 ng/mL [6].

The following diagram illustrates the complete analytical workflow for 4-MeO-E2 analysis using solid-phase extraction and LC-MS/MS detection:

G 4-MeO-E2 Analytical Workflow SamplePrep Sample Preparation 0.5 mL plasma + internal standards SPE Solid-Phase Extraction MCX cartridges, formic acid wash SamplePrep->SPE Acidify with formic acid Derivatization Derivatization MPPZ reagent, 60°C for 30 min SPE->Derivatization Elute with 5% NH4OH in MeOH LCSep LC Separation C18-PFP column, gradient elution Derivatization->LCSep Reconstitute in mobile phase MSDetect MS Detection Positive ESI, SRM mode LCSep->MSDetect Retention time ~8-10 min DataAnalysis Data Analysis Quantification via calibration curve MSDetect->DataAnalysis m/z 446.2→206.1

Figure 1: Complete analytical workflow for this compound analysis using solid-phase extraction and LC-MS/MS detection.

Analytical Performance and Method Validation

Quantitative Performance Characteristics

Comprehensive method validation is essential for ensuring reliable quantification of 4-MeO-E2 in biological matrices. The following table summarizes typical performance characteristics for established methods:

Table 2: Analytical Performance of 4-MeO-E2 Quantification Methods

Method Parameter LC-MS/MS with MPPZ [2] HPLC-FLD with DNS-Cl [6] GC-MS after SPE [7]
Limit of Quantification 0.43-2.17 pg on column 10 ng/mL Low μg/kg range
Linear Range 2/10 - 2000 pg/mL 10-300 ng/mL Not specified
Intra-day Precision (% CV) <15% <10% <10%
Inter-day Precision (% CV) <15% <10% <10%
Recovery >85% >80% >75%
Analysis Time 15-20 min/sample 11 min/sample >30 min/sample
Key Applications Human plasma, clinical research Standard solutions, quality control Porcine follicular fluid, animal studies
Method Validation Parameters

Rigorous method validation should include assessment of several key parameters to ensure analytical reliability:

  • Specificity: Demonstrate absence of interference from endogenous compounds at the retention time of 4-MeO-E2. Compare chromatograms of blank matrix with spiked samples.
  • Linearity: Establish calibration curves over the quantitative range using a minimum of six concentration levels. Typically, correlation coefficients (r²) should exceed 0.995.
  • Accuracy and Precision: Evaluate at three quality control levels (low, medium, high) with at least five replicates per level. Accuracy should be within ±15% of nominal values, precision <15% RSD.
  • Matrix Effects: Assess by comparing analyte responses in post-extraction spiked samples with pure standard solutions. Utilize stable isotope-labeled internal standards to compensate for suppression or enhancement effects.
  • Stability: Conduct bench-top, processed sample, and freeze-thaw stability studies. Derivatives should demonstrate minimal degradation (<20%) upon short-term storage at 15°C and long-term storage at -20°C [3] [2].

Clinical Applications and Interpretation

The quantification of 4-MeO-E2 and its ratio to 4-OH-E2 holds significant clinical utility in research settings, particularly in studies of hormone-dependent cancers and other estrogen-related pathologies. The 4-MeO-E2/4-OH-E2 ratio serves as a functional biomarker of COMT activity and the balance between genotoxic and protective estrogen metabolic pathways [1].

In clinical research, urinary 4-MeO-E2/4-OH-E2 ratios typically range between 0.10-0.29 in premenopausal women during the luteal phase of their menstrual cycle. A higher ratio indicates efficient methylation of 4-OH-E2 and is generally associated with reduced breast cancer risk, while a lower ratio suggests accumulation of the potentially genotoxic 4-OH-E2 metabolite [1]. Monitoring this ratio, along with other estrogen metabolites, provides valuable insights into individual estrogen metabolism profiles that may inform disease risk assessment and intervention strategies.

The following diagram illustrates the metabolic relationship between 4-MeO-E2 and related estrogen metabolites:

G Estrogen Metabolic Pathway Estradiol Estradiol (E2) OH_E2 4-Hydroxyestradiol (4-OH-E2) CYP1B1/CYP1A1 Estradiol->OH_E2 4-Hydroxylation MeO_E2 This compound (4-MeO-E2) COMT OH_E2->MeO_E2 Methylation (Detoxification) Quinones Estrogen Quinones DNA adducts OH_E2->Quinones Oxidation (Genotoxic)

Figure 2: Metabolic pathway of this compound formation from estradiol, highlighting the detoxification pathway via methylation.

Troubleshooting and Technical Considerations

Successful analysis of 4-MeO-E2 requires attention to several potential technical challenges:

  • Matrix Effects: Biological matrices can cause significant ion suppression or enhancement in mass spectrometric detection. Using stable isotope-labeled internal standards added prior to extraction is crucial for compensating for these effects. The label should be incorporated at the beginning of sample preparation to correct for losses throughout the entire analytical process [3].
  • Analytical Specificity: Chromatographic separation of isomeric estrogen metabolites is essential. 4-MeO-E2 must be adequately resolved from 2-MeO-E2 and other structural analogs. This typically requires reversed-phase chromatography with optimized gradient profiles and, in some cases, specialized stationary phases such as pentafluorophenyl (PFP) columns [2].
  • Analyte Stability: Catechol estrogens, including the precursor 4-OH-E2, are particularly susceptible to oxidative degradation. Addition of antioxidants such as ascorbic acid (0.1-1.0%) to collection tubes and processing buffers helps maintain analyte integrity throughout sample handling and storage [5].
  • Contamination Control: Implement rigorous procedures to prevent contamination from exogenous estrogens, which are ubiquitous in laboratory environments. Use glassware washed with organic solvents and consider dedicated HPLC systems for estrogen analysis to minimize background interference.

Conclusion

The analytical methods detailed in this application note provide robust approaches for quantifying this compound in biological matrices. The SPE protocols using MCX cartridges for plasma and C18 cartridges for urine, combined with LC-MS/MS detection with derivatization, offer the sensitivity, specificity, and precision required for reliable quantification of this important estrogen metabolite at physiologically relevant concentrations. These methods support research into estrogen metabolism and its clinical implications, particularly in the context of hormone-related diseases and conditions.

References

Comprehensive Application Notes and Protocols: Analysis of 4-Methoxyestradiol Metabolites in Human Urine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

4-Methoxyestradiol (4-MeO-E2) is a significant bioactive metabolite of estradiol, formed through the methylation of 4-hydroxyestradiol (4-OH-E2) by the enzyme catechol-O-methyltransferase (COMT) [1] [2]. Unlike its parent hormone estradiol, 4-MeO-E2 exhibits minimal affinity for estrogen receptors and does not significantly impact steroid hormone binding globulin, leading to distinctly different biological activities [1]. This metabolite has garnered substantial research interest due to its potent antiangiogenic and antiproliferative properties, which inhibit new blood vessel formation and cell proliferation, making it a promising candidate for therapeutic applications in cancer and cardiovascular disease management [1].

The 4-MeO-E2/4-OH-E2 ratio serves as a critical indicator of metabolic balance between potentially harmful and protective estrogenic activities [2]. 4-OH-E2 is a reactive catechol estrogen known for its potential to form DNA-adducts and generate oxidative stress, which can contribute to carcinogenesis [2]. Efficient conversion of 4-OH-E2 to 4-MeO-E2 via methylation represents an important detoxification pathway that may influence cancer risk [2]. Monitoring this metabolic pathway in urine provides valuable insights into estrogen metabolism dynamics, COMT enzyme activity, and an individual's capacity to neutralize potentially genotoxic estrogen metabolites.

Analytical Methodology: LC-MS/MS for Estrogen Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for quantifying estrogen metabolites in biological samples due to its superior sensitivity, specificity, and capacity for multiplexed analysis [3] [4]. This method enables simultaneous measurement of multiple estrogen metabolites in a single run, providing a comprehensive metabolic profile that is essential for understanding estrogen metabolism pathways and their clinical implications [4].

The analytical challenge in measuring estrogen metabolites lies in their low circulating concentrations and structural similarities. Modern LC-MS/MS approaches address these challenges through stable isotope dilution methodology, which involves adding deuterated internal standards at the beginning of the analytical process to quantitatively correct for loss or degradation during sample processing [4]. The method typically incorporates a single derivatization step using dansyl chloride, which adds a bulky, charged dansyl group to the phenolic hydroxyl at the 3-position on each estrogen metabolite, significantly improving ionization efficiency and detection sensitivity [4].

Table 1: Key Analytical Parameters for Urinary Estrogen Metabolite Quantification

Parameter Specification Clinical/Rationale
Sample Volume 0.4-0.5 mL urine [5] [6] Suitable for large-scale epidemiological studies
Hydrolysis Enzyme β-glucuronidase/sulfatase from Helix pomatia [7] [6] Cleaves glucuronide and sulfate conjugates
Hydrolysis Conditions 20 hours at 37°C in acetate buffer (pH 4.1-4.6) with ascorbic acid [7] [6] Prevents oxidation of metabolites
Internal Standards Deuterated EM (estradiol-d4, estriol-d3, etc.) [7] [6] Corrects for procedural losses
Derivatization Reagent Dansyl chloride [4] Enhances ionization efficiency
LOD for Most Metabolites 2.5-3.0 fmol/mL [4] Suitable for low concentrations in postmenopausal women

Detailed Experimental Protocol

Specimen Collection and Storage

Urine samples should be collected without preservatives, preferably as first-morning voids to concentrate metabolites [5] [6]. For research requiring precise timing in premenopausal women, mid-luteal phase collection (7-9 days before anticipated start of next cycle) is recommended due to relatively stable hormone levels [5] [6]. Following collection, samples should be immediately frozen at -80°C until analysis to preserve metabolite integrity [7]. Multiple collections (4-5 separate urine samples) provide a more representative metabolic profile than single timepoint collections [8].

Sample Processing and Preparation

The following protocol details the sample processing steps for urinary estrogen metabolite analysis:

  • Thawing and Centrifugation: Thaw frozen urine samples at 4°C and centrifuge at 6,000 × g at 4°C for 5 minutes to remove particulate matter [7].

  • Aliquot and Internal Standard Addition: Transfer 400-500 μL of supernatant to a clean screw-cap glass tube and add 20 μL of internal standard solution containing deuterated estrogen metabolites (estradiol-d4, estriol-d3, 2-hydroxyestradiol-d5, 2-methoxyestradiol-d5, 16-epiestriol-d3) [7] [6].

  • Enzymatic Hydrolysis: Add 0.5 mL of 0.15 M acetate buffer (pH 4.1-4.6) containing 2 mg of ascorbic acid and β-glucuronidase/sulfatase from Helix pomatia (approximately 10 μL of enzyme preparation) [7] [6].

  • Incubation: Incubate hydrolysis reaction for 20 hours at 37°C to liberate glucuronidated and sulfated estrogen metabolites [7].

  • Extraction and Derivatization: Extract hydrolyzed metabolites using appropriate organic solvents (protocol specifics vary by laboratory) and derivative with dansyl chloride to enhance detection sensitivity [4].

The following workflow diagram illustrates the complete sample processing procedure:

G Frozen Urine Sample Frozen Urine Sample Thaw at 4°C Thaw at 4°C Frozen Urine Sample->Thaw at 4°C Centrifuge 6,000 × g Centrifuge 6,000 × g Thaw at 4°C->Centrifuge 6,000 × g Collect Supernatant Collect Supernatant Centrifuge 6,000 × g->Collect Supernatant Add Internal Standards Add Internal Standards Collect Supernatant->Add Internal Standards Add Hydrolysis Enzyme/Buffer Add Hydrolysis Enzyme/Buffer Add Internal Standards->Add Hydrolysis Enzyme/Buffer Incubate 20h at 37°C Incubate 20h at 37°C Add Hydrolysis Enzyme/Buffer->Incubate 20h at 37°C Extract Metabolites Extract Metabolites Incubate 20h at 37°C->Extract Metabolites Derivatize with Dansyl Chloride Derivatize with Dansyl Chloride Extract Metabolites->Derivatize with Dansyl Chloride LC-MS/MS Analysis LC-MS/MS Analysis Derivatize with Dansyl Chloride->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

LC-MS/MS Analysis Parameters

The analytical separation and detection of 4-MeO-E2 and related metabolites utilizes the following typical LC-MS/MS conditions:

Table 2: Typical LC-MS/MS Instrumental Parameters for Estrogen Metabolite Analysis

Parameter Configuration Notes
Chromatography System UPLC or HPLC with C18 column [7] Provides optimal separation of structurally similar metabolites
Mass Spectrometer Triple quadrupole (TSQ Quantum) [6] Selected reaction monitoring (SRM) provides high sensitivity
Ionization Source Electrospray ionization (ESI) [4] Positive ion mode typically used for dansylated derivatives
Mobile Phase Gradient of methanol/water or acetonitrile/water with modifiers
Data Acquisition Xcalibur software or equivalent [6]
Quantitation Method Stable isotope dilution with calibration curves [6] Linear function used for interpolation of amounts

Data Interpretation and Reference Values

Absolute Concentrations and Ratios

Interpretation of urinary 4-MeO-E2 levels requires consideration of both absolute concentrations and metabolic ratios. For premenopausal women in the luteal phase, one laboratory establishes the reference range for urine 4-MeO-E2 at 0.052-0.26 ng/mg creatinine/day [1]. The 4-MeO-E2/4-OH-E2 ratio reference range is typically 0.10-0.29 for premenopausal women in the luteal phase or women on estrogen replacement therapy [2].

Metabolic Pathway Context

Understanding 4-MeO-E2 levels within the broader context of estrogen metabolism is essential for proper interpretation. One recommended distribution suggests that 60-80% of circulating estrogen should utilize the 2-hydroxylation pathway, 13-30% the 16-hydroxylation pathway, and the remaining 7.5-11% the 4-hydroxylation pathway [1] [2]. The following diagram illustrates the metabolic pathway of 4-MeO-E2 formation:

G Estradiol (E2) Estradiol (E2) 4-Hydroxyestradiol\n(4-OH-E2) 4-Hydroxyestradiol (4-OH-E2) Estradiol (E2)->4-Hydroxyestradiol\n(4-OH-E2) Hydroxylation CYP1A1/CYP1B1 This compound\n(4-MeO-E2) This compound (4-MeO-E2) 4-Hydroxyestradiol\n(4-OH-E2)->this compound\n(4-MeO-E2) Methylation COMT Reactive Quinones\n(DNA damage) Reactive Quinones (DNA damage) 4-Hydroxyestradiol\n(4-OH-E2)->Reactive Quinones\n(DNA damage) Oxidation CYP1B1 Enzyme CYP1B1 Enzyme CYP1B1 Enzyme->Estradiol (E2) COMT Enzyme COMT Enzyme COMT Enzyme->4-Hydroxyestradiol\n(4-OH-E2)

Applications in Research and Drug Development

The analysis of 4-MeO-E2 metabolites in urine has significant applications across multiple research domains:

  • Cancer Research: Investigation of the association between estrogen metabolite profiles and hormone-sensitive cancers, particularly breast cancer [2] [6]. The balance between genotoxic catechol estrogens and their methylated counterparts may influence cancer risk and progression.

  • Therapeutic Monitoring: Assessment of metabolic responses to therapeutic interventions, including hormone replacement therapies, selective estrogen receptor modulators, and dietary modifications [9] [2].

  • Toxicological Studies: Evaluation of exposure to environmental estrogens (xenoestrogens) and their impact on endogenous estrogen metabolism [9] [10].

  • Cardiovascular Research: Investigation of the potential cardioprotective effects of 4-MeO-E2, which has been shown to inhibit migration, proliferation, and collagen synthesis in vascular smooth muscle cells through estrogen receptor-independent mechanisms [1].

Troubleshooting and Quality Assurance

Analytical Performance Metrics

For reliable quantification of 4-MeO-E2 and related metabolites, the following performance metrics should be maintained:

  • Precision: Intra- and inter-assay coefficients of variation (CVs) ≤15% for low-abundance metabolites like 4-methoxyestrone and this compound, and ≤5-7% for more abundant metabolites [6].

  • Accuracy: Recovery rates of 85-115% for quality control samples at low, medium, and high concentrations.

  • Specificity: Chromatographic separation of isomeric metabolites to avoid misidentification and cross-talk.

Common Technical Challenges
  • Low Abundance Metabolites: 4-methoxy metabolites typically occur at lower concentrations than parent estrogens and 2-pathway metabolites, requiring optimal sensitivity [6].

  • Matrix Effects: Urine composition varies significantly between individuals; use of stable isotope-labeled internal standards is essential to compensate for matrix-related suppression or enhancement of ionization.

  • Stability Considerations: Repeated freeze-thaw cycles should be minimized, and ascorbic acid must be included in hydrolysis buffers to prevent oxidation of catechol estrogens [7] [6].

Conclusion

The analysis of this compound metabolites in urine using LC-MS/MS provides researchers with a powerful tool to investigate estrogen metabolism in health and disease. The comprehensive protocol outlined in these application notes enables reliable quantification of this biologically significant metabolite and its placement within the broader context of estrogen metabolic pathways. Proper implementation of this methodology requires careful attention to sample collection, processing parameters, and analytical conditions to ensure data quality and reproducibility across studies. The 4-MeO-E2/4-OH-E2 ratio serves as a particularly valuable biomarker for assessing metabolic balance between potentially detrimental and protective estrogen metabolic pathways.

References

Comprehensive Application Notes and Protocols for 4-Methoxyestradiol Anti-Cancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

4-Methoxyestradiol (4-Methoxy-E2) is a significant bioactive metabolite of estradiol that has emerged as a promising candidate in anti-cancer therapeutic development. This endogenous compound is formed through a methylation process facilitated by the enzyme catechol-O-methyltransferase (COMT), which adds a methoxy group at the 4-position of the phenolic ring of estradiol. The chemical structure of 4-Methoxy-E2 (C₁₉H₂₆O₃) fundamentally differentiates it from its parent compound, resulting in minimal binding affinity for estrogen receptors and no significant impact on steroid hormone binding globulin. This unique property allows it to modulate estrogenic effects without the typical estrogen receptor-mediated activities, potentially reducing the risk of hormone-dependent conditions while exerting direct anti-cancer effects through multiple pathways. [1]

The distinct pharmacological profile of 4-Methoxy-E2 has generated considerable interest in oncology research, particularly given its dual capacity to influence both health and disease mechanisms. Unlike traditional chemotherapeutic agents, 4-Methoxy-E2 demonstrates potent antiangiogenic and antiproliferative properties that are pivotal in its ability to inhibit new blood vessel formation and rapid cell multiplication. These attributes make it a compelling candidate for therapeutic applications across various cancer types, including breast, lung, and other malignancies. Its natural origin as an endogenous metabolite suggests potentially favorable toxicity profiles compared to synthetic chemotherapeutic agents, though research is ongoing to fully characterize its safety and efficacy profiles. [1]

Mechanisms of Action

Molecular Mechanisms

The anti-cancer activity of this compound operates through multiple interconnected pathways that collectively disrupt tumor growth and survival. One primary mechanism involves the induction of oxidative stress in cancer cells. Research has demonstrated that 4-Methoxy-E2 significantly increases reactive oxygen species (ROS) levels and promotes oxidative DNA damage, creating an intracellular environment that triggers apoptotic pathways. This oxidative stress mechanism is particularly effective in cancer cells due to their frequently altered redox homeostasis compared to normal cells. Additionally, 4-Methoxy-E2 has been shown to inhibit superoxide dismutase activity, further amplifying the oxidative stress within malignant cells and ultimately leading to their selective elimination. [2] [1]

Beyond oxidative stress mechanisms, 4-Methoxy-E2 exerts direct effects on cell cycle progression and microtubule dynamics. The compound has been reported to bind to tubulin at the colchicine-binding site, resulting in disruption of microtubule dynamics and subsequent depolymerization of tubulin structures. This interference with microtubule function leads to G2-M cell cycle arrest and induces apoptosis in rapidly dividing cells, while typically sparing quiescent cells. This selective activity against proliferating cells provides a therapeutic window that could be exploited for cancer treatment with reduced side effects on normal tissues. The pleiotropic nature of 4-Methoxy-E2's mechanisms, targeting multiple aspects of cancer cell survival and proliferation, enhances its therapeutic potential and may help overcome the drug resistance commonly observed with single-target agents. [3]

Signaling Pathways

Table 1: Key Signaling Pathways Modulated by this compound

Pathway Biological Effect Experimental Evidence
JNK Signaling Enhanced viral oncolysis, apoptosis induction Increased phospho-JNK levels, caspase activation [4]
Cell Cycle Perturbation G2/M arrest, mitotic catastrophe CDK1 inhibition, cyclin B1 dysregulation [4]
Oxidative Stress Response ROS generation, DNA damage Elevated superoxide dismutase activity, comet assay confirmation [1]
Apoptotic Pathways Caspase activation, mitochondrial dysfunction PARP cleavage, NOXA upregulation [4]
Angiogenesis Regulation Inhibition of new blood vessel formation Reduced vascularization in tumor models [1]

The cJun-N-terminal kinase (JNK) pathway represents a crucial signaling mechanism through which 4-Methoxy-E2 exerts its anti-cancer effects. Research has demonstrated that 4-Methoxy-E2 treatment amplifies JNK activity, leading to subsequent increases in the expression of the pro-apoptotic factor NOXA, caspase activation, and calreticulin exposure. These molecular events collectively promote an immunogenic form of apoptosis in treated cancer cells, enhancing their recognition and elimination by the immune system. The relationship between 4-Methoxy-E2 and JNK activation provides important insights into how this compound can potentiate other therapeutic approaches, including oncolytic virotherapy, as demonstrated in studies combining 4-Methoxy-E2 with Epizootic Hemorrhagic Disease Virus-Tel Aviv University (EHDV-TAU). [4]

Additionally, 4-Methoxy-E2 has been shown to influence key metabolic pathways in cancer cells. In lung cancer models, the compound significantly inhibits cell growth and induces mitotic arrest through mechanisms involving oxidative stress generation. The cell cycle disruption induced by 4-Methoxy-E2 is essential to its anti-cancer activity, as evidenced by studies showing that cyclin-dependent kinase 1 (CDK1) inhibition can mitigate its effects. This interplay between 4-Methoxy-E2 and cell cycle regulators highlights the compound's ability to exploit the enhanced susceptibility of cell-cycle-perturbed cancer cells to therapeutic interventions, providing a rational basis for combination approaches with other cell cycle-targeting agents. [1] [4]

Experimental Protocols

Cytotoxicity and Cell Proliferation Assessment

The anti-proliferative effects of this compound can be quantitatively evaluated using standardized cytotoxicity assays. The MTS assay protocol provides a reliable method for assessing cell viability across multiple cancer cell lines. Begin by seeding cancer cells (e.g., MDA-MB-231, MDA-MB-468 for TNBC or MCF-7 for ER-positive breast cancer) in 96-well plates at a density of 5 × 10³ cells/well in appropriate medium. After 24 hours of incubation at 37°C in 5% CO₂, treat cells with a concentration gradient of 4-Methoxy-E2 (typically 0-20 μM) for 24-72 hours. Following treatment, add 20 μL of MTS reagent (Cell Titer 96 Aqueous One Solution) to each well and incubate for 4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader, and calculate IC₅₀ values using appropriate statistical software. This protocol allows for precise quantification of the concentration-dependent effects of 4-Methoxy-E2 on cell proliferation and viability. [5]

For long-term estrogen-deprived (LTED) breast cancer cells (a model of endocrine therapy resistance), specific modifications to the standard protocol may be necessary. LTED cells are maintained in phenol red-free MEMα supplemented with 10 mM HEPES and 5% dextran-coated charcoal-treated FBS to simulate estrogen-deprived conditions. These cells typically exhibit altered β-tubulin isotype expression, particularly increased TUBB2B levels, which may influence their sensitivity to 4-Methoxy-E2. When working with LTED cells, it's essential to include parental cell lines (e.g., MCF-7) as controls to compare differential sensitivity. Research has demonstrated that LTED cells show enhanced sensitivity to 4-Methoxy-E2 (IC₅₀ ~0.93 μM) compared to parental MCF-7 cells (IC₅₀ ~6.79 μM), highlighting the potential utility of 4-Methoxy-E2 for treating therapy-resistant cancers. [6]

Cell Cycle Analysis

Cell cycle distribution following 4-Methoxy-E2 treatment can be analyzed using flow cytometric methods. The protocol involves treating cancer cells (e.g., TNBC cell lines MDA-MB-231 and MDA-MB-468) with varying concentrations of 4-Methoxy-E2 for 24-48 hours. After treatment, harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C for at least 2 hours. Following fixation, wash cells and resuspend in PBS containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL). Incubate the mixture for 30 minutes at 37°C in the dark, then analyze using a flow cytometer with appropriate software for cell cycle phase determination. This method typically reveals S-phase and G2/M arrest in 4-Methoxy-E2-treated cells, consistent with its mechanism of disrupting microtubule dynamics and impairing mitotic progression. [5]

Apoptosis Detection

Apoptotic cell death induced by 4-Methoxy-E2 can be quantified using the Annexin V/propidium iodide (PI) assay. Culture cancer cells in appropriate medium and treat with 4-Methoxy-E2 at relevant concentrations (based on previously determined IC₅₀ values) for 24-48 hours. Collect both adherent and floating cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide according to manufacturer's instructions, incubate for 15 minutes in the dark, then analyze by flow cytometry within 1 hour. This method allows discrimination between early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations. Complementary assessment of apoptosis markers can include Western blot analysis of PARP cleavage and caspase-3 activation, providing additional validation of the apoptotic pathways engaged by 4-Methoxy-E2 treatment. [5]

Migration and Invasion Assays

The anti-metastatic potential of 4-Methoxy-E2 can be evaluated using transwell migration and Matrigel invasion assays. For migration assays, seed serum-starved cancer cells in the upper chamber of transwell inserts (8-μm pore size) in serum-free medium containing varying concentrations of 4-Methoxy-E2. Place complete medium with 10% FBS in the lower chamber as a chemoattractant. After 24-48 hours of incubation, remove non-migrated cells from the upper chamber with a cotton swab, fix migrated cells on the lower surface with methanol, and stain with crystal violet. Count migrated cells in multiple random fields under a microscope. For invasion assays, similar procedures are followed but with Matrigel-coated transwell inserts that mimic the extracellular matrix barrier. These assays typically demonstrate that 4-Methoxy-E2 significantly inhibits both migration and invasion capabilities of aggressive cancer cells like TNBC, supporting its potential as an anti-metastatic agent. [5]

Therapeutic Applications and Research Models

Cancer Type Applications

This compound demonstrates promising activity across multiple cancer types, with particular efficacy in hormone-responsive malignancies and aggressive cancer subtypes. In breast cancer models, especially triple-negative breast cancer (TNBC), 4-Methoxy-E2 has shown significant anti-proliferative and pro-apoptotic effects. Research indicates that it effectively inhibits cell proliferation, induces apoptosis, and arrests TNBC cells in the S-phase of the cell cycle. Furthermore, treatment with 4-Methoxy-E2 substantially decreases the aggressiveness of TNBC cells by inhibiting their migration and invasion capabilities, suggesting potential utility in controlling metastatic progression. The compound's ability to alter the miRNome of TNBC cells further enhances its therapeutic profile by modulating multiple oncogenic pathways simultaneously. [5]

In lung cancer applications, 4-Methoxy-E2 has demonstrated complex effects on human lung epithelial cells. Studies reveal that it significantly inhibits cell growth and induces mitotic arrest while increasing oxidative stress markers including reactive oxygen species (ROS) and superoxide dismutase (SOD) activity. The compound also promotes oxidative DNA damage, as evidenced by comet assays. Interestingly, these properties position 4-Methoxy-E2 as a potential candidate for lung cancer therapy, though the persistence of oxidative DNA damage necessitates careful evaluation of long-term safety profiles. Beyond breast and lung cancers, 4-Methoxy-E2 has shown efficacy in experimental models of melanoma, osteosarcoma, and leukemia, suggesting a broad spectrum of anti-cancer activity that merits further investigation. [1]

Combination Therapies

Innovative combination approaches have been explored to enhance the therapeutic efficacy of 4-Methoxy-E2 while potentially reducing required doses and limiting toxicity. One promising strategy involves combining 4-Methoxy-E2 with oncolytic viruses such as Epizootic Hemorrhagic Disease Virus-Tel Aviv University (EHDV-TAU). Research demonstrates that sub-lethal concentrations of 4-Methoxy-E2 perturb the cell cycle and enhance multiple parameters of EHDV-TAU oncolysis in semi-permissive cancer cells. This enhancement is linked to amplified c-Jun N-terminal kinase (JNK) activity, which promotes an immunogenic form of apoptosis in infected/treated cells. The synergistic relationship between 4-Methoxy-E2 and oncolytic viruses represents a novel approach to cancer virotherapy that exploits the enhanced susceptibility of cell-cycle-perturbed cancer cells to viral infection and cell death pathways. [4]

Another advanced strategy involves the development of nanoformulations and graphene-based delivery systems to overcome the pharmacokinetic limitations of 4-Methoxy-E2. Recent research has explored functionalizing graphene oxide (GO) or reduced graphene oxide (rGO) with 2-Methoxyestradiol (a closely related compound), creating stable complexes that improve bioavailability and therapeutic index. These graphene-based carriers enable more efficient interaction with lipid membranes and enhanced penetration into cell interiors compared to isolated drug molecules. The lipophilic nature of the graphene carrier platform facilitates regulated and selective distribution of the associated chemotherapeutic agent, potentially increasing treatment effectiveness while minimizing side effects. This innovative drug delivery approach represents a significant advancement in harnessing the full therapeutic potential of methoxyestradiol compounds. [2]

Data Presentation and Analysis

Table 2: Quantitative Anti-Cancer Effects of this compound Across Experimental Models

Cancer Type/Cell Line Experimental Model Key Findings Effective Concentration Reference
Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468) In vitro cell culture Inhibition of cell proliferation, S-phase cell cycle arrest, reduced migration/invasion IC₅₀ range: 1-10 μM [5] [5]
Long-Term Estrogen-Deprived Breast Cancer (LTED cells) In vitro model of endocrine therapy resistance Selective antiproliferative effects, G2/M cell cycle arrest IC₅₀: 0.93 μM (vs. 6.79 μM for MCF-7) [6] [6]
Bladder Cancer & Melanoma (T24, SKMEL3 cells) Oncolytic virus combination therapy Enhanced EHDV-TAU oncolysis, JNK activation, immunogenic apoptosis Sub-lethal concentrations: ~1.09 μM [4] [4]
Postmenopausal Breast Cancer Nested case-control study (215 cases/215 controls) Reduced breast cancer risk with higher 2-methoxyestradiol levels OR: 0.53 (95% CI: 0.30-0.96) for highest vs. lowest quartile [7] [7]
Lung Cancer Human lung epithelial cells Growth inhibition, mitotic arrest, oxidative stress induction, DNA damage Concentration-dependent effects observed [1] [1]

The epidemiological evidence supporting the potential protective effects of methoxyestradiol compounds comes from a nested case-control study of postmenopausal breast cancer. This research examined the relationship between serum estrogens, estrogen metabolites, and breast cancer risk in 215 postmenopausal breast cancer cases and 215 matched controls. The findings revealed that women with higher levels of 2-methoxyestradiol had a significantly reduced risk of breast cancer, with an odds ratio of 0.53 (95% CI: 0.30-0.96) for those in the highest versus lowest quartile. Similarly, elevated levels of 2-hydroxyestrone-3-methyl ether were associated with reduced risk (OR: 0.57, 95% CI: 0.33-0.99). These epidemiological observations provide important clinical correlation to the experimental data, supporting the potential therapeutic value of methoxyestradiol compounds in cancer prevention and treatment. [7]

Challenges and Future Directions

Despite the promising anti-cancer properties of this compound, several significant challenges must be addressed to advance its clinical development. A primary limitation is its limited oral bioavailability, which has restricted its transition to Phase III clinical trials despite demonstrated efficacy in Phase II studies for various cancer types. This pharmacokinetic challenge has motivated the development of innovative formulation strategies, including nanoparticle-based delivery systems and graphene oxide complexes designed to enhance stability and bioavailability. The use of Panzem NCD (NanoCrystal dispersion) technology represents one such approach that has shown improved bioavailability in preclinical models, offering a potential solution to this delivery challenge. [2] [3]

Future research directions should focus on optimizing delivery systems, identifying predictive biomarkers for patient selection, and exploring rational combination therapies. The development of graphene oxide-functionalized 4-Methoxy-E2 complexes presents a particularly promising avenue, as these formulations leverage the unique biophysicochemical properties of graphene materials to enhance drug loading, protect against degradation, and improve cellular uptake. Additionally, further investigation into the molecular determinants of sensitivity to 4-Methoxy-E2, such as β-tubulin isotype expression patterns or COMT activity levels, could facilitate the identification of patient populations most likely to benefit from treatment. As our understanding of the pleiotropic mechanisms of 4-Methoxy-E2 continues to expand, so too will opportunities to integrate this intriguing endogenous metabolite into comprehensive cancer therapeutic strategies. [2] [6]

References

Analysis of the 4-Methoxyestradiol/4-Hydroxyestradiol Ratio: Application Notes and Protocol for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The 4-Methoxyestradiol/4-Hydroxyestradiol (4-MeO-E2/4-OH-E2) ratio serves as a critical biomarker for assessing the balance between protective and potentially harmful estrogenic activities in the body. This ratio provides insight into the metabolic pathways of estrogen and reflects the body's ability to modulate estrogenic activity, which has significant implications for conditions such as hormone-dependent cancers, cardiovascular diseases, and other estrogen-related disorders [1].

4-Hydroxyestradiol (4-OH-E2) is a reactive catechol estrogen formed through the 4-hydroxylation pathway facilitated by cytochrome P450 enzymes such as CYP1B1. It is known for its potential to form DNA-adducts and generate oxidative stress, which can contribute to carcinogenesis [1]. In contrast, this compound (4-MeO-E2) is produced through the methylation of 4-OH-E2 by the enzyme catechol-O-methyltransferase (COMT). It is generally considered protective due to its antiangiogenic and antiproliferative effects, and its minimal affinity for estrogen receptors [1] [2].

This document provides detailed application notes and protocols for the accurate quantification of these metabolites and the calculation of their ratio, utilizing advanced mass spectrometry-based techniques.

Biochemical Background and Significance

Estrogen Metabolism Pathways

Estrogen metabolism occurs primarily in the liver, although enzymes involved are also functional in estrogen target tissues like the breast [3]. The parent estrogens, estrone (E1) and estradiol (E2), undergo oxidative metabolism via cytochrome P450 enzymes along competing pathways:

  • 2-Hydroxylation Pathway: Produces 2-hydroxyestrone (2-OHE1) and 2-hydroxyestradiol (2-OHE2).
  • 4-Hydroxylation Pathway: Produces 4-hydroxyestrone (4-OHE1) and 4-hydroxyestradiol (4-OHE2).
  • 16-Hydroxylation Pathway: Produces 16α-hydroxyestrone (16α-OHE1), estriol (E3), and related metabolites [3] [4].

The catechol estrogens (2-OH-E2 and 4-OH-E2) can be further methylated by COMT to their respective methoxy forms (2-MeO-E2 and 4-MeO-E2), which is generally considered a detoxification step [1] [5].

The following diagram illustrates the key metabolic pathways involved in the formation and clearance of 4-OH-E2 and 4-MeO-E2:

estrogen_metabolism Estradiol Estradiol CYP1B1 CYP1B1 Estradiol->CYP1B1 Hydroxylation 4-OH-E2 4-OH-E2 CYP1B1->4-OH-E2 COMT COMT 4-OH-E2->COMT Methylation DNA Adducts\n(Genotoxic) DNA Adducts (Genotoxic) 4-OH-E2->DNA Adducts\n(Genotoxic) Oxidation (to Quinones) 4-MeO-E2 4-MeO-E2 COMT->4-MeO-E2 Antiangiogenic\nEffects Antiangiogenic Effects 4-MeO-E2->Antiangiogenic\nEffects

Clinical Relevance of the 4-MeO-E2/4-OH-E2 Ratio

The balance between these two metabolites, expressed as the 4-MeO-E2/4-OH-E2 ratio, holds significant clinical relevance:

  • Detoxification Indicator: The methylation of 4-OH-E2 to 4-MeO-E2 is a detoxification process. A higher ratio indicates efficient methylation and reduced potential for DNA damage [1].
  • Cancer Risk Assessment: Elevated levels of 4-OH-E2 are associated with increased risk of breast cancer due to its genotoxic potential [1]. The 4-MeO-E2/4-OH-E2 ratio can thus serve as an indicator of the balance between potentially harmful and protective estrogenic activities [1].
  • Interindividual Variability: Studies have consistently shown high inter-individual variability in estrogen metabolite concentrations, with a 10 to 100-fold range for nearly all metabolites across different populations (premenopausal women, postmenopausal women, and men) [3] [4]. This highlights the importance of personalized profiling.

Analytical Methodologies

The accurate quantification of 4-MeO-E2 and 4-OH-E2 requires highly specific and sensitive techniques due to their low circulating levels and structural similarity to other estrogen metabolites. The table below summarizes the primary analytical platforms used.

Table 1: Comparison of Analytical Platforms for 4-MeO-E2 and 4-OH-E2 Quantification

Analytical Platform Key Features Sample Volume Reported CVs Key Applications
LC-MS/MS (with Derivatization) [3] [4] Measures 15 estrogens and metabolites simultaneously; uses dansyl derivatization for sensitivity. 0.5 mL urine or serum ≤10% for most metabolites [3] Large-scale epidemiologic studies; high-throughput clinical research.
GC-MS [2] [6] Baseline separation of isomers; requires extraction and derivatization. Not specified (plasma) Intra-assay: ~11-21% for lowest QC [6] Targeted profiling of estradiol and its key metabolites.
Rapid HPLC-MS [7] High-throughput; run time <10 minutes. Not specified (urine) Not specified Commercial diagnostic laboratories requiring rapid turnaround.
Recommended Protocol: LC-MS/MS with Dansyl Derivatization

This protocol, based on the robust method described in the literature [3] [4] [8], is recommended for its comprehensive metabolite coverage and high reproducibility.

3.1.1. Principle

The method involves enzymatic hydrolysis of conjugated estrogens, liquid-liquid extraction, derivatization with dansyl chloride, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using stable isotope-labeled internal standards for precise quantification [3] [4].

3.1.2. Equipment and Reagents
  • LC-MS/MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source coupled to a high-performance liquid chromatography system.
  • Chromatography Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Internal Standards: Stable isotope-labeled analogs (e.g., d4-E2, d3-E3, d5-2-OHE2, d5-2-MeOE2).
  • Enzymes: Helix pomatia extract (containing sulfatase and glucuronidase activities).
  • Derivatization Reagent: Dansyl chloride (1-dimethylamino-naphthalene-5-sulfonyl chloride).
  • Solvents: High-purity methanol, acetonitrile, ammonium acetate, and acetone.
3.1.3. Sample Preparation Workflow

The following diagram outlines the sample preparation and analysis workflow:

workflow Urine/Plasma Sample\n(0.5 mL) Urine/Plasma Sample (0.5 mL) Add Internal\nStandards Add Internal Standards Urine/Plasma Sample\n(0.5 mL)->Add Internal\nStandards Enzymatic Hydrolysis\n(Helix Pomatia, 37°C) Enzymatic Hydrolysis (Helix Pomatia, 37°C) Add Internal\nStandards->Enzymatic Hydrolysis\n(Helix Pomatia, 37°C) Liquid-Liquid\nExtraction Liquid-Liquid Extraction Enzymatic Hydrolysis\n(Helix Pomatia, 37°C)->Liquid-Liquid\nExtraction Derivatization\n(Dansyl Chloride, 60°C) Derivatization (Dansyl Chloride, 60°C) Liquid-Liquid\nExtraction->Derivatization\n(Dansyl Chloride, 60°C) LC-MS/MS\nAnalysis LC-MS/MS Analysis Derivatization\n(Dansyl Chloride, 60°C)->LC-MS/MS\nAnalysis Data Quantification\n& Ratio Calculation Data Quantification & Ratio Calculation LC-MS/MS\nAnalysis->Data Quantification\n& Ratio Calculation

3.1.4. Step-by-Step Procedure
  • Sample Collection and Storage:

    • Urine: Collect overnight or first-morning void. Add a teaspoon of L-ascorbic acid as a preservative to prevent oxidation of catechol estrogens. Store aliquots at -70°C or below [3] [1].
    • Plasma/Serum: Collect blood in appropriate tubes, centrifuge, and store plasma/serum aliquots at -70°C or below [4].
  • Hydrolysis:

    • Thaw samples on ice.
    • Pipette 0.5 mL of urine or plasma into a glass tube.
    • Add labeled internal standards mixture.
    • Add 0.5 mL of 0.2 M ammonium acetate buffer (pH 5.0) and 20 µL of Helix pomatia extract.
    • Vortex and incubate at 37°C for 2 hours to hydrolyze sulfate and glucuronide conjugates [3] [4].
  • Extraction:

    • After hydrolysis, extract metabolites using organic solvents (e.g., ethyl acetate or methyl tert-butyl ether).
    • Vortex thoroughly and centrifuge to separate phases.
    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen [3].
  • Derivatization:

    • Reconstitute the dry residue in 50 µL of acetone.
    • Add 50 µL of dansyl chloride solution (1 mg/mL in acetone) and 50 µL of sodium carbonate buffer (0.1 M, pH 10.5).
    • Vortex and incubate at 60°C for 5 minutes.
    • Evaporate the derivatized sample to dryness and reconstitute in 100 µL of methanol for LC-MS/MS analysis [4] [8].
  • LC-MS/MS Analysis:

    • Chromatography: Use a gradient elution with water (A) and methanol or acetonitrile (B), both containing 0.1% ammonium acetate or formic acid. A typical gradient runs from 30% B to 95% B over 10-20 minutes [7].
    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor specific transitions for each metabolite and its corresponding internal standard.
      • Example MRM transitions (consult literature for specific values [3] [4] [8]):
        • 4-OH-E2 (derivatized)
        • 4-MeO-E2 (derivatized)

Data Analysis and Interpretation

Quantification and Ratio Calculation
  • Quantify concentrations of 4-MeO-E2 and 4-OH-E2 by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in stripped urine or serum [3] [7].
  • Calculate the ratio using the formula: 4-MeO-E2/4-OH-E2 Ratio = [this compound] / [4-Hydroxyestradiol]
Reference Ranges and Interpretation

Interpretation should be done with caution, considering the laboratory-specific reference ranges. The following table provides a general guide based on available literature.

Table 2: Reference Ranges and Clinical Interpretation of the 4-MeO-E2/4-OH-E2 Ratio

| Status | Reference Range (Urine) | :--- | :--- | | Premenopausal Women (Luteal Phase) or Women on ERT | 0.10 - 0.29 [1] | | Optimal Percentage of Total Estrogen Pathways | ~7.5-11% for the 4-OH pathway [1] | | Interpretation | Clinical Significance | | High Ratio | Preferred; indicates efficient methylation and is associated with a reduced risk of hormone-dependent cancers [1]. | | Low Ratio | Indicates inadequate methylation and a relative accumulation of genotoxic 4-OH-E2, linked with increased cancer risk [1]. |

Technical Considerations and Troubleshooting

  • Sensitivity and Specificity: The low absolute concentrations of these metabolites, especially in postmenopausal women, require highly sensitive methods. LC-MS/MS offers superior specificity over immunoassays, which can suffer from cross-reactivity [4] [5].
  • Analyte Stability: Catechol estrogens like 4-OH-E2 are susceptible to oxidation. The addition of anti-oxidants (e.g., ascorbic acid) during sample collection and processing is critical to maintain integrity [3] [2].
  • Matrix Effects: The use of stable isotope-labeled internal standards is essential to correct for matrix effects and losses during sample preparation, ensuring accuracy and precision [3] [4].
  • Interindividual Variability: Due to the high (10-100 fold) inter-individual differences in EM levels, single measurements may be informative for population-level studies, but longitudinal sampling might be necessary for individual risk assessment [3].

Conclusion

The analysis of the 4-MeO-E2/4-OH-E2 ratio provides valuable insights into estrogen homeostasis and its role in disease etiology. The LC-MS/MS-based protocol outlined here offers a robust, reproducible, and specific method for quantifying these metabolites in biological samples. This enables researchers to investigate the complex interplay of estrogen metabolism in carcinogenesis and other pathological processes, paving the way for improved risk assessment and potential therapeutic interventions.

References

Comprehensive Research Guide: 4-Methoxyestradiol in Vascular Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Methoxyestradiol and Vascular Physiology

This compound (4-MeO-E2) is an endogenous metabolite of 17β-estradiol (E2) that has garnered significant research interest for its potential applications in vascular disease models. Unlike its parent compound estradiol, 4-MeO-E2 exhibits minimal estrogen receptor affinity and does not significantly affect steroid hormone binding globulin levels, which reduces its estrogenic impact while maintaining important biological activities [1]. This metabolite is produced through a catechol-O-methyltransferase (COMT)-mediated methylation of 4-hydroxyestradiol (4-OH-E2), representing a critical detoxification pathway that converts a potentially harmful metabolite into a protective one [1].

The interest in 4-MeO-E2 stems from its dual nature—it maintains vascular protective properties while demonstrating anti-proliferative and anti-angiogenic effects that differentiate it from estradiol. Research has revealed that 4-MeO-E2 is generally associated with less potent estrogenic effects and is considered protective, especially against hormone-dependent cancers and potentially in vascular pathologies [1]. Its formation represents a crucial metabolic pathway that balances the reactive 4-hydroxyestradiol, with the ratio between these metabolites serving as an important indicator of physiological balance [1].

Chemical Properties and Metabolic Pathways

Biochemical Characteristics

This compound is characterized by the addition of a methoxy group to the 4-position of estradiol's phenolic structure. This structural modification significantly alters its biological activity compared to its precursor molecules. The metabolite is considered a detoxification product of the more reactive 4-hydroxyestradiol, which can form DNA-damaging quinones if not properly metabolized [1]. The conversion from 4-OH-E2 to 4-MeO-E2 via COMT represents a critical cellular defense mechanism against genotoxic stress.

The metabolic pathway of 4-MeO-E2 begins with estradiol, which undergoes hydroxylation primarily through cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1) to form catechol estrogens, including 4-hydroxyestradiol [1] [2]. This metabolite is then methylated by COMT to form 4-MeO-E2. The balance between phase I and phase II metabolism significantly influences the relative concentrations of these metabolites and their biological effects.

Vascular Protection Mechanisms

This compound exerts multiple protective effects on the vascular system through several interconnected mechanisms:

  • Antiproliferative Effects: 4-MeO-E2 inhibits vascular smooth muscle cell (VSMC) proliferation and migration, which are key processes in vascular remodeling diseases such as atherosclerosis and restenosis [3]. This effect is particularly important in preventing neointimal hyperplasia following vascular injury.

  • Antiangiogenic Properties: The metabolite demonstrates potent antiangiogenic effects by inhibiting new blood vessel formation, which is beneficial in conditions characterized by pathological angiogenesis [1]. This property distinguishes it from estradiol, which often promotes angiogenesis.

  • Extracellular Matrix Modulation: 4-MeO-E2 inhibits extracellular matrix production by VSMCs and cardiac fibroblasts, potentially reducing pathological fibrosis in vascular tissues [3].

  • Oxidative Stress Protection: By diverting metabolism away from reactive quinone formation, 4-MeO-E2 reduces oxidative stress in vascular tissues, helping to maintain endothelial function [1].

The following diagram illustrates the metabolic pathway and vascular effects of 4-MeO-E2:

G Estradiol Estradiol CYP1A1_CYP1B1 CYP1A1/CYP1B1 Hydroxylation Estradiol->CYP1A1_CYP1B1 OH_E2 4-Hydroxyestradiol (4-OH-E2) CYP1A1_CYP1B1->OH_E2 COMT COMT Methylation OH_E2->COMT Vascular Vascular Effects OH_E2->Vascular Potentially Damaging MeO_E2 This compound (4-MeO-E2) COMT->MeO_E2 MeO_E2->Vascular Protective

Figure 1: Metabolic Pathway of this compound (4-MeO-E2) and Its Vascular Effects. Estradiol is converted to 4-hydroxyestradiol (4-OH-E2) via CYP1A1/CYP1B1 hydroxylation. 4-OH-E2 is then methylated by catechol-O-methyltransferase (COMT) to form 4-MeO-E2. While 4-OH-E2 has potentially damaging vascular effects, 4-MeO-E2 exhibits protective properties.

Therapeutic Potential in Vascular Disease Models

Pulmonary Arterial Hypertension

Pulmonary arterial hypertension (PAH) represents a promising therapeutic target for 4-MeO-E2 intervention. PAH is a progressive incurable disease of pulmonary vasculature that predominantly affects women, with a female-to-male ratio ranging from 2:1 to 4:1 [4]. The disease is characterized by pulmonary vascular remodeling involving concentric and asymmetric obliterative proliferation of endothelial cells and distal formation of multicellular plexiform lesions [4].

Research indicates that dysregulated estradiol metabolism plays a significant role in PAH pathogenesis. Both men and women with PAH demonstrate increased aromatase activity and elevated E2 levels, which have been linked to worse hemodynamics, functional status, and greater risk of death [4]. In this context, 4-MeO-E2 exhibits effects that oppose those of estradiol on several processes relevant to PAH pathophysiology, including angiogenesis, metabolic reprogramming, inflammation, and immunity [4].

Atherosclerosis and Restenosis

4-MeO-E2 demonstrates significant potential in models of atherosclerosis and restenosis through its effects on vascular smooth muscle cells. Studies show that 4-MeO-E2 inhibits VSMC migration, proliferation, and extracellular matrix production, all of which contribute importantly to the pathophysiology of vascular diseases such as atherosclerosis and restenosis [3]. These inhibitory effects position 4-MeO-E2 as a promising candidate for preventing neointimal hyperplasia following vascular interventions.

The metabolite's ability to modulate key signaling pathways in vascular cells without significant estrogenic activity makes it particularly attractive for therapeutic applications where the proliferative effects of estradiol might be undesirable. The combined antiproliferative and anti-inflammatory properties of 4-MeO-E2 target multiple aspects of vascular disease pathogenesis.

Quantitative Experimental Data Summary

Table 1: Experimental Effects of this compound in Cardiovascular Models

Experimental Model Concentration/Dose Key Findings Mechanisms Reference
Vascular Smooth Muscle Cells Low micromolar concentrations (1-10 μM) Inhibition of migration, proliferation, and extracellular matrix production Modulation of MAPK/ERK signaling pathways; inhibition of NADPH oxidase [3]
Cardiac Fibroblasts Low micromolar concentrations (1-10 μM) Inhibition of migration, proliferation, and extracellular matrix production Altered expression of cell cycle regulators; reduced collagen synthesis [3]
Pulmonary Hypertension Models Not specified Attenuation of disease development and progression Anti-angiogenic effects; reduction of inflammatory cell infiltration [4]
Plasma Lipid Studies Not specified Beneficial effects on plasma lipid profiles Modulation of LDL metabolism; enhanced cholesterol clearance [3]

Table 2: Comparison of Estradiol Metabolites in Vascular Biology

Parameter This compound 4-Hydroxyestradiol 2-Methoxyestradiol 2-Hydroxyestradiol
Estrogen Receptor Affinity Minimal Approximately 1/4 of estradiol Minimal Approximately 1/4 of estradiol
Tubulin Polymerization Inhibition Much less potent Not significant IC50 ≈ 2 μM Little effect
VSMC Proliferation Inhibition Potent Moderate Potent Moderate
Angiogenic Properties Anti-angiogenic Pro-angiogenic Anti-angiogenic Variable effects
DNA Damage Potential Protective against oxidative DNA damage Can form DNA-adducts Protective Minimal
Overall Vascular Effects Protective Potentially damaging Protective Generally protective

Detailed Experimental Protocols

In Vitro Assessment of Vascular Smooth Muscle Cell Proliferation

Objective: To evaluate the antiproliferative effects of 4-MeO-E2 on vascular smooth muscle cells.

Materials and Reagents:

  • Culture medium (DMEM or similar) with 10% fetal bovine serum (FBS)
  • Serum-free medium for synchronization
  • This compound stock solution (10 mM in DMSO)
  • Cell proliferation assay kit (e.g., MTT, BrdU, or CyQUANT)
  • Vascular smooth muscle cells (primary or cell line)

Procedure:

  • Cell Seeding: Plate VSMCs in 96-well plates at a density of 5,000 cells/well in complete medium and allow to adhere overnight.
  • Synchronization: Replace medium with serum-free medium for 24 hours to synchronize cell cycle.
  • Treatment: Treat cells with varying concentrations of 4-MeO-E2 (0.1-10 μM) in medium containing 2% FBS to stimulate proliferation. Include vehicle control (DMSO at equivalent concentration).
  • Incubation: Incubate cells for 24-72 hours at 37°C in a 5% CO₂ atmosphere.
  • Proliferation Assessment:
    • For MTT assay: Add 10 μL MTT solution (5 mg/mL) per well and incubate for 4 hours
    • Add solubilization solution and incubate overnight
    • Measure absorbance at 570 nm with reference at 630-690 nm
  • Data Analysis: Express results as percentage of proliferation compared to vehicle control.

Technical Notes:

  • Use passages 3-8 for primary VSMCs to maintain phenotype
  • Ensure DMSO concentration does not exceed 0.1% in final solution
  • Include positive control (e.g., known antiproliferative agent) for assay validation
  • Perform time-course experiments to determine optimal treatment duration
Flow-Induced Dilation Assessment in Isolated Resistance Arterioles

Objective: To evaluate the effect of 4-MeO-E2 on endothelial function in isolated resistance arterioles.

Materials and Reagents:

  • Pressure myography system
  • Physiological salt solution (PSS)
  • This compound stock solution (10 mM in DMSO)
  • NO synthase inhibitor (e.g., L-NAME)
  • Hydrogen peroxide scavenger (e.g., PEG-catalase)

Procedure:

  • Vessel Isolation: Isolate resistance arterioles (100-300 μm diameter) from tissue samples.
  • Mounting: Mount vessels on two glass cannulas in a pressure myography chamber filled with PSS.
  • Pressurization: Pressurize vessels to 60 mmHg and allow to equilibrate for 60 minutes.
  • Viability Test: Confirm vessel viability with potassium chloride (60 mM) and acetylcholine (1 μM).
  • Treatment: Incubate vessels with 4-MeO-E2 (100 nM) for 16-20 hours.
  • Flow-Mediated Dilation:
    • Generate stepwise increases in flow rate (0-100 μL/min)
    • Record vessel diameter at each flow rate
    • Repeat in presence of L-NAME (100 μM) or PEG-catalase (500 U/mL)
  • Data Analysis: Calculate flow-induced dilation as percentage increase from baseline diameter.

Technical Notes:

  • Maintain temperature at 37°C throughout experiment
  • Bubble PSS with carbogen gas (95% O₂, 5% CO₂)
  • Use vessels that demonstrate >80% relaxation to acetylcholine
  • Include vehicle control experiments in parallel
Assessment of 4-MeO-E2/4-OH-E2 Ratio in Urine Samples

Objective: To determine the balance between protective and potentially damaging estrogen metabolites.

Materials and Reagents:

  • Urine collection containers
  • Enzyme-linked immunosorbent assay (ELISA) kits for 4-MeO-E2 and 4-OH-E2
  • Sample preservation buffer
  • Microplate reader

Procedure:

  • Sample Collection: Collect first-morning urine samples in sterile containers with preservation buffer.
  • Storage: Centrifuge at 1,000 × g for 15 minutes at 4°C and store supernatant at -80°C until analysis.
  • Metabolite Assessment:
    • Follow manufacturer instructions for ELISA kits
    • Run standards and samples in duplicate
    • Include quality control samples
  • Calculation:
    • Calculate 4-MeO-E2/4-OH-E2 ratio by dividing concentration values
    • Normalize values using creatinine concentration if needed
  • Interpretation: Compare ratio to reference range (0.10-0.29 for premenopausal women in luteal phase) [1]

Technical Notes:

  • Avoid repeated freeze-thaw cycles of samples
  • Ensure proper sample dilution to fall within standard curve range
  • Consider phase of menstrual cycle for premenopausal women
  • Account for hormone replacement therapy if applicable

Research Context and Future Directions

The Estrogen Paradox in Vascular Disease

The investigation of 4-MeO-E2 occurs within the context of the estrogen paradox in vascular disease. While premenopausal women have a lower incidence of cardiovascular disease compared with age-matched males, this difference is abolished following menopause [5]. However, clinical outcomes from estrogen-containing hormone therapy have been highly variable, with some studies showing increased cardiovascular risk [5]. This paradox may be explained by the balance between different estrogen metabolites rather than estradiol itself.

Research suggests that 4-MeO-E2 mediates at least in part the beneficial effects of estradiol while exhibiting opposing effects to estradiol on several processes relevant to vascular pathophysiology [4]. The relative proportion of estrogen metabolites may underlie why women are predisposed to certain vascular conditions but often experience milder forms of these diseases [2].

Research Gaps and Clinical Translation

Several important research gaps remain in understanding the potential of 4-MeO-E2 in vascular disease models:

  • Optimal Dosing: The relationship between circulating levels of 4-MeO-E2 and vascular protective effects needs further elucidation
  • Delivery Strategies: Improved formulation approaches are needed to overcome potential bioavailability limitations
  • Sex-Specific Effects: Potential differences in metabolite activity between males and females require investigation
  • Drug Interactions: How 4-MeO-E2 interacts with standard vascular therapies remains largely unknown

Future research directions should include:

  • Advanced Delivery Systems: Following the example of 2-methoxyestradiol formulations, developing novel delivery systems for 4-MeO-E2 could enhance its therapeutic potential [6]

  • Combination Therapies: Exploring synergistic effects of 4-MeO-E2 with existing vascular therapies

  • Biomarker Development: Validating the 4-MeO-E2/4-OH-E2 ratio as a clinical biomarker for vascular disease risk

  • Long-Term Safety Studies: Comprehensive assessment of chronic administration effects

The following diagram illustrates the experimental workflow for evaluating 4-MeO-E2 in vascular research:

G Start Study Design InVitro In Vitro Models (VSMCs, ECs) Start->InVitro ExVivo Ex Vivo Models (Isolated Vessels) Start->ExVivo InVivo In Vivo Models (PAH, Atherosclerosis) Start->InVivo Metabolite Metabolite Ratio Assessment Start->Metabolite Analysis Data Analysis & Interpretation InVitro->Analysis ExVivo->Analysis InVivo->Analysis Metabolite->Analysis

Figure 2: Experimental Workflow for Evaluating this compound in Vascular Research. The comprehensive assessment of 4-MeO-E2 involves multiple experimental approaches, including in vitro models using vascular cells, ex vivo models using isolated vessels, in vivo disease models, and clinical metabolite assessment. Data from these complementary approaches are integrated for comprehensive analysis.

Conclusion

This compound represents a promising target for vascular disease research with its unique combination of vascular protective effects and limited estrogenic activity. The experimental protocols and data summarized in this document provide researchers with comprehensive tools to investigate this metabolite in various vascular disease models. The continuing elucidation of its mechanisms of action and therapeutic potential may eventually lead to novel approaches for managing vascular diseases while avoiding the limitations associated with traditional estrogen-based therapies.

References

Comprehensive Application Notes and Protocols: Validating Specificity in 4-Methoxyestradiol Analytical Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Methoxyestradiol and Analytical Challenges

This compound (4-MeO-E2) is an endogenous metabolite of 17β-estradiol (E2) that has gained significant research interest due to its unique biological properties. Unlike its parent compound, 4-MeO-E2 exhibits minimal affinity for estrogen receptors and does not significantly affect steroid hormone binding globulin levels, thereby reducing its estrogenic impact [1]. This metabolite is produced through a methylation process involving the enzyme catechol-O-methyltransferase (COMT) acting on 4-hydroxyestradiol (4-OH-E2) [1] [2]. The clinical significance of 4-MeO-E2 stems from its antiangiogenic and antiproliferative effects, which inhibit new blood vessel formation and cell proliferation, lending it potential therapeutic value for cancers and other conditions linked to abnormal angiogenesis [1]. Additionally, the ratio of 4-MeO-E2 to its precursor 4-OH-E2 serves as a critical indicator of the balance between potentially harmful and protective estrogenic activities, with implications for hormone-dependent cancers, cardiovascular diseases, and other estrogen-related disorders [1].

The accurate quantification of 4-MeO-E2 in biological matrices presents substantial analytical challenges due to its exceptionally low circulating concentrations in physiological conditions (typically in the pg/mL range), the presence of structural isomers with nearly identical mass transitions, and the complexity of the estrogen metabolic pathway [3]. These factors necessitate highly specific and sensitive analytical methods to distinguish 4-MeO-E2 from interfering compounds, particularly in clinical research applications where accurate measurement is essential for understanding disease mechanisms and therapeutic monitoring. This document provides detailed application notes and standardized protocols to overcome these challenges, with emphasis on method specificity during assay validation.

Specificity Challenges in 4-MeO-E2 Analysis

Structural Isomers and Metabolic Interferences

The estrogen metabolic pathway generates multiple metabolites with similar structural properties, creating significant analytical challenges for 4-MeO-E2 quantification. The primary specificity challenge arises from the presence of isomeric metabolites that share identical molecular weights and similar fragmentation patterns in mass spectrometry [3]. These isomers include This compound (4-MeO-E2), 2-methoxyestradiol (2-MeO-E2), 3-O-methyl-2-hydroxyestradiol (3M2OH), and 3-O-methyl-4-hydroxyestradiol (3M4OH) [3]. These compounds have nearly identical mass-to-charge ratios and can generate similar fragment ions during mass spectrometric analysis, potentially leading to inaccurate quantification if not properly separated.

The carcinogenic potential of 4-OH-E2 further underscores the importance of accurate 4-MeO-E2 measurement [1] [2]. 4-OH-E2 can oxidize into reactive quinones, leading to DNA damage and potential carcinogenic effects, particularly in breast tissue [1]. The conversion of 4-OH-E2 to 4-MeO-E2 via COMT-mediated methylation represents a detoxification pathway [1] [2]. Consequently, the 4-MeO-E2/4-OH-E2 ratio provides crucial information about an individual's capacity to detoxify potentially harmful estrogen metabolites [1]. This biochemical significance places additional importance on developing highly specific assays that can accurately distinguish between these closely related compounds.

Analytical Separation Requirements
  • Chromatographic resolution: Achieving baseline separation between 4-MeO-E2 and its isomers is essential for accurate quantification [3]. Even minimal co-elution can lead to ion suppression or enhancement effects, significantly impacting measurement accuracy.

  • Selective detection: Mass spectrometric parameters must be optimized to distinguish between compounds that may not be fully resolved chromatographically. This includes selecting unique fragment ions and optimizing collision energies to maximize selectivity [3].

  • Sample clean-up: Efficient extraction and purification techniques are necessary to reduce matrix effects that can compromise assay specificity, particularly in complex biological samples like serum, plasma, or urine [3].

Advanced Methodologies for 4-MeO-E2 Quantification

LC-MS/MS with Chemical Derivatization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chemical derivatization has emerged as the most promising approach for specific 4-MeO-E2 quantification. A recently developed method utilizes 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) as a derivatization agent to enhance detection sensitivity and specificity [3]. This derivatization approach significantly improves the detectability of 4-MeO-E2 in positive electrospray ionization (ESI+) -tandem mass spectrometry by introducing a fixed positive charge to the molecule, thereby enhancing ionization efficiency [3]. The method demonstrates exceptional sensitivity with a lower limit of quantification (LLOQ) of 2.5 pg/mL, which is sufficient for measuring physiological concentrations in biological samples [3].

The MPDNP-F derivatization method provides critical specificity advantages by facilitating the chromatographic separation of 4-MeO-E2 from its isomeric metabolites. Although the derivatized 4-MeO-E2 and 3M4OH elute closely under optimized LC conditions, their different fragmentation patterns during MS/MS analysis allow clear distinction [3]. This approach also enables the use of a stable isotope-labeled internal standard (2ME-13C6), which corrects for variability in sample preparation and analysis, thereby improving measurement accuracy and precision [3]. The application of this methodology to human serum samples has demonstrated robust performance with intra- and inter-assay precision meeting accepted bioanalytical method validation criteria [3].

Gas Chromatography/Mass Spectrometry (GC/MS) Approach

As an alternative to LC-MS/MS, gas chromatography/mass spectrometry (GC/MS) provides another highly specific approach for 4-MeO-E2 quantification. A validated GC/MS assay employing negative chemical ionization has been developed to simultaneously measure 17β-estradiol and its metabolites, including 4-MeO-E2, in rat plasma [4]. This method demonstrates a linear relationship between concentration (0.25-5 pg/μL) and signal, with coefficients of variation (CVs) ranging from 11.5% to 20.5% for intra-assay precision and 7.1% to 16.7% for inter-assay precision at the lowest quality control level (0.375 pg/μL) [4].

The GC/MS method offers excellent analyte separation through high-resolution capillary chromatography, effectively resolving 4-MeO-E2 from potentially interfering compounds [4]. The application of negative chemical ionization enhances method selectivity for estrogen metabolites while reducing chemical noise from the biological matrix. Although this method requires derivatization steps to improve volatility and thermal stability of the analytes, it provides a robust approach for 4-MeO-E2 quantification, particularly in research settings where LC-MS/MS may not be available.

Method Performance Comparison

Table 1: Comparison of Analytical Performance Characteristics for 4-MeO-E2 Quantification

Parameter LC-MS/MS with MPDNP-F [3] GC/MS with NCI [4]
LLOQ 2.5 pg/mL 0.25 pg/μL (equivalent to ~250 pg/mL)
Linear Range 2.5-200 pg/mL 0.25-5 pg/μL
Precision (Intra-assay CV) <10% for LLOQ 11.5-20.5% for lowest QC
Precision (Inter-assay CV) <10% for LLOQ 7.1-16.7% for lowest QC
Sample Volume 180 μL Not specified
Analysis Time ~15 min derivatization + LC-MS/MS Not specified
Key Advantage Superior sensitivity for clinical samples Simultaneous measurement of multiple estrogen metabolites

Table 2: Specificity Challenges and Resolution Approaches for 4-MeO-E2 Isomers

Interfering Compound Separation Challenge Resolution Method
This compound (4-MeO-E2) Target analyte Reference standard for quantification
2-Methoxyestradiol (2-MeO-E2) Structural isomer with identical molecular weight Chromatographic separation + unique MRM transition
3-O-Methyl-4-hydroxyestradiol (3M4OH) Co-elution under standard conditions Different fragmentation patterns post-derivatization
3-O-Methyl-2-hydroxyestradiol (3M2OH) Structural isomer Chromatographic resolution with specialized columns
4-Hydroxyestradiol (4-OH-E2) Precursor with different mass No mass interference, but metabolic relationship important

Detailed Experimental Protocols

Sample Preparation and Derivatization Protocol for LC-MS/MS
4.1.1 Materials and Reagents
  • Sample Type: Human serum or plasma (180 μL required) [3]
  • Internal Standard: 2ME-13C6 (50 pg/mL in acetonitrile) [3]
  • Derivatization Reagent: MPDNP-F (0.4 mg/mL in acetonitrile) [3]
  • Catalyst: DMAP (4-dimethylaminopyridine, 0.5 mg/mL in acetonitrile) [3]
  • Solid-Phase Extraction: Oasis HLB μElution plate [3]
  • Solvents: Acetonitrile, methanol (LC-MS grade), water (distilled) [3]
4.1.2 Step-by-Step Procedure
  • Sample Aliquoting: Pipette 180 μL of calibration standard or serum sample into a microcentrifuge tube [3].

  • Internal Standard Addition: Add 180 μL of IS solution (2ME-13C6, 50 pg/mL in acetonitrile) and vortex mix for 1 minute [3].

  • Centrifugation: Centrifuge at 8000×g for 5 minutes at 25°C to precipitate proteins [3].

  • Sample Dilution: Transfer supernatant and dilute with 390 μL of water to reduce organic content [3].

  • SPE Conditioning: Condition Oasis HLB μElution plate sequentially with 200 μL acetonitrile, 200 μL methanol, and 200 μL water [3].

  • Sample Loading: Load diluted sample onto the conditioned SPE plate [3].

  • Washing: Wash sequentially with 200 μL water and 200 μL 50% methanol to remove interfering compounds [3].

  • Elution: Elute 4-MeO-E2 and IS with 200 μL acetonitrile into a collection plate [3].

  • Solvent Evaporation: Evaporate eluent to dryness under a gentle stream of nitrogen gas [3].

  • Derivatization: Reconstitute dried residue with 50 μL MPDNP-F solution and 40 μL DMAP solution, then vortex gently at 60°C for 15 minutes [3].

  • Post-derivatization Processing: Dry derivatized sample under nitrogen gas and reconstitute in 30 μL of 20% acetonitrile solution for LC-MS/MS analysis [3].

LC-MS/MS Analysis Conditions
4.2.1 Chromatographic Separation
  • Column: Ace Excell C18-PFP (2.0 μm, 2.1 mm × 100 mm) [3]
  • Mobile Phase A: 0.1% (v/v) formic acid in water [3]
  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile [3]
  • Flow Rate: 0.4 mL/min [3]
  • Column Temperature: 35°C [3]
  • Injection Volume: 20 μL [3]
  • Gradient Program: Optimized binary gradient to achieve baseline separation of 4-MeO-E2 from isomers (specific gradient parameters not detailed in search results) [3]
4.2.2 Mass Spectrometric Detection
  • Instrument: QTRAP 4500 triple quadrupole mass spectrometer [3]
  • Ionization Mode: Positive electrospray ionization (ESI+) [3]
  • Ion Source Parameters: Optimized for maximum sensitivity of derivatized 4-MeO-E2 [3]
  • MRM Transitions: Specific precursor-to-product ion transitions for derivatized 4-MeO-E2 and its isomers (exact m/z values not provided in search results) [3]
  • Capillary Modification: Narrowed capillary (0.065 μm inner diameter) from analytical column outlet to MS detector to enhance sensitivity [3]

The following diagram illustrates the complete analytical workflow for 4-MeO-E2 quantification using the LC-MS/MS with derivatization approach:

G A Sample Collection (Serum/Plasma) B Internal Standard Addition (2ME-13C6) A->B C Protein Precipitation & Centrifugation B->C D Solid-Phase Extraction (Oasis HLB μElution) C->D E Derivatization (MPDNP-F + DMAP, 60°C, 15 min) D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Figure 1: Analytical Workflow for 4-MeO-E2 Quantification Using LC-MS/MS with Derivatization

Assay Validation Parameters and Acceptance Criteria

Specificity and Selectivity Assessment

Method specificity must be rigorously demonstrated during validation by analyzing at least six independent sources of blank matrix without and with the analyte at lower limit of quantification (LLOQ) level [3]. The method should show no significant interference (≤20% of LLOQ for analyte and ≤5% for internal standard) at the retention times of 4-MeO-E2 and its internal standard [3]. For 4-MeO-E2 assays, specificity validation must include chromatographic resolution from all known isomers (2-MeO-E2, 3M2OH, 3M4OH) with resolution factor ≥1.5 between peak maxima [3]. Additionally, analysis of samples from different individuals should demonstrate consistent retention times and absence of matrix interferences that might affect 4-MeO-E2 quantification.

Sensitivity and Linearity Evaluation

Assay sensitivity is defined by the LLOQ, which should be sufficient to measure physiological concentrations of 4-MeO-E2. For the LC-MS/MS method with MPDNP-F derivatization, the LLOQ of 2.5 pg/mL has been established with a signal-to-noise ratio ≥20 and precision (CV) ≤10% [3]. The calibration curve should be constructed using a minimum of six concentration levels plus blank, with a correlation coefficient (r) ≥0.99 [3]. The linearity should be demonstrated across the expected physiological and pathological range (2.5-200 pg/mL for the LC-MS/MS method) [3]. For non-linear models, the weighting factor (typically 1/x or 1/x²) should be optimized to minimize heteroscedasticity [3].

Precision and Accuracy Measurements

Table 3: Precision and Accuracy Acceptance Criteria for 4-MeO-E2 Bioanalytical Assays

Validation Parameter Quality Control Level Acceptance Criteria Reference Method
Intra-assay Precision LLOQ (2.5 pg/mL) CV ≤10% LC-MS/MS with MPDNP-F [3]
Intra-assay Precision Low QC (10 pg/mL) CV ≤8% LC-MS/MS with MPDNP-F [3]
Intra-assay Precision Middle QC (40 pg/mL) CV ≤6% LC-MS/MS with MPDNP-F [3]
Intra-assay Precision High QC (80 pg/mL) CV ≤5% LC-MS/MS with MPDNP-F [3]
Inter-assay Precision All QC levels CV ≤10% LC-MS/MS with MPDNP-F [3]
Accuracy All QC levels 85-115% of nominal value LC-MS/MS with MPDNP-F [3]
Accuracy LLOQ 80-120% of nominal value LC-MS/MS with MPDNP-F [3]
Recovery and Matrix Effect Evaluation

Extraction recovery should be consistent and precise at low, medium, and high QC concentrations. Recovery does not need to be 100%, but should be reproducible with CV ≤8% [3]. Matrix effects must be evaluated by comparing analyte response in post-extraction spiked samples with neat solutions at equivalent concentrations. The IS-normalized matrix factor should have CV ≤8% [3]. For 4-MeO-E2 analysis, particular attention should be paid to potential matrix effects from lipid components, which can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard (2ME-13C6) is critical for compensating for matrix effects [3].

Troubleshooting and Technical Optimization

Common Specificity Issues and Solutions
  • Incomplete Chromatographic Separation: If 4-MeO-E2 does not achieve baseline separation from its isomers (particularly 3M4OH), optimize the chromatographic gradient and consider alternative column chemistries such as pentafluorophenyl (PFP) stationary phases, which provide different selectivity for positional isomers [3].

  • Insufficient Detection Sensitivity: If the method sensitivity is inadequate for measuring physiological concentrations of 4-MeO-E2, ensure proper derivatization efficiency by verifying reagent freshness, reaction temperature (60°C), and reaction time (15 minutes) [3]. Also, consider narrowing the capillary diameter (0.065 μm) between the analytical column and MS detector to enhance sensitivity [3].

  • Matrix Effects Causing Ion Suppression: If significant matrix effects are observed, optimize the solid-phase extraction clean-up procedure and consider alternative washing steps (e.g., 50% methanol wash) to remove interfering compounds more effectively [3].

  • Inconsistent Derivatization Efficiency: If derivatization yield is variable, ensure complete dryness of samples before derivatization and consistent reaction conditions. Prepare fresh derivatization reagent solutions weekly and store in desiccated conditions to prevent moisture absorption [3].

Method Optimization Strategies
  • Column Selection: While C18 columns provide adequate separation for many applications, pentafluorophenyl (PFP) columns offer superior separation of positional isomers due to their multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole, and hydrogen bonding) [3].

  • Mobile Phase Optimization: Addition of 0.1% formic acid enhances ionization in positive ESI mode, but alternative additives (ammonium acetate, ammonium fluoride) may improve sensitivity and selectivity for specific instrument configurations [3].

  • Derivatization Conditions: While the standard derivatization occurs at 60°C for 15 minutes, evaluate temperature (50-70°C) and time (10-20 minutes) to optimize for specific laboratory conditions and instrument configurations [3].

Conclusion

The accurate quantification of 4-MeO-E2 in biological matrices requires highly specific analytical methods capable of distinguishing it from structural isomers and overcoming sensitivity challenges posed by its low physiological concentrations. The LC-MS/MS method with MPDNP-F derivatization provides exceptional specificity and sensitivity with an LLOQ of 2.5 pg/mL, sufficient for clinical research applications [3]. The critical validation parameters outlined in this document, particularly chromatographic resolution from isomers and demonstration of specificity in biological matrices, ensure reliable measurement of this important estrogen metabolite.

The protocols described herein provide researchers with standardized approaches for validating 4-MeO-E2 assays, with emphasis on addressing the unique challenges posed by the estrogen metabolic pathway. As research continues to elucidate the clinical significance of 4-MeO-E2 in various pathological conditions, these robust analytical methods will facilitate the generation of reliable data that can advance our understanding of its physiological and therapeutic roles.

References

Comprehensive Application Notes and Protocols for 4-Methoxyestradiol Mitochondrial-Targeted Drug Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Methoxyestradiol and Mitochondrial Targeting Rationale

Drug Profile and Therapeutic Potential

This compound (4-ME2) is a bioactive metabolite of estradiol formed through catechol-O-methyltransferase (COMT)-mediated methylation of 4-hydroxyestradiol. Unlike its parent compound, 4-ME2 exhibits minimal binding affinity for estrogen receptors and does not significantly impact steroid hormone binding globulin, enabling it to modulate estrogenic effects without typical hormonal activity [1]. This unique characteristic makes it particularly valuable for therapeutic applications where hormonal stimulation is undesirable. 4-ME2 demonstrates potent antiangiogenic and antiproliferative properties across various cancer types, including breast and lung cancer, through mechanisms involving induction of oxidative DNA damage and elevation of reactive oxygen species (ROS) levels in cancer cells [1].

The mitochondrial targeting approach for 4-ME2 delivery represents a promising strategy to enhance its therapeutic efficacy while minimizing systemic side effects. Mitochondria serve as critical regulators of cellular energy metabolism, apoptosis, and signaling pathways, making them prime targets for anticancer therapies [2] [3]. Several mitochondrial dysfunction pathways are implicated in cancer pathogenesis, including altered tricarboxylic acid cycle leading to oncometabolite production, increased oxidative phosphorylation in invasive cancer cells, and dysregulation of apoptosis mechanisms [2]. By specifically targeting 4-ME2 to mitochondria, researchers aim to exploit these vulnerabilities in cancer cells while sparing healthy tissues.

Comparative Analysis of Methoxyestradiol Compounds

Table 1: Comparative properties of methoxyestradiol compounds relevant to drug design

Property This compound 2-Methoxyestradiol Research Implications
Formation Pathway Methylation of 4-OHE2 by COMT [1] Methylation of 2-OHE2 by COMT [4] [5] Different metabolic origins affect tissue distribution
Receptor Binding Minimal estrogen receptor affinity [1] Minimal estrogen receptor affinity [4] Both suitable for non-hormonal therapies
Anticancer Mechanisms Antiangiogenic, antiproliferative, ROS induction [1] Mitochondrial SOD inhibition, JNK activation, cytochrome c release [4] Shared, but distinct, apoptosis pathways
Mitochondrial Targeting Under investigation Well-documented effects [4] [6] [7] 2-ME2 research informs 4-ME2 development
Therapeutic Applications Breast cancer, lung cancer [1] Neuroblastoma, osteosarcoma, multiple myeloma [4] [6] [7] Tissue-specific efficacy patterns

Mechanisms of Action and Molecular Pathways

Mitochondrial Targeting and Apoptosis Induction

The primary mechanism through which mitochondrial-targeted 4-ME2 exerts its anticancer effects involves direct action on mitochondrial components to activate intrinsic apoptosis pathways. Although specific studies on 4-ME2's mitochondrial mechanisms are limited, research on its structural analog 2-ME2 provides valuable insights, as both compounds share similar chemical properties and likely mechanisms of action [4] [6]. 2-ME2 has been shown to increase mitochondrial ROS production by inhibiting superoxide dismutase (SOD) activity, leading to JNK activation and subsequent mitochondrial membrane damage [4]. This membrane disruption facilitates cytochrome c release into the cytoplasm, where it initiates caspase cascade activation, ultimately triggering programmed cell death [4].

Additionally, 4-ME2 and related compounds influence Bcl-2 family proteins, which serve as critical regulators of mitochondrial apoptosis pathways. Experimental evidence demonstrates that 2-ME2 can increase the ratio of pro-apoptotic proteins (Bax, Bak) to anti-apoptotic proteins (Bcl-2, Bcl-xl), thereby disrupting mitochondrial membrane potential balance and promoting cytochrome c release [4]. Western blot analyses have shown that mitochondrial-targeted formulations significantly enhance regulation of Bcl-2, Bax, caspase-3, and caspase-9 expression compared to free drug administration [4]. Furthermore, these compounds can enhance death receptor (DR5) and p53 expression, with p53 translocating to mitochondria through a transcription-independent mechanism to activate endogenous mitochondrial apoptosis pathways [4].

Additional Molecular Effects

Beyond direct apoptosis induction, 4-ME2 impacts several crucial cellular processes through mitochondrial-mediated mechanisms. Research indicates that methoxyestradiol compounds can regulate mitochondrial biogenesis by modulating key regulators such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and cytochrome c oxidase I (COXI) [6]. These compounds also demonstrate inhibition of sirtuin 3 (SIRT3) activity, which plays important roles in metabolic regulation and stress response in mitochondria [6]. Molecular docking and dynamics simulations have confirmed that 2-ME2 binds to both canonical and allosteric inhibitor binding sites on SIRT3, providing a structural basis for this inhibitory effect [6].

Moreover, 4-ME2 has been shown to affect mitochondrial dynamics by promoting fission processes through upregulation of dynamin-related protein 1 (Drp1) [7]. Increased Drp1 expression triggers mitochondrial fragmentation, which facilitates BAX recruitment and activation of intrinsic apoptosis pathways [7]. This effect on mitochondrial dynamics represents a novel mechanism of anticancer action that may be exploited for therapeutic development. The compound also influences cellular metabolism by regulating glycolytic states in cancer cells, potentially suppressing the Warburg effect commonly observed in aggressive cancers [7].

Figure 1: Molecular mechanisms of this compound in mitochondrial targeting

G This compound Mitochondrial Mechanisms 4-ME2 Delivery 4-ME2 Delivery Mitochondrial Uptake Mitochondrial Uptake 4-ME2 Delivery->Mitochondrial Uptake ROS Increase ROS Increase Mitochondrial Uptake->ROS Increase SOD Inhibition SIRT3 Inhibition SIRT3 Inhibition Mitochondrial Uptake->SIRT3 Inhibition Altered Bcl-2/Bax Ratio Altered Bcl-2/Bax Ratio Mitochondrial Uptake->Altered Bcl-2/Bax Ratio Drp1 Activation Drp1 Activation Mitochondrial Uptake->Drp1 Activation JNK Activation JNK Activation ROS Increase->JNK Activation Metabolic Alterations Metabolic Alterations SIRT3 Inhibition->Metabolic Alterations Mitochondrial Membrane Permeabilization Mitochondrial Membrane Permeabilization Altered Bcl-2/Bax Ratio->Mitochondrial Membrane Permeabilization Mitochondrial Fission Mitochondrial Fission Drp1 Activation->Mitochondrial Fission Mitochondrial Membrane Damage Mitochondrial Membrane Damage JNK Activation->Mitochondrial Membrane Damage Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Damage->Cytochrome c Release Mitochondrial Membrane Permeabilization->Cytochrome c Release Mitochondrial Fission->Cytochrome c Release Caspase Cascade Activation Caspase Cascade Activation Cytochrome c Release->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade Activation->Apoptosis

Formulation Strategies and Nanocarrier Design

Mitochondria-Targeted Nanocarrier Systems

Liposomal formulations represent the most advanced delivery strategy for mitochondrial-targeted methoxyestradiol compounds. These nanocarriers offer exceptional biocompatibility, low toxicity, strong drug encapsulation capacity, and controlled release properties [4]. The development of mitochondria-targeted immunoliposomes involves dual-modification approaches to achieve stepwise targeting capabilities. In a recent innovative design, researchers created 2-ME-loaded mitochondria-targeting immunoliposomes modified with both datuximab (an anti-GD2 antibody) and (L-cyclohexyl alanine-D-arginine)3 ((Fx,r)3) peptide [4]. This sophisticated design enables initial targeting of GD2-positive neuroblastoma cells through antigen-antibody binding, followed by mitochondrial localization mediated by the (Fx,r)3 peptide component.

The (Fx,r)3 peptide is an artificially synthesized cell transmembrane peptide specifically designed for mitochondrial delivery of small molecules [4]. Its sequence consists of three repeating units of lipophilic cyclohexylalanine residues and cationic arginine residues, which provide both electrostatic driving force for crossing plasma and mitochondrial membranes and promote permeation of hydrophobic mitochondrial membranes [4]. This dual-functionality makes it particularly effective for mitochondrial drug delivery. The liposomes in this system exhibited excellent physicochemical properties, with particle sizes of approximately 141.0 ± 4.8 nm, polydispersity index (PDI) of 0.186 ± 0.01, and zeta potentials of 24.5 ± 2.8 mV, indicating favorable characteristics for biological applications [4].

Surface Modification and Targeting Ligands

Active targeting approaches significantly enhance the specificity and efficacy of mitochondrial-targeted drug delivery systems. The inclusion of datuximab (anti-GD2 antibody) enables specific recognition of ganglioside GD2, which is highly expressed on neuroblastoma cells but nearly absent in non-malignant tissues outside the central nervous system [4]. This antigen-antibody interaction facilitates selective internalization of the drug-loaded liposomes into cancer cells, reducing off-target effects. Additional targeting strategies described in the literature include the use of mitochondrial targeting signal (MTS) peptides, cell-penetrating peptides (CPPs), and lipophilic cations that exploit the negative mitochondrial membrane potential for accumulation [3].

The surface functionalization process must be carefully optimized to maintain appropriate physicochemical properties while achieving effective targeting. Research indicates that PEGylation of liposomal surfaces helps prolong circulation time by reducing reticuloendothelial system clearance and enhances accumulation at tumor sites through the enhanced permeability and retention (EPR) effect [4]. The optimal nanoparticle size for tumor targeting typically ranges between 100-200 nm, as this size range facilitates extravasation through leaky tumor vasculature while preventing rapid renal clearance [4]. Additionally, surface charge modulation is crucial, as moderately positive zeta potentials (approximately 20-30 mV) promote cellular uptake through electrostatic interactions with negatively charged cell membranes without causing excessive non-specific binding [4].

Table 2: Key characterization parameters for mitochondrial-targeted nanocarriers

Parameter Optimal Range Analytical Methods Significance in Drug Design
Particle Size 100-200 nm [4] Dynamic light scattering Affects EPR effect, tumor penetration, and clearance
Polydispersity Index (PDI) <0.2 [4] Dynamic light scattering Indicates homogeneity and batch-to-batch consistency
Zeta Potential 20-30 mV [4] Electrophoretic light scattering Influences cellular uptake and stability
Drug Loading Capacity >5% w/w [4] HPLC, UV-Vis spectroscopy Impacts dosage regimen and administration volume
Encapsulation Efficiency >80% [4] HPLC, UV-Vis spectroscopy Affects cost-effectiveness and drug wastage

Experimental Protocols and Methodologies

Preparation and Characterization of Mitochondria-Targeted Liposomes
4.1.1 Liposome Formulation Protocol
  • Materials: Dipalmitoylphosphatidylcholine (DPPC), cholesterol, DSPE-PEG2000-(Fx,r)3, DSPE-PEG2000-anti-GD2, this compound, phosphate-buffered saline (PBS, pH 7.4) [4]

  • Thin-Film Hydration Method:

    • Dissolve lipid components (DPPC:cholesterol:DSPE-PEG2000-(Fx,r)3:DSPE-PEG2000-anti-GD2 at molar ratio 60:35:2.5:2.5) in chloroform:methanol (3:1 v/v) in round-bottom flask
    • Remove organic solvent using rotary evaporator (40°C, 120 rpm, 30 min) to form thin lipid film
    • Hydrate lipid film with 4-ME2 solution (1 mg/mL in PBS) at 60°C for 1 h with gentle agitation
    • Subject resulting multilamellar vesicles to extrusion through polycarbonate membranes (400 nm, 200 nm, 100 nm sequentially) using liposome extruder
    • Purify liposomes from unencapsulated drug using Sephadex G-50 column chromatography
    • Sterilize by filtration through 0.22 μm membrane for cell culture applications [4]
  • Quality Control Assessment:

    • Determine particle size, PDI, and zeta potential using dynamic light scattering analyzer
    • Assess morphology by transmission electron microscopy after negative staining with 2% phosphotungstic acid
    • Quantify drug encapsulation efficiency using HPLC after disruption of liposomes with 1% Triton X-100
    • Evaluate in vitro drug release profile using dialysis method in PBS (pH 7.4 and pH 5.5) at 37°C with sink conditions [4]
4.1.2 In Vitro Biological Evaluation

Cellular uptake and mitochondrial targeting assessment:

  • Culture GD2-positive cancer cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate medium supplemented with 10% FBS at 37°C in 5% CO₂
  • Seed cells in 8-chamber slides at density of 3×10⁵ cells/well and incubate for 24 h
  • Treat cells with rhodamine-labeled liposomes (Rho-aGD2-F-ILN) for 2, 4, and 8 h
  • After treatment, stain mitochondria with MitoTracker Green FM (200 nM) for 30 min
  • Fix cells with 4% paraformaldehyde for 15 min at room temperature
  • Visualize using confocal microscopy and analyze colocalization using ImageJ software with Pearson's correlation coefficient [4]

JC-1 mitochondrial membrane potential assay:

  • Seed cells in 24-well plates at density of 1×10⁵ cells/well and incubate for 24 h
  • Treat cells with 4-ME2 formulations at desired concentrations for 24 h
  • Incubate with JC-1 staining solution (5 μg/mL) for 20 min at 37°C
  • Wash twice with PBS and analyze using fluorescence microscopy or flow cytometry
  • Calculate ratio of red (590 nm) to green (529 nm) fluorescence as indicator of mitochondrial membrane potential [4]

Figure 2: Experimental workflow for liposome development and evaluation

G Liposome Development Workflow Lipid Film Formation Lipid Film Formation Hydration with Drug Solution Hydration with Drug Solution Lipid Film Formation->Hydration with Drug Solution Extrusion through Membranes Extrusion through Membranes Hydration with Drug Solution->Extrusion through Membranes Purification Purification Extrusion through Membranes->Purification Sterile Filtration Sterile Filtration Purification->Sterile Filtration Physicochemical Characterization Physicochemical Characterization Sterile Filtration->Physicochemical Characterization In Vitro Biological Testing In Vitro Biological Testing Physicochemical Characterization->In Vitro Biological Testing Drug Release Profiling Drug Release Profiling Physicochemical Characterization->Drug Release Profiling Cellular Uptake Studies Cellular Uptake Studies In Vitro Biological Testing->Cellular Uptake Studies Mitochondrial Colocalization Mitochondrial Colocalization In Vitro Biological Testing->Mitochondrial Colocalization JC-1 Membrane Potential Assay JC-1 Membrane Potential Assay In Vitro Biological Testing->JC-1 Membrane Potential Assay Cytotoxicity Evaluation (MTT) Cytotoxicity Evaluation (MTT) In Vitro Biological Testing->Cytotoxicity Evaluation (MTT) Western Blot Analysis Western Blot Analysis In Vitro Biological Testing->Western Blot Analysis IC50 Determination IC50 Determination Cytotoxicity Evaluation (MTT)->IC50 Determination Apoptosis Protein Detection Apoptosis Protein Detection Western Blot Analysis->Apoptosis Protein Detection

In Vivo Evaluation Protocols
4.2.1 Biodistribution and Tumor Targeting Assessment
  • Animal Model Preparation:

    • Utilize 4-6 week old female BALB/c nude mice (18-20 g)
    • Subcutaneously inoculate 5×10⁶ SH-SY5Y cells in right flank
    • Monitor tumor growth until reaching approximately 100 mm³ volume [4]
  • Near-Infrared Fluorescence Imaging:

    • Inject mice intravenously with DiR-labeled liposomal formulations (DiR/aGD2-F-ILN) or free DiR control (2 mg/kg equivalent)
    • Image at predetermined time points (2, 4, 8, 12, 24, 48 h) using in vivo imaging system
    • Euthanize animals at 24 h post-injection, collect tumors and major organs (heart, liver, spleen, lung, kidney)
    • Ex vivo image organs and quantify fluorescence intensity using region-of-interest analysis
    • Calculate tumor-to-normal tissue ratios to assess targeting specificity [4]
4.2.2 Therapeutic Efficacy Study
  • Treatment Protocol:

    • Randomize tumor-bearing mice into 4 groups (n=6-8 per group):
      • Group 1: Saline control
      • Group 2: Free 4-ME2 (10 mg/kg)
      • Group 3: Non-targeted 4-ME2 liposomes (10 mg/kg)
      • Group 4: Mitochondria-targeted immunoliposomes (4-ME2/aGD2-F-ILN, 10 mg/kg)
    • Administer treatments intravenously every 3 days for 21 days
    • Monitor body weight and tumor volume every 3 days
      • Tumor volume = (Length × Width²) / 2
    • Euthanize animals at study endpoint, collect tumors and organs for further analysis [4]
  • Histological and Biochemical Analysis:

    • Fix tumor tissues in 4% paraformaldehyde, embed in paraffin, section at 5 μm thickness
    • Perform hematoxylin and eosin (H&E) staining for general morphology
    • Conduct TUNEL assay to detect apoptotic cells following manufacturer's protocol
    • Process tissue homogenates for Western blot analysis of apoptosis markers (Bcl-2, Bax, caspase-3, caspase-9)
    • Assess serum biochemical parameters for liver function (ALT, AST) and kidney function (BUN, creatinine) to evaluate systemic toxicity [4]

Data Analysis and Technical Considerations

Quantitative Results and Efficacy Metrics

Research on mitochondrial-targeted methoxyestradiol formulations demonstrates significantly enhanced anticancer efficacy compared to non-targeted approaches. In vitro studies with 2-ME2-loaded immunoliposomes (2-ME/aGD2-F-ILN) showed IC₅₀ values of 0.34 ± 0.03 μg/mL against SH-SY5Y neuroblastoma cells, representing a 5.2-fold increase in cytotoxicity compared to free 2-ME2 [4]. This enhanced potency correlates with improved mitochondrial targeting, as evidenced by JC-1 staining assays that showed more pronounced green fluorescence in cells treated with targeted formulations, indicating enhanced mitochondrial membrane depolarization [4]. Western blot analyses further confirmed the superior ability of targeted formulations to regulate expression of key apoptosis proteins, including Bcl-2, Bax, caspase-3, and caspase-9 [4].

In vivo evaluation of mitochondrial-targeted formulations revealed superior tumor accumulation and therapeutic outcomes. Near-infrared fluorescence imaging demonstrated that the fluorescence intensity of DiR-labeled targeted immunoliposomes (DiR/aGD2-F-ILN) in tumors at 24 hours post-injection was 2.8 times higher than that of free DiR [4]. This enhanced tumor targeting translated to improved therapeutic efficacy, with targeted formulations showing significantly better suppression of tumor growth in SH-SY5Y xenograft models while exhibiting lower systemic toxicity and side effects [4]. Additional studies on related compounds revealed that 2-ME2 at concentrations of 1 μM increased mitochondrial area density in osteosarcoma cells and upregulated expression of Drp1 and BAX proteins, strongly suggesting activation of intrinsic apoptosis pathways [7].

Technical Considerations and Troubleshooting

Formulation stability represents a critical factor in the development of mitochondrial-targeted drug delivery systems. Research indicates that 4-ME2/aGD2-F-ILN liposomes maintain good stability at 4°C, with minimal changes in particle size, PDI, or drug leakage over 30 days [4]. However, for long-term storage, lyophilization with appropriate cryoprotectants (e.g., 5% trehalose) is recommended. Drug release profiles should be carefully characterized, with ideal formulations showing minimal release (<10%) in physiological conditions (pH 7.4) during circulation but sustained release in acidic environments (pH 5.5) mimicking endolysosomal compartments or in the presence of esterases that cleave specific linkers [4].

Common challenges in mitochondrial-targeted drug delivery include insufficient mitochondrial accumulation despite cellular internalization, premature drug release before reaching target sites, and potential toxicity of cationic targeting ligands. To address these issues, researchers should:

  • Optimize the density of mitochondrial targeting ligands on nanoparticle surfaces to balance targeting efficacy and safety
  • Incorporate pH-sensitive or enzyme-cleavable linkers to control drug release timing
  • Include endosomolytic agents (e.g., GALA peptide) to facilitate endosomal escape and mitochondrial access
  • Conduct comprehensive toxicity assessments of targeting ligands alone before conjugation [4] [3]

Analytical validation should include multiple complementary methods to confirm mitochondrial targeting, including:

  • Quantitative colocalization analysis using confocal microscopy with mitochondrial markers
  • Subcellular fractionation followed by drug quantification in mitochondrial isolates
  • Functional assessments of mitochondrial membrane potential and oxygen consumption rates
  • Transmission electron microscopy to visualize nanoparticle localization within mitochondria [4] [7]

Conclusion and Future Perspectives

The development of mitochondrial-targeted this compound formulations represents a promising approach for enhancing anticancer therapy while minimizing systemic toxicity. The application notes and protocols provided herein offer researchers comprehensive methodologies for designing, formulating, and evaluating these sophisticated drug delivery systems. The dual-targeting strategy—combining tumor-specific ligands with mitochondrial targeting motifs—has demonstrated superior efficacy in preclinical models, particularly for cancers with high GD2 expression such as neuroblastoma [4].

Future directions in this field should focus on expanding the application of mitochondrial-targeted 4-ME2 to additional cancer types, optimizing targeting ligands for specific tumor biomarkers, and developing combination therapies that synergize with mitochondrial-targeted approaches. Additionally, advances in nanoparticle engineering, such as stimuli-responsive materials that release drugs in response to mitochondrial-specific triggers (e.g., high ROS levels, specific pH, or enzyme activities), may further enhance targeting precision [2] [3]. As research in this area progresses, translation of these promising preclinical findings to clinical applications will be essential for realizing the full potential of mitochondrial-targeted this compound in cancer treatment.

References

overcoming 4-Methoxyestradiol poor in vivo stability

Author: Smolecule Technical Support Team. Date: February 2026

The Core Challenge with 2-Methoxyestradiol

2-Methoxyestradiol (2-ME) is a natural estrogen metabolite with significant anti-tumor activity. However, its clinical application faces three major hurdles:

  • Poor Water Solubility: This compromises its bioavailability and overall drug efficacy [1].
  • Low In Vivo Stability: Its instability in the physiological environment hinders sustained therapeutic effects [1].
  • Insufficient Targeting: This can lead to damage of normal tissues, reducing treatment outcomes and patient quality of life [1].

A Promising Solution: Mitochondria-Targeted Immunoliposomes

Recent research (2025) has developed a sophisticated nano-targeted drug delivery system to overcome these issues simultaneously [1]. The system, termed 2-ME/aGD2-F-ILN, involves encapsulating 2-ME within mitochondria-targeted immunoliposomes. The strategy is multifaceted:

  • Enhanced Solubility & Stability: Encapsulation within a liposome shields 2-ME from the physiological environment, improving its solubility and stability for sustained release [1].
  • Dual-Targeting Mechanism: The liposome is modified with two key agents that provide a "step-by-step" targeting approach:
    • Anti-GD2 Antibody (Datuximab): Binds to the GD2 antigen, which is highly overexpressed on neuroblastoma cells, ensuring the liposome is first directed to the tumor [1].
    • (Fx,r)3 Peptide: A cell-penetrating peptide with cationic and lipophilic properties that promotes crossing of the mitochondrial membrane, delivering the drug directly to its site of action [1].

The workflow of this targeted delivery and its mechanism of action can be visualized in the following diagram:

G cluster_liposome 2-ME/aGD2-F-ILN Liposome cluster_cell Neuroblastoma Cell Liposome Liposome (Encapsulates 2-ME) AntiGD2 Anti-GD2 Antibody Liposome->AntiGD2 modified with Peptide (Fx,r)3 Peptide Liposome->Peptide Step1 Step 1: Tumor Cell Targeting Liposome->Step1 GD2 GD2 Antigen AntiGD2->GD2 Binds Mitochondria Mitochondria Peptide->Mitochondria Targets Apoptosis Induces Apoptosis (↑Bax, ↓Bcl-2, ↑Caspase-3/9) Mitochondria->Apoptosis 2-ME Release Step2 Step 2: Mitochondrial Targeting Step3 Step 3: Apoptosis Induction

Experimental Evidence & Key Performance Data

This targeted formulation demonstrated significant improvements over free 2-ME in experimental models. The table below summarizes key physicochemical and efficacy data for the 2-ME/aGD2-F-ILN formulation:

Parameter 2-ME/aGD2-F-ILN Performance Significance / Improvement Over Free 2-ME
Particle Size & Dispersity 141.0 ± 4.8 nm, PDI 0.186 ± 0.01 [1] Smooth, spherical morphology with excellent dispersibility, ideal for drug delivery.
In Vitro Cytotoxicity (IC50) 0.34 ± 0.03 µg/mL [1] 5.2 times more toxic to SH-SY5Y neuroblastoma cells [1].
Mechanism of Action More effective regulation of Bcl-2, Bax, caspase-3, and caspase-9 [1]. Confirmed enhanced activation of the mitochondrial apoptosis pathway.
Mitochondrial Targeting More obvious green fluorescence in JC-1 staining [1]. Indicates higher drug accumulation in mitochondria and greater loss of mitochondrial membrane potential.
In Vivo Tumor Targeting Fluorescence intensity at tumor site was 2.8 times higher than free dye at 24h [1]. Demonstrates a stronger tumor-targeting ability in live animal models.

Key Experimental Protocols for Validation

If you are developing a similar system, here are the core methodologies used to validate the formulation's performance, as detailed in the research [1].

  • Cellular Binding and Uptake Assay

    • Objective: To confirm the liposome can specifically target GD2-positive tumor cells and subsequently reach their mitochondria.
    • Method: Incubate GD2-positive (e.g., SH-SY5Y) and GD2-negative control cells with Rhodamine-labeled immunoliposomes (Rho-aGD2-F-ILN). After a set time, wash cells, fix them, and visualize under a fluorescence microscope. Specific binding to GD2-positive cells and co-localization with a mitochondrial marker should be observed.
  • JC-1 Staining Assay for Mitochondrial Membrane Potential (ΔΨm)

    • Objective: To prove the formulation effectively targets mitochondria and induces apoptosis.
    • Method: Treat cells with the formulations. Then, incubate with JC-1 dye. In healthy mitochondria (high ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells (low ΔΨm), JC-1 remains in its monomeric form, emitting green fluorescence. A stronger green fluorescence in treated cells indicates successful mitochondrial targeting and ΔΨm disruption.
  • In Vivo Imaging for Tumor Targeting

    • Objective: To validate the liposome's ability to accumulate in tumors in a live animal model.
    • Method: Incorporate a near-infrared dye (e.g., DiR) into the liposomes to create DiR/aGD2-F-ILN. Inject this and free DiR into tumor-bearing mice. Use an in vivo imaging system (IVIS) to track and quantify the fluorescence signal at the tumor site over time (e.g., at 24 hours). The liposomal formulation should show a significantly higher and more specific signal.

Frequently Asked Questions (FAQs)

Q1: Why is targeting mitochondria so important for 2-ME's anti-tumor effect? 2-ME is an anti-tumor drug that primarily targets mitochondria. It works by increasing reactive oxygen species (ROS) and disrupting the mitochondrial membrane, which leads to the release of cytochrome C and triggers apoptosis (programmed cell death) [1]. Delivering it directly to mitochondria maximizes its efficacy.

Q2: What is the role of the anti-GD2 antibody (Datuximab) in this system? GD2 is a ganglioside highly expressed on the membrane of neuroblastoma cells but nearly absent in non-malignant tissues, making it an ideal target. The anti-GD2 antibody allows the liposome to specifically bind to and be internalized by neuroblastoma cells, minimizing off-target effects on healthy tissues [1].

Q3: Are there other methoxyestradiol metabolites with similar activity? Yes, 2-Methoxyestradiol (2-MeOE2) is a well-studied metabolite with known anti-cancer properties [2]. Another metabolite, 4-Methoxyestradiol (4-MeOE2), also exhibits antiangiogenic and antiproliferative properties, though it is less studied in this specific drug delivery context [3].

References

separating 4-Methoxyestradiol from isomeric metabolites chromatography

Author: Smolecule Technical Support Team. Date: February 2026

The Isomeric Separation Challenge

The primary difficulty in analyzing 4-Methoxyestradiol (4ME) stems from the presence of structurally similar compounds, which can co-elute and interfere with accurate measurement. The key isomers requiring separation are listed in the table below.

Metabolite Abbreviation Core Separation Challenge
This compound 4ME The target analyte of interest. [1]
2-Methoxyestradiol 2ME Has a different methoxy group position (C2 vs. C4 on the A-ring). [1]
3-O-Methyl-2-hydroxyestradiol 3M2OH Has methoxy and hydroxy groups on different rings (C3 and C2). [1]
3-O-Methyl-4-hydroxyestradiol 3M4OH An isomer with high structural similarity; separation is crucial. [1]

Recommended Method & Experimental Protocol

Recent research demonstrates that derivatization with 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) significantly enhances sensitivity and enables the chromatographic separation of these isomers for LC-MS/MS analysis [1].

The following workflow outlines the key steps of this method:

cluster_LC LC Conditions (Optimized) START Start: Serum Sample SPE Solid-Phase Extraction (Oasis HLB μElution Plate) START->SPE DERIV Derivatization with MPDNP-F SPE->DERIV LC LC Separation DERIV->LC MS MS/MS Detection LC->MS COLUMN Column: Ace Excell C18-PFP (2.1 mm x 100 mm, 2.0 μm) MOBILE Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile FLOW Flow Rate: 0.4 mL/min TEMP Column Temperature: 35°C RESULT Accurate Quantification MS->RESULT

Here is a detailed breakdown of the protocol based on the published method [1]:

1. Sample Preparation & Derivatization

  • Internal Standard: Spike the serum sample (180 µL) with a stable isotope-labeled internal standard (e.g., 2ME-13C6).
  • Solid-Phase Extraction (SPE): Use an Oasis HLB μElution plate.
    • Condition the plate sequentially with acetonitrile, methanol, and water.
    • Load the prepared sample.
    • Wash with water and 50% methanol.
    • Elute the analytes with acetonitrile.
  • Derivatization:
    • Evaporate the eluent to dryness under a stream of nitrogen gas.
    • Reconstitute the residue in 50 µL of MPDNP-F solution (0.4 mg/mL in acetonitrile) and 40 µL of DMAP solution (0.5 mg/mL in acetonitrile).
    • Vortex the mixture gently and heat at 60°C for 15 minutes.
    • Dry the derivatized sample under nitrogen and reconstitute it in 30 µL of 20% acetonitrile for LC-MS/MS injection.

2. LC-MS/MS Analysis

  • Chromatography: The optimized conditions using the specified column and mobile phases are critical. Although the derivatized 2ME and 3M4OH may elute closely, this method achieves baseline separation for 4ME [1].
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. The derivatization with MPDNP-F enhances ionization efficiency and generates characteristic fragment ions. Even if co-elution occurs for some isomers, their distinct fragmentation patterns in MS/MS allow for reliable differentiation and accurate quantification using Multiple Reaction Monitoring (MRM) [1].

Troubleshooting FAQs

Q1: Why is derivatization necessary for this analysis? Derivatization with MPDNP-F serves two primary purposes:

  • Enhanced Sensitivity: It dramatically improves the ionization efficiency of estrogens in positive ESI mode, which is crucial for detecting low-abundance metabolites [1] [2].
  • Structural Information: The derivatives produce unique fragment ion patterns during MS/MS, providing a second dimension of specificity beyond chromatographic retention time to confidently identify and separate isomers [1].

Q2: My method still shows poor resolution between isomers. What can I optimize?

  • Verify Column Chemistry: The use of a pentafluorophenyl (PFP) stationary phase is highly recommended. This column provides different selectivity compared to standard C18 phases and is particularly effective at separating positional isomers and compounds with subtle structural differences [1].
  • Fine-tune the Gradient: Precisely adjust the gradient profile of organic solvent (acetonitrile with formic acid). Even minor changes can significantly impact the resolution of closely eluting peaks like 2ME and 3M4OH [1].
  • Check for Co-elution with MRM: Use the unique MRM transitions for each derivatized metabolite as the ultimate check. If two peaks have the same retention time but different MRM transitions, they are successfully separated by the mass spectrometer [1].

Q3: What are the typical performance metrics I should expect? While exact values for 4ME from the cited study were not fully detailed, the method for a similar metabolite (2ME) achieved a lower limit of quantification (LLOQ) of 2.5 pg/mL, with high precision and accuracy, indicating excellent assay performance [1].

References

increasing sensitivity for low concentration 4-Methoxyestradiol detection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Detection Challenge

The primary difficulties in quantifying low levels of 4-Methoxyestradiol are its low natural concentration in serum and the presence of isomeric metabolites [1] [2]. These isomers, such as 2-Methoxyestradiol (2ME) and 3-O-methylated catechol estrogens, have nearly identical molecular weights and similar chemical properties, making them hard to separate and measure accurately with conventional immunoassays, which often lack the required specificity and sensitivity [1] [3].

Recommended Methods & Protocols

The most effective strategy involves using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with a chemical derivatization step. Derivatization enhances the ionization efficiency of the analyte in the mass spectrometer, leading to a significantly stronger signal and lower detection limits [1] [2].

The table below summarizes two derivatization agents cited in recent literature:

Derivatization Agent Key Improvement Application Context
MPDNP-F [1] Significantly enhanced detectability in positive electrospray ionization (ESI+) MS/MS. Developed for accurate quantification of 2ME in serum, a key isomer of 4ME.
Pyridine-3-sulfonyl chloride [1] [2] Production of fragment ions containing the estrogen skeleton for high-specificity detection. Cited as an effective method for differentiating estrogen-associated disease pathophysiology.

Here is a generalized workflow for sample preparation and analysis, adapted from a recent method developed for 2ME [1]:

cluster_0 Key LC-MS/MS Parameters Start Start: Serum Sample SPE Solid-Phase Extraction (Oasis HLB μElution plate) Start->SPE Derivatization Derivatization Reaction (e.g., with MPDNP-F) SPE->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data Data Acquisition & Quantification LC_MSMS->Data Column Column: C18-PFP MobilePhase Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile MS Ionization Mode: ESI (+)

Detailed Protocol Steps:

  • Sample Preparation & Extraction [1]

    • Use 180 µL of serum or calibration standard.
    • Add an internal standard (e.g., a stable isotope-labeled version of your analyte) to account for procedural losses and matrix effects.
    • After vortexing and centrifugation, perform Solid-Phase Extraction (SPE) using an Oasis HLB μElution plate or similar.
    • Condition the plate with acetonitrile, methanol, and water. Load the sample, wash with water and 50% methanol, and elute the analytes with acetonitrile.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
  • Chemical Derivatization [1]

    • Reconstitute the dried extract in 50 µL of MPDNP-F solution (0.4 mg/mL in acetonitrile) and 40 µL of DMAP solution (0.5 mg/mL in acetonitrile).
    • Gently vortex the mixture and incubate at 60°C for 15 minutes.
    • Dry the derivatized sample again under nitrogen and reconstitute it in a small volume (e.g., 30 µL) of a weak solvent like 20% acetonitrile before LC-MS/MS injection.
  • LC-MS/MS Analysis [1]

    • Chromatography: Use a C18-PFP column with a binary gradient of water and acetonitrile (both containing 0.1% formic acid) to achieve optimal separation of 4ME from its isomers.
    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for highly specific and sensitive detection. The derivatization process will generate characteristic precursor and fragment ions that should be used for MRM transition.

Frequently Asked Questions (FAQs)

Q1: Why is my signal for 4ME still too low, even with derivatization?

  • Check derivatization efficiency: Ensure your derivatization reagents are fresh and the reaction conditions (time, temperature) are precisely controlled.
  • Optimize MS parameters: Fine-tune the MRM transitions, collision energy, and source settings (like gas flows and temperatures) specifically for your derivatized 4ME compound.
  • Review sample cleanup: Inefficient SPE cleanup can lead to ion suppression from the sample matrix, reducing your signal. Re-optimize the washing and elution steps.

Q2: How can I achieve better chromatographic separation of 4ME from its isomers?

  • Column choice: A specialized column, like the C18-PFP (pentafluorophenyl) used in the cited research, can provide different selectivity and better isomer separation compared to a standard C18 column [1].
  • Gradient optimization: A shallow gradient of organic solvent (acetonitrile) can dramatically improve the resolution between closely eluting peaks. Even if 4ME and another isomer are not fully separated, their distinct fragmentation patterns in MS/MS can allow for accurate quantification [1].

Q3: Our lab uses immunoassays. Are they sufficient for measuring 4ME? The literature strongly advises against it for low-concentration, specific work. Immunoassays (like ELISA or RIA) often suffer from cross-reactivity with isomers, leading to overestimation, and generally lack the sensitivity required for accurate quantification in the pg/mL range found in biological samples [1] [3]. LC-MS/MS is the recommended platform.

Q4: What is a realistic Lower Limit of Quantification (LLOQ) to target? While the exact LLOQ for 4ME is not specified in the results, a highly related method for 2ME achieved an excellent LLOQ of 2.5 pg/mL in human serum using the described derivatization LC-MS/MS approach [1]. This is a good benchmark for what is achievable.

Advanced Troubleshooting & Optimization

  • Internal Standard is Key: Always use a deuterated or other stable isotope-labeled internal standard for 4ME. This corrects for analyte loss during preparation and mitigates matrix effects, significantly improving accuracy and precision [4].
  • Addressing Matrix Effects: If sensitivity and reproducibility are inconsistent, experiment with different SPE sorbents or incorporate a more extensive clean-up step. You can also use the post-column infusion technique to diagnose ion suppression.
  • Capillary Modification: For a final boost in sensitivity, one research group narrowed the capillary inner diameter from the column outlet to the MS detector to 0.065 µm, which increases analyte concentration entering the source [1].

References

optimizing 4-Methoxyestradiol tumor targeting efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Key Challenges in Methoxyestradiol Therapy

Researchers face several common hurdles when working with methoxyestradiols like 4-MeO-E2, which impact their experimental outcomes:

  • Poor Aqueous Solubility: This limits bioavailability and drug efficacy [1].
  • Rapid Metabolism and Instability: This hinders sustained therapeutic effects in the physiological environment [1].
  • Insufficient Target Specificity: This can reduce treatment outcomes and increase the risk of harming normal tissues [1].
  • Difficulty in Accurate Quantification: The presence of isomers like 2-Methoxyestradiol (2-ME2) makes precise measurement in biological samples challenging [2].

Strategies to Enhance Tumor Targeting

A promising approach to overcome these challenges is the use of nano-targeted drug delivery systems. The table below summarizes a successful strategy used for 2-ME2, which can be adapted for 4-MeO-E2.

Strategy Component Description Purpose & Benefit
Delivery Vehicle Mitochondria-targeted Sterically Stabilized Immunoliposomes [1] Improves water solubility, stability, and provides a platform for controlled release and surface modification.
Tumor Cell Targeting Modification with anti-GD2 (e.g., Datuximab) [1] Specifically binds to GD2 antigen, highly expressed on neuroblastoma and other tumor cells, enabling precise first-level targeting.
Mitochondria Targeting Modification with (Fx,r)3 peptide [1] Uses cationic/lipophilic properties to penetrate mitochondrial membranes, delivering the drug directly to its intracellular site of action.
Mechanism of Action Step-wise targeting via EPR effect, antigen-antibody binding, and mitochondrial membrane penetration [1] Enhances drug accumulation at the tumor site and within tumor cell mitochondria, boosting anti-tumor efficacy and reducing off-target effects.

This dual-modified liposome system has demonstrated significant success in preclinical models for neuroblastoma. It increased cytotoxicity by 5.2 times compared to the free drug and showed a 2.8 times stronger tumor targeting ability in vivo [1].

Experimental Protocol: Evaluating Targeting Efficiency

Here is a detailed methodology for key experiments to evaluate the targeting efficiency of your 4-MeO-E2 formulation, based on the approaches cited.

Experiment 1: In Vitro Cellular Binding and Uptake Assay

  • Objective: To confirm that the delivery system specifically targets GD2-positive tumor cells.
  • Methodology [1]:
    • Labeling: Incorporate a fluorescent dye (e.g., Rhodamine, Rho) into your liposomal formulation to create Rho-4MeO-E2-Liposomes.
    • Cell Culture: Use GD2-positive tumor cell lines (e.g., SH-SY5Y, IMR32 for neuroblastoma) and GD2-negative cell lines as a control.
    • Incubation: Treat cells with the fluorescent liposomes.
    • Analysis: Use flow cytometry or fluorescence microscopy to quantify and visualize cellular binding and uptake. Specificity is confirmed by higher signal in GD2-positive cells.

Experiment 2: Mitochondrial Colocalization Assay

  • Objective: To verify that the drug delivery system successfully targets and accumulates within mitochondria.
  • Methodology [1]:
    • Treatment: Incubate target cells with your 4-MeO-E2 formulation.
    • Staining: Use JC-1 dye, a mitochondrial membrane potential sensor.
    • Detection: Analyze using fluorescence microscopy. A shift to prominent green fluorescence (indicating mitochondrial membrane depolarization) in treated cells, compared to controls, demonstrates increased drug accumulation in mitochondria.

Experiment 3: In Vivo Biodistribution and Tumor Targeting

  • Objective: To evaluate the tumor-homing capability of the delivery system in a live animal model.
  • Methodology [1]:
    • Labeling: Load the liposomes with a near-infrared dye (e.g., DiR) to create DiR-4MeO-E2-Liposomes.
    • Animal Model: Use mice bearing subcutaneous tumors (e.g., SH-SY5Y xenografts).
    • Administration: Inject DiR-labeled liposomes and free DiR intravenously.
    • Imaging: Perform in vivo imaging at multiple time points (e.g., up to 24 hours). Compare the fluorescence intensity in tumors between the groups to quantify targeting efficiency.

Troubleshooting FAQs

Here are solutions to common problems you might encounter during experimentation.

  • Q1: My liposomal formulation shows low drug encapsulation efficiency for 4-MeO-E2. What can I do?

    • A1: Low encapsulation is often due to the drug's hydrophobicity. Consider using a modified active loading method or optimize the lipid composition to increase the hydrophobic core capacity. The use of cholesterol can improve membrane stability and drug retention [1].
  • Q2: How can I accurately measure the concentration of 4-MeO-E2 in serum or tissue samples, given its low levels and presence of isomers?

    • A2: Standard immunoassays can overestimate due to cross-reactivity. For accurate results, use LC-MS/MS combined with derivatization. A recently developed method using the derivatization reagent MPDNP-F can achieve a lower limit of quantification of 2.5 pg/mL and can separate 4-MeO-E2 from its key isomers, including 2-ME2 and 3-methylated metabolites [2].
  • Q3: How can I confirm that the biological effects I see are due to the targeted delivery and not just the free drug?

    • A3: Include comprehensive controls. Compare your targeted formulation against:
      • Free 4-MeO-E2.
      • "Blank" liposomes (no drug).
      • Non-targeted liposomes (no anti-GD2 or (Fx,r)3 peptide). A significantly higher cytotoxic effect and greater induction of apoptosis (measured via Western Blot for Bax/Bcl-2, caspase-3/9) with the fully targeted formulation confirms the system's efficacy [1].

Experimental Workflow for Targeting Evaluation

The diagram below outlines the logical sequence of experiments to systematically evaluate your targeting system from cells to animal models.

Start Start: Develop 4-MeO-E2 Targeted Formulation InVitro In Vitro Assays Start->InVitro Step1 Cellular Binding/Uptake Assay (Using fluorescently tagged liposomes) InVitro->Step1 Step2 Mitochondrial Colocalization Assay (Using JC-1 staining) Step1->Step2 Step3 Cytotoxicity & Apoptosis Assay (IC50, Western Blot for Bcl-2/Bax) Step2->Step3 InVivo In Vivo Evaluation Step3->InVivo Step4 Biodistribution Study (In vivo imaging with DiR-labeled liposomes) InVivo->Step4 Step5 Therapeutic Efficacy Study (Tumor growth inhibition in xenograft model) Step4->Step5 End Conclusion: Evaluate Overall Targeting Efficiency Step5->End

References

reducing 4-Methoxyestradiol normal tissue toxicity side effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Is there evidence that methoxyestradiols can selectively target cancer cells over normal cells?

    • A: Yes. A key study on 2-Methoxyestradiol (2ME) demonstrated its ability to induce apoptosis in cancerous human endometrial cells while sparing corresponding normal cells [1]. This selective toxicity is a critical factor in its therapeutic window.
  • Q2: What are the proposed mechanisms behind this selective toxicity?

    • A: Research suggests two primary mechanisms for 2ME:
      • Enzymatic Differences: Cancer cells may have reduced levels of the enzyme 17β-hydroxysteroid dehydrogenase type II (17β-HSD type II), which inactivates 2ME. This allows 2ME to accumulate and act within cancer cells, while normal cells with higher enzyme activity clear it more effectively [1].
      • Differential Oxidative Stress Response: The pro-apoptotic effect of 2ME is associated with the generation of reactive oxygen species (ROS). Cancer cells and normal cells may handle this oxidative stress differently, making cancer cells more vulnerable [1].
  • Q3: How can the therapeutic profile of methoxyestradiols be improved?

    • A: Current strategies from the literature include:
      • Combination Therapy: Using 2ME alongside other agents like TRAIL (TNF-related apoptosis-inducing ligand) to synergistically enhance cancer cell death at lower, potentially less toxic, doses [1].
      • Structural Modification: Creating synthetic derivatives, as seen with resveratrol, by introducing methyl and methoxy groups to improve potency, stability, and target affinity, which can allow for lower dosing [2].
      • Dosage Optimization: Employing modern, model-informed drug development approaches, as highlighted by the FDA's Project Optimus, to find doses that maximize efficacy and safety, moving beyond the old paradigm of using the maximum tolerated dose [3].

Troubleshooting Guide: Mitigating Potential Toxicity

Challenge / Observation Potential Root Cause Recommended Action for Investigation
High toxicity in normal cell lines in vitro. The tested compound may be non-selectively cytotoxic, or the metabolic protection mechanism (e.g., 17β-HSD type II) is not active in the model. Verify the enzymatic activity of 17β-HSD type II in your normal cell models. Consider testing combination strategies with TRAIL or other agents to lower the required effective dose [1].
Low potency, requiring high concentrations for efficacy. The parent compound may have poor bioavailability or rapid metabolism. Explore structural derivatives. Introducing methoxy groups (as in the SM-3 compound from resveratrol research) can enhance binding affinity and stability, improving the therapeutic index [2].
Difficulty in accurately measuring compound concentration in serum or tissue. Endogenous estrogens and isomers cause analytical interference, leading to inaccurate pharmacokinetic data. Implement a highly sensitive and specific LC-MS/MS assay with derivatization (e.g., using MPDNP-F) to accurately quantify the compound and distinguish it from isomers [4].

Experimental Protocols & Workflows

Protocol 1: Assessing Selective Toxicity In Vitro

This protocol is based on methodologies used to establish the selective effect of 2ME [1].

  • Cell Culture: Establish co-cultures or parallel cultures of cancerous and corresponding non-cancerous primary cells (e.g., endometrial, lung). Maintain in appropriate charcoal-stripped serum media before treatment to minimize estrogen interference.
  • Compound Treatment: Treat cells with a concentration gradient of your methoxyestradiol compound (e.g., 0-10 µM). Include a control vehicle.
  • Viability & Apoptosis Assay: After 24-72 hours, assess cell viability using an MTS assay. Quantify apoptosis using Hoechst 33342 and Propidium Iodide (PI) staining to detect characteristic nuclear changes like chromatin condensation and fragmentation [1].
  • Mechanism Investigation (Optional):
    • Western Blot: Analyze protein levels of 17β-HSD type II, cleaved caspases, and oxidative stress markers (e.g., SOD) in both cell types.
    • ROS Detection: Use a fluorescent probe like DCFDA to measure reactive oxygen species generation.

The workflow for this experiment can be visualized as follows:

G A Establish Co-cultures of Normal & Cancer Cells B Treat with Methoxyestradiol Gradient (0-10 µM) A->B C Incubate for 24-72 Hours B->C D Assess Cell Viability (MTS) C->D E Stain for Apoptosis (Hoechst & PI) C->E F Analyze Selective Toxicity D->F E->F

Protocol 2: Analytical Method for Accurate Serum Quantification

This protocol summarizes a highly accurate LC-MS/MS method developed for 2ME, which is directly applicable for monitoring 4-Methoxyestradiol levels in pharmacokinetic and toxicity studies [4].

  • Sample Preparation: Add internal standard (e.g., 2ME-13C6) to 180 µL of serum. Precipitate proteins and extract analytes using a solid-phase extraction µElution plate (e.g., Oasis HLB).
  • Chemical Derivatization: Dry the eluent under nitrogen. Derivatize the residue using 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F) to enhance detection sensitivity.
  • LC-MS/MS Analysis:
    • Chromatography: Use a C18-PFP column (2.1x100 mm, 2.0 µm) with a gradient of 0.1% formic acid in water and acetonitrile.
    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The derivatization allows for clear separation from isomeric metabolites.

Visualization of Key Concepts

The Mechanism of Selective Toxicity

The diagram below illustrates why 2-Methoxyestradiol is toxic to cancer cells but not normal cells, a model that may also apply to this compound.

I hope this structured technical resource provides a solid foundation for your experiments. The strategies for 2ME, particularly regarding selective toxicity, combination therapy, and analytical quantification, are highly relevant for your work with this compound.

References

Mitochondrial Targeting of 2-Methoxyestradiol: Mechanisms & Validation

Author: Smolecule Technical Support Team. Date: February 2026

Researchers have developed a mitochondria-targeted immunoliposome system to overcome 2-ME's poor solubility and lack of targeting. The system uses a dual-targeting approach: an anti-GD2 antibody directs the liposome to neuroblastoma cells, and a special cell-penetrating peptide, (L-cyclohexyl alanine-D-arginine)3 ((Fx,r)3), facilitates mitochondrial membrane penetration [1].

The diagram below illustrates this targeted delivery mechanism and the subsequent induction of apoptosis.

G cluster_1 Step 1: Tumor Cell Targeting cluster_2 Step 2: Mitochondrial Penetration cluster_3 Step 3: Induction of Apoptosis a 2-ME/aGD2-F-ILN Immunoliposome b GD2 Antigen on Neuroblastoma Cell a->b Anti-GD2 Binding c Liposome Internalization & 2-ME Release b->c Endocytosis d Mitochondrion c->d (Fx,r)3 Peptide Mediated Uptake e Mitochondrial Membrane Damage d->e f Cytochrome C Release e->f g Caspase-3/9 Activation f->g h Cancer Cell Apoptosis g->h

The primary mechanism by which 2-ME induces cancer cell death is through the mitochondrial pathway of apoptosis [1].

  • Increased ROS: 2-ME blocks the activity of superoxide dismutase (SOD), increasing reactive oxygen species (ROS) within the cell, which damages the mitochondrial membrane [1].
  • Activation of Bcl-2 Family Proteins: 2-ME directly affects the balance of pro- and anti-apoptotic proteins (e.g., upregulating Bax, downregulating Bcl-2), promoting the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm [1].
  • Caspase Activation: The released cytochrome c triggers the activation of caspase enzymes (caspase-9 and caspase-3), which are the key executioners of apoptosis [1].

Experimental Protocols for Validation

Here are key methodologies to validate the success of mitochondrial targeting and its functional consequences.

Assessing Mitochondrial Membrane Potential (Δψm)

A change in Δψm is a classic indicator of mitochondrial membrane permeability and early apoptosis.

JC-1 Staining Assay [1]

  • Principle: The JC-1 dye accumulates in mitochondria, forming red fluorescent aggregates in healthy cells with high Δψm. In cells with disrupted Δψm, it remains in the cytoplasm as green monomers.
  • Procedure:
    • Culture and treat cells (e.g., SH-SY5Y neuroblastoma cells) with free 2-ME, non-targeted liposomes, and the targeted 2-ME/aGD2-F-ILN.
    • Incubate with JC-1 dye according to the kit's protocol.
    • Wash cells and analyze via fluorescence microscopy or flow cytometry.
  • Expected Outcome: Cells treated with effective mitochondrial-targeted formulations (2-ME/aGD2-F-ILN) will show significantly more intense green fluorescence compared to controls, indicating a loss of Δψm and successful mitochondrial targeting [1].
Evaluating Apoptotic Protein Expression

Confirming the activation of the mitochondrial apoptosis pathway provides mechanistic evidence.

Western Blot Analysis [1]

  • Procedure:
    • Lyse treated cells and extract total protein.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with specific primary antibodies against:
      • Bax (pro-apoptotic)
      • Bcl-2 (anti-apoptotic)
      • Cleaved Caspase-9
      • Cleaved Caspase-3
    • Use a housekeeping protein (e.g., β-actin) as a loading control.
  • Expected Outcome: Treatment with 2-ME/aGD2-F-ILN should result in a higher Bax/Bcl-2 ratio and increased levels of cleaved (activated) caspase-9 and caspase-3 compared to other formulations [1].
Measuring Cellular and Mitochondrial Uptake

Visualizing and quantifying the delivery of the drug to mitochondria is direct proof of targeting.

Cellular Binding and Uptake Assay [1]

  • Procedure:
    • Incorporate a fluorescent dye (e.g., Rhodamine, Rho) into the liposomal membrane to create Rho-aGD2-F-ILN.
    • Incubate these fluorescent liposomes with GD2-positive target cells and, as a control, with GD2-negative cells.
    • After incubation, wash cells to remove unbound liposomes.
    • Use fluorescence microscopy or flow cytometry to observe and quantify cell association.
    • Use a mitochondrial-specific dye (e.g., MitoTracker) for co-localization studies to confirm the liposomes reach the mitochondria.
  • Expected Outcome: Strong fluorescence should be observed only in GD2-positive cells, and this signal should co-localize with mitochondrial markers, demonstrating step-by-step targeting [1].

Frequently Asked Questions & Troubleshooting

Q1: Our targeted liposomes show poor cellular uptake in the uptake assay. What could be wrong?

  • Verify Antigen Expression: Ensure your target cell line highly expresses the GD2 antigen. Use a flow cytometry assay with an independent anti-GD2 antibody to confirm expression levels [1].
  • Check Liposome Integrity: Use dynamic light scattering (DLS) to confirm the liposomes have the correct size (~140 nm) and a low polydispersity index (PDI < 0.2). Aggregation or incorrect size can hinder uptake [1].

Q2: We see good cellular uptake, but the JC-1 assay does not show a strong loss of Δψm. Why?

  • Confirm Drug Loading and Release: The therapeutic effect depends on 2-ME being released and reaching its target. Check the drug loading capacity and entrapment efficiency of your formulation. Perform an in vitro drug release study to ensure 2-ME is released from the liposomes in a physiological buffer over time [1].
  • Re-optimize the (Fx,r)3 Peptide Ratio: The density of the mitochondrial-penetrating peptide on the liposome surface is critical. If the density is too low, mitochondrial penetration will be inefficient. Systematically vary the ratio of DSPE-PEG2000-(Fx,r)3 during liposome preparation and re-test [1].

Q3: The formulation shows high toxicity in our in vivo model. How can we reduce off-target effects?

  • Exploit the EPR Effect: The liposome's nanoscale size (~141 nm) should naturally accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect. Confirm your formulation's pharmacokinetics and biodistribution using a near-infrared dye (e.g., DiR) in live animal imaging [1].
  • Review Dosage: The targeted formulation is significantly more potent (IC50 reduced by over 5 times). You may be administering an excessively high dose. Conduct a dose-ranging study to find the minimum effective dose in your model [1].

Key Technical Parameters of an Effective Formulation

For your reference, here are the target characteristics of a successful mitochondria-targeted immunoliposome as reported in the literature [1].

Parameter Target Value Significance
Particle Size ~141.0 ± 4.8 nm Optimal for EPR effect and cellular uptake.
Polydispersity Index (PDI) ~0.186 ± 0.01 Indicates a uniform, monodisperse population.
Zeta Potential ~+24.5 ± 2.8 mV Positive surface charge aids cell membrane interaction.
IC50 (in SH-SY5Y cells) 0.34 ± 0.03 µg/mL Demonstrates 5.2x greater toxicity than free 2-ME.
In Vivo Tumor Fluorescence 2.8x higher than free dye Confirms superior tumor targeting ability.

References

troubleshooting low 4-MeO-E2/4-OH-E2 ratio in testing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the 4-MeO-E2/4-OH-E2 Ratio

A low 4-MeO-E2/4-OH-E2 ratio indicates a relative imbalance in estrogen metabolism, where the levels of the potentially DNA-damaging 4-hydroxyestradiol (4-OH-E2) are high compared to its methylated, protective metabolite, 4-methoxyestradiol (4-MeO-E2) [1] [2]. This ratio is a critical indicator of the body's ability to detoxify reactive estrogen metabolites through methylation.

The following diagram illustrates the key metabolic pathway involved in this balance.

estrogen_pathway Estradiol Estradiol 4-OH-E2 4-OH-E2 Estradiol->4-OH-E2  Hydroxylation (CYP1B1 enzyme) CYP1B1 CYP1B1 4-MeO-E2 4-MeO-E2 4-OH-E2->4-MeO-E2  Protective Methylation (COMT) Quinones\n(DNA adducts) Quinones (DNA adducts) 4-OH-E2->Quinones\n(DNA adducts)  Oxidative Damage Path COMT COMT

Frequently Asked Questions (FAQs)

FAQ 1: What does a low 4-MeO-E2/4-OH-E2 ratio signify in a research or clinical context?

A low ratio is a significant finding with several key implications:

  • Inadequate Methylation: It primarily indicates insufficient activity of the enzyme catechol-O-methyltransferase (COMT), which is responsible for methylating 4-OH-E2 into 4-MeO-E2 [1] [2]. This failure to neutralize 4-OH-E2 allows it to accumulate.
  • Increased Genotoxic Risk: 4-OH-E2 is a reactive catechol estrogen that can be oxidized to quinone species, which can form depurinating DNA adducts and generate oxidative stress, potentially initiating mutagenesis and carcinogenesis [1] [3]. Elevated levels of 4-OH-E2 and its resulting quinones have been strongly linked to an increased risk of hormone-dependent cancers, such as breast cancer [1] [3] [2].
  • Biomarker for Detoxification Status: The ratio serves as a functional biomarker of the body's phase II methylation detoxification capacity. A low ratio suggests this protective pathway is compromised [1].
FAQ 2: What are the primary factors that can lead to a low ratio?

The imbalance can be attributed to factors that increase the production of 4-OH-E2, impair its methylation, or both. The table below summarizes the core issues and their mechanisms.

Factor Mechanism Impact
COMT Inhibition/Deficiency Reduced COMT enzyme activity due to genetic polymorphisms (e.g., COMT Val158Met), lack of essential cofactors (SAM-e, Mg²⁺, B vitamins), or inhibition by certain xenobiotics [1] [2]. Directly impairs the methylation of 4-OH-E2 to 4-MeO-E2, leading to 4-OH-E2 accumulation.
Upregulation of CYP1B1 Increased expression or activity of the cytochrome P450 enzyme CYP1B1, which specifically catalyzes the 4-hydroxylation pathway of estradiol [1] [3]. Overproduces the precursor 4-OH-E2, potentially overwhelming the methylation capacity of COMT.
Cofactor Insufficiency Inadequate levels of methyl donors, particularly S-adenosylmethionine (SAM-e), or essential cofactors like B vitamins (B6, B12, folate) [2]. Starves the COMT enzyme of the substrates it needs to perform methylation.
FAQ 3: What methodologies are used to test this ratio, and what are key analytical considerations?
Aspect Methodology & Considerations
Common Sample Type Dried or liquid urine is most commonly used. Urine testing assesses estrogen detoxification patterns and reflects longer-term hormone exposure and phase I/II metabolism compared to blood snapshots [1] [4].
Analytical Technique Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a gold-standard method for its high sensitivity and specificity in quantifying steroid hormone metabolites [4].
Sample Preparation Hydrolysis of conjugated estrogen metabolites using enzymes like β-glucuronidase/sulfatase from Helix pomatia is a critical pre-analysis step to free the analytes for accurate measurement [4].
Reference Ranges Reference ranges can vary by laboratory. One example for premenopausal women in the luteal phase is 0.10 - 0.29 (urine) [1]. It is crucial to consult the specific reference ranges provided by the testing laboratory.

Troubleshooting & Research Guidance

When investigating a low ratio in your work, focus on these core areas:

  • Validate the Analytical Method: Ensure the UPLC-MS/MS method is properly validated for sensitivity, precision, and accuracy. Meticulous sample preparation, including complete enzymatic hydrolysis, is essential to avoid analytical artifacts [4].
  • Investigate Upstream Enzymes: Consider measuring or reviewing the activity and expression levels of CYP1B1. Interventions that modulate this enzyme may help rebalance the pathway away from 4-OH-E2 production [3].
  • Support Methylation Capacity: Evaluate nutritional status related to methylation. Ensuring adequate levels of SAM-e, folate, vitamin B12, and vitamin B6 can support optimal COMT function [1] [2].
  • Assess Broader Metabolic Context: Interpret the 4-pathway ratio in the context of other estrogen metabolites. The balance between the 2-hydroxylation and 4-hydroxylation pathways (e.g., the 2-OH-E1/4-OH-E1 ratio) can provide a more comprehensive picture of estrogen metabolism and associated cancer risk [1] [3].

References

4-Methoxyestradiol versus 2-Methoxyestradiol antitumor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Antitumor Mechanisms of 2-Methoxyestradiol (2-ME2)

Extensive research demonstrates that 2-ME2 is a multi-targeting anticancer agent. The table below summarizes its key mechanisms and experimental evidence.

Mechanism of Action Experimental Evidence / Key Findings Relevant Cancer Types Studied Citation
Microtubule Disruption & Cell Cycle Arrest Disrupts microtubule dynamics; arrests cell cycle at G2/M phase; induces immunogenic cell death. Bladder Cancer, Melanoma [1]
Inhibition of Angiogenesis Biphasic effect on VEGF-A; inhibits tumor vascularization. Breast Cancer, Pituitary Tumors [2]
Induction of Apoptosis Activates PKCδ and p38 MAPK signaling; increases caspase-3 cleavage and apoptotic histone modifications. Ovarian Cancer [3]
Suppression of M2 Macrophage Polarization Inhibits STAT3 phosphorylation; reduces pro-tumoral cytokines and metastasis. Breast Cancer [4]
Inhibition of Mitochondrial Biogenesis Suppresses PGC-1α and SIRT3; reduces energy metabolism in cancer cells. Osteosarcoma [5]
Alteration of microRNA (miRNA) Profile Modifies miRNome; impacts pathways for proliferation, metastasis, and apoptosis. Triple-Negative Breast Cancer (TNBC) [6]

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies used in key experiments.

  • Cell Viability Assay (MTT/MTS) [4] [7] [6]: Cells were seeded in 96-well plates and treated with a dose range of 2-ME2. After incubation, MTT or MTS reagent was added. The formazan crystals formed by viable cells were dissolved, and absorbance was measured at 570 nm to determine cell viability relative to control.
  • Western Blotting [4] [6]: Total protein was extracted from cell lysates. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies (e.g., against pSTAT3, VEGF, cleaved caspase-3). Binding was detected using secondary antibodies and chemiluminescence.
  • Flow Cytometry for Apoptosis [7] [6]: After 2-ME2 treatment, cells were harvested, washed, and stained with Annexin V and Propidium Iodide (PI). The populations of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified using a flow cytometer.
  • Animal Model for Anti-Tumor Efficacy [8]: SCID mice were injected with cancer cells. After tumor establishment, mice were treated with 2-ME2 (e.g., 75 mg/kg orally) for 15 days. Tumor volume and weight were measured, and tissues were analyzed for markers like PCNA (proliferation) and TUNEL (apoptosis).

Visualizing Key Mechanisms and Workflows

The following diagrams illustrate the core signaling pathways and a generalized experimental workflow for studying 2-ME2.

G cluster_mechanisms Key Antitumor Mechanisms cluster_outcomes Antitumor Outcomes compound 2-Methoxyestradiol (2-ME2) Microtubule Microtubule Disruption compound->Microtubule Angiogenesis Inhibition of Angiogenesis (VEGF Suppression) compound->Angiogenesis Apoptosis Induction of Apoptosis compound->Apoptosis Macrophage Suppression of M2 Macrophage Polarization compound->Macrophage Mitochondria Inhibition of Mitochondrial Biogenesis compound->Mitochondria miRNome Alteration of miRNome compound->miRNome Outcome1 Cell Cycle Arrest (G2/M Phase) Microtubule->Outcome1 Outcome2 Inhibited Tumor Growth Angiogenesis->Outcome2 Outcome4 Enhanced Apoptosis Apoptosis->Outcome4 Outcome3 Reduced Metastasis Macrophage->Outcome3 Mitochondria->Outcome2 miRNome->Outcome3 Involved in miRNome->Outcome4 Involved in

Diagram 1: Multimodal Antitumor Mechanisms of 2-ME2. This chart summarizes the primary pathways through which 2-Methoxyestradiol exerts its anticancer effects, leading to inhibited tumor growth and metastasis.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Start In Vitro Experimental Workflow Step1 Cell Culture & 2-ME2 Treatment Start->Step1 Begins Step2 Viability Assay (MTT/MTS) Step1->Step2 Step3 Apoptosis Assay (Annexin V/PI Flow Cytometry) Step2->Step3 Step4 Protein & Gene Analysis (Western Blot, RT-qPCR) Step3->Step4 Step5 Functional Assays (Migration, Invasion) Step4->Step5 Step6 Animal Model (Tumor Xenograft) Step5->Step6 Leads to Step7 2-ME2 Administration Step6->Step7 Step8 Tumor Measurement (Volume/Weight) Step7->Step8 Step9 Tissue Analysis (IHC, TUNEL) Step8->Step9

Diagram 2: Generalized Workflow for Evaluating 2-ME2 Antitumor Efficacy. This flowchart outlines a standard research approach, progressing from in vitro cell-based experiments to in vivo validation in animal models.

References

4-Methoxyestradiol versus ascorbic acid cell proliferation effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Proliferation Effects and Mechanisms

Feature 4-Methoxyestradiol (4-MeOE2) Ascorbic Acid (Vitamin C)
Chemical Nature Metabolite of 17β-estradiol (E2β) [1] [2] Essential vitamin (water-soluble) [3]
Overall Effect on Proliferation Stimulates (low/physiological conc.) or Inhibits (high/supraphysiological conc.) [1] Stimulates (low conc.) or Inhibits (high/pharmacological conc.) [1] [4]
Primary Signaling Pathways Estrogen Receptor (ER) dependent and independent pathways [1] MAPK (ERK1/2) pathway; Antioxidant response [4]
Key Cell Types Studied Ovarian surface epithelial (IOSE-385) and cancer cells (OVCAR-3) [1] Adipose-derived stem cells (ASCs), γδ T cells, Pacu fish myoblasts [5] [6] [4]
Stimulatory Concentration Range Physiological (0.01 - 2.2 nmol/L in premenopausal women) [1] Varies by cell type (e.g., 50-200 μM in ASCs and γδ T cells) [5] [4]
Inhibitory Concentration Range Supraphysiological (> 200 nmol/L) [1] Pharmacological (≥ 250 μmol/L in ovarian cells) [1]
Interaction with Other Agents Counters ascorbic acid's anti-proliferative effect in ovarian cells [1] Protects against oxidative stress (e.g., caused by menadione) [6]

The table shows a "dual role" for both molecules. Whether they promote or inhibit growth depends heavily on concentration, cell type, and context.

Detailed Mechanisms of Action

The divergent effects of these molecules arise from their distinct biological pathways.

Mechanism of this compound
  • Stimulatory via ER-dependent pathways: In ovarian surface epithelial (IOSE-385) and cancer (OVCAR-3) cell lines, physiological concentrations of 4-MeOE2 promoted cell proliferation by 13-42%. This proliferative response was inhibited by general ER and specific ERα/ERβ blockers, indicating involvement of classical genomic signaling [1].
  • Inhibitory at high concentrations: At supraphysiological concentrations (>200 nmol/L), 4-MeOE2 can inhibit proliferation of various cancer cells, though this was more prominently reported for its parent compound, 2-Methoxyestradiol [1].
Mechanism of Ascorbic Acid
  • Stimulatory via MAPK pathway: In human Adipose-Derived Stem Cells (ASCs), ascorbic acid increased proliferation and phosphorylation of ERK1/2. Inhibition of the MAPK pathway attenuated this proliferation [4].
  • Enhancement of cellular functions: Beyond simple proliferation, ascorbic acid reduces apoptosis in γδ T cells and enhances their cytokine production and metabolic activity (oxidative respiration and glycolysis) [5]. It also stimulates proliferation and migration in fish myoblasts and protects them from oxidative stress [6].
  • Inhibitory via pro-oxidant activity: At high, pharmacologic concentrations (≥250 μmol/L), ascorbic acid can completely inhibit serum-stimulated proliferation in ovarian cell lines, an effect that E2β and its metabolites, including 4-MeOE2, can partially counter [1].

Experimental Data and Protocols

To ensure your research is reproducible, here are summaries of key experimental methods from the literature.

Cell Proliferation Assay (MTT Protocol)

The MTT assay is a common method to assess cell viability and proliferation [7].

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (Thiazolyl Blue Tetrazolium Bromide) in PBS and filter sterilize [7].
  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with your compounds of interest (e.g., 4-MeOE2 or ascorbic acid) [7].
  • MTT Incubation: After treatment, add 50 μL of serum-free media and 50 μL of MTT solution to each well. Incubate at 37°C for 3 hours [7].
  • Solubilization: Add 150 μL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formed formazan crystals. Wrap the plate in foil and shake on an orbital shaker for 15 minutes [7].
  • Absorbance Measurement: Read the absorbance at 570-590 nm. The amount of formazan produced is proportional to the number of viable, metabolically active cells [7].
Flow Cytometry for Cell Cycle and Proliferation (Click-iT EdU Assay)

For more specific analysis of DNA synthesis (S-phase cells), the Click-iT EdU assay is highly effective [8].

  • EdU Labeling: Incubate cells with 10 μM EdU (a thymidine analog) for 1-2 hours [8].
  • Cell Fixation and Permeabilization: Harvest cells and fix with paraformaldehyde. Permeabilize the cells using a saponin-based buffer [8].
  • Click Reaction: Incubate cells with a reaction cocktail containing a fluorescent dye azide, CuSO₄, and a buffer additive. A "click" chemistry reaction covalently links the dye to the incorporated EdU [8].
  • Analysis by Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of EdU-positive (proliferating) cells. This can be combined with antibody staining for cell surface or intracellular markers [8].

Signaling Pathways Visualization

The diagrams below summarize the core mechanisms through which 4-MeOE2 and ascorbic acid influence cell proliferation.

G cluster_0 This compound (4-MeOE2) Pathway cluster_1 Ascorbic Acid (Vitamin C) Pathway 4-MeOE2 4-MeOE2 ERα/ERβ\n(Genomic) ERα/ERβ (Genomic) 4-MeOE2->ERα/ERβ\n(Genomic) GPER1\n(Non-genomic) GPER1 (Non-genomic) 4-MeOE2->GPER1\n(Non-genomic) Gene Expression\n(Proliferation) Gene Expression (Proliferation) ERα/ERβ\n(Genomic)->Gene Expression\n(Proliferation) Nucleus Kinase Activation\n(e.g., MAPK, AKT) Kinase Activation (e.g., MAPK, AKT) GPER1\n(Non-genomic)->Kinase Activation\n(e.g., MAPK, AKT) Cell Cycle\nProgression Cell Cycle Progression Kinase Activation\n(e.g., MAPK, AKT)->Cell Cycle\nProgression Ascorbic Acid Ascorbic Acid SVCT2 Transporter SVCT2 Transporter Ascorbic Acid->SVCT2 Transporter MAPK/ERK\nPathway MAPK/ERK Pathway SVCT2 Transporter->MAPK/ERK\nPathway Antioxidant\nResponse Antioxidant Response SVCT2 Transporter->Antioxidant\nResponse Proliferation Gene\nExpression (e.g., Fos, JunB) Proliferation Gene Expression (e.g., Fos, JunB) MAPK/ERK\nPathway->Proliferation Gene\nExpression (e.g., Fos, JunB) Reduced ROS\n& Cell Protection Reduced ROS & Cell Protection Antioxidant\nResponse->Reduced ROS\n& Cell Protection Enhanced Cell\nProliferation Enhanced Cell Proliferation Proliferation Gene\nExpression (e.g., Fos, JunB)->Enhanced Cell\nProliferation Reduced ROS\n& Cell Protection->Enhanced Cell\nProliferation

Key Research Implications

  • Context is critical: The dual nature of both compounds means that experimental conditions (cell type, concentration, culture medium) will heavily influence your results. Careful dose-response studies are essential [1] [4].
  • Explore combination therapies: The finding that 4-MeOE2 can counteract the anti-proliferative effect of high-dose ascorbic acid in ovarian cancer cells suggests complex interactions that could be relevant for therapy design [1].
  • Consider physiological relevance: When designing experiments, use concentrations that are physiologically or pharmacologically relevant to the system you are studying [1] [9].

References

comparison of 4-Methoxyestradiol extraction methods SPE vs MSPD

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes the key characteristics of SPE and MSPD based on a direct comparative study of estrogenic hormones.

Feature Solid-Phase Extraction (SPE) Matrix Solid-Phase Dispersion (MSPD)
Overall Effectiveness Demonstrated highest effectiveness for hormone determination in a complex matrix (porcine follicular fluid) [1]. Less effective than SPE in a direct comparison study [1].
Validated Performance Yes. Method validated with satisfactory precision, accuracy, and recovery [1]. Information limited in search results.
Limit of Quantitation (LOQ) Achieved LOQs in the low μg kg−1 range [1]. Information limited in search results.
Typical Application Widely used for clean-up and pre-concentration of estrogens from urine, plasma, and serum [2] [3] [4]. Applied to solid and semi-solid complex samples [1].

Experimental Data and Protocols

For SPE, which is the more commonly documented method, here is a detailed experimental protocol optimized for estrogen metabolites, which would be applicable for 4-Methoxyestradiol [2].

Detailed SPE Protocol for Estrogen Metabolites

The workflow involves multiple stages of optimization to handle metabolites with different chemical properties, often requiring fractionation.

cluster_spe Optimized Solid-Phase Extraction (SPE) start Sample: Urine P1 1. Condition & Load Condition cartridge with methanol and load urine sample (pH adjusted) start->P1 end LC-MS/MS Analysis P2 2. Fractionation Wash Wash with 5% MeOH to elute conjugated metabolites P1->P2 P3 3. Fractionation Elution Elute with 40-55% MeOH to collect less water-soluble metabolites P2->P3 P4 4. Post-Processing Dry eluate under nitrogen. Less soluble fraction is dansyl-derivatized. P3->P4 P4->end

Key Optimized Parameters [2]:

  • Urine Volume: 1-5 mL (1 mL was found to be optimal after testing).
  • Washing Solvent: Methanol/water mixtures. A 5% methanol wash elutes sulfate and glucuronide conjugates, while a 40-55% methanol wash is used for less water-soluble metabolites.
  • Elution Volume: 3-6 mL of solvent.
  • pH: The pH of the buffer used in loading, washing, and elution steps was optimized.
  • Derivatization: Only the fraction containing less water-soluble metabolites (like this compound) undergoes dansyl derivatization before LC-MS/MS analysis to improve sensitivity [2] [4].

Interpretation and Analysis for Researchers

For scientists and drug development professionals, the choice of method has clear implications based on the available evidence.

  • For Complex, Semi-Solid Tissues: While MSPD is designed for such matrices, the direct comparative evidence suggests that SPE is the more reliable and effective choice for quantifying methoxyestradiols and related hormones when analyzing complex biological fluids like follicular fluid [1].
  • For Body Fluids like Urine and Plasma: SPE is the established and extensively optimized method. The protocols are well-documented, highly reproducible, and can be fine-tuned for a wide spectrum of estrogen metabolites, making them suitable for clinical and research applications [2] [5] [4].
  • The Role of Derivatization: For sensitive detection of metabolites like this compound, a derivatization step (e.g., using dansyl chloride) is often crucial. This is typically performed after SPE clean-up and significantly enhances the signal in LC-MS/MS analysis [2] [4].

How to Proceed Without Direct Data

Since a head-to-head comparison for this compound is not available, I suggest:

  • Benchmarking with Available Data: Use the provided SPE protocol [2] as a gold standard against which to compare any in-house or literature-based MSPD method for this compound.
  • Designing a New Experiment: If a definitive comparison is required, the most reliable path would be to design a validation study, extracting the same sample (e.g., spiked plasma or tissue homogenate) using both the optimized SPE protocol and a suitable MSPD method, then comparing key metrics like recovery, precision, and sensitivity.

References

Comprehensive Comparison of Estrogen 2-Hydroxylation vs. 4-Hydroxylation Pathways: Metabolic Differences, Clinical Implications, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Estrogen Metabolic Pathways

Estrogen metabolism occurs primarily through three competing enzymatic pathways involving irreversible hydroxylation at distinct positions on the estrogen steroid ring: 2-hydroxylation, 4-hydroxylation, and 16α-hydroxylation. These pathways produce metabolites with dramatically different biological activities and clinical implications, particularly in the context of hormone-dependent cancers and neurodegenerative diseases. The balance between these pathways represents a critical determinant in the delicate equilibrium between protective and damaging physiological effects of estrogen metabolism. Understanding the nuanced differences between these pathways is essential for researchers and clinicians developing targeted interventions for conditions ranging from breast cancer to neurodegenerative disorders.

The 2-hydroxylation pathway predominantly generates metabolites with limited estrogenic activity that have been associated with protective effects in some contexts, while the 4-hydroxylation pathway produces metabolites that can undergo further transformation to quinone species capable of causing DNA damage. The enzymatic machinery governing these pathways includes various cytochrome P450 enzymes and secondary metabolic enzymes that determine the ultimate biological fate of estrogen metabolites. This comprehensive analysis synthesizes current scientific evidence comparing these two critical pathways, with particular emphasis on their mechanistic differences, clinical associations, and experimental approaches for their study in research and clinical settings.

Pathway Overview and Biochemical Characteristics

The 2-hydroxylation and 4-hydroxylation pathways represent two major competing metabolic routes for estrogen breakdown, each with distinct biochemical characteristics and functional consequences:

  • 2-Hydroxylation Pathway: This pathway constitutes the quantitatively major route of estrogen metabolism, producing 2-hydroxyestrone (2-OHE1) and 2-hydroxyestradiol (2-OHE2) through the action of CYP1A1 and CYP1A2 enzymes. These metabolites demonstrate reduced binding affinity for estrogen receptors and undergo rapid clearance, with some studies suggesting they may act as natural antagonists to more potent estrogens. The 2-hydroxylated metabolites are efficiently methylated by catechol-O-methyltransferase (COMT) to form 2-methoxyestrogens, which possess anti-proliferative properties and can inhibit angiogenesis in experimental models [1] [2].

  • 4-Hydroxylation Pathway: This pathway generates 4-hydroxyestrone (4-OHE1) and 4-hydroxyestradiol (4-OHE2) primarily through the action of CYP1B1, an enzyme notably overexpressed in estrogen-sensitive tissues including breast, ovary, and prostate. Unlike their 2-hydroxylated counterparts, 4-hydroxylated catechol estrogens demonstrate a greater propensity for oxidation to semiquinones and quinones, which can react with DNA to form depurinating adducts and generate reactive oxygen species through redox cycling. Although these metabolites can be inactivated by COMT-mediated methylation to 4-methoxyestrogens, the efficiency of this protective methylation varies considerably between individuals [3] [2].

Table 1: Comparative Biochemical Characteristics of 2-Hydroxylation and 4-Hydroxylation Pathways

Characteristic 2-Hydroxylation Pathway 4-Hydroxylation Pathway
Primary Enzymes CYP1A1, CYP1A2 CYP1B1
Major Metabolites 2-Hydroxyestrone (2-OHE1), 2-Hydroxyestradiol (2-OHE2) 4-Hydroxyestrone (4-OHE1), 4-Hydroxyestradiol (4-OHE2)
Secondary Metabolism Methylation by COMT to 2-methoxyestrogens Methylation by COMT to 4-methoxyestrogens
Receptor Binding Affinity Weak binding to estrogen receptors Weak binding to estrogen receptors
Metabolic Stability Rapid clearance and excretion Longer half-life, potential for accumulation
Tissue Expression Predominantly hepatic Breast, prostate, ovarian tissues

The spatial distribution of the enzymes responsible for these pathways contributes significantly to their differential impact on target tissues. While 2-hydroxylation occurs predominantly in the liver, 4-hydroxylation is notably active in peripheral tissues including the breast, creating a compartmentalization of risk that may explain why systemic measures of estrogen metabolism sometimes fail to fully capture tissue-specific carcinogenic processes. This tissue-specific expression pattern is particularly relevant for understanding the localized effects of estrogen metabolism in hormone-sensitive cancers, where CYP1B1-mediated 4-hydroxylation in breast epithelium may generate genotoxic compounds directly in the tissue of concern [3] [2].

Enzymatic Pathways and Regulatory Mechanisms

The cytochrome P450 enzyme family governs the initial hydroxylation steps in both pathways, with different isoforms demonstrating distinct substrate preferences and regulatory mechanisms. The 2-hydroxylation pathway is primarily catalyzed by CYP1A1 and CYP1A2, whereas the 4-hydroxylation pathway is predominantly mediated by CYP1B1. These enzymes display different tissue expression patterns and regulatory mechanisms, leading to substantial interindividual variation in estrogen metabolism. CYP1A1 expression is highly inducible by various dietary components, including compounds found in cruciferous vegetables, through the aryl hydrocarbon receptor (AhR) pathway. In contrast, CYP1B1 demonstrates constitutive expression in estrogen-responsive tissues and is further inducible by both estrogen itself and environmental factors [3] [2].

The secondary metabolism of these hydroxylated estrogens plays a crucial role in determining their ultimate biological effects. Both 2- and 4-catechol estrogens serve as substrates for catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosylmethionine to form methoxyestrogens. However, the methylation efficiency differs between these pathways, with evidence suggesting that 4-hydroxyestrogens are poorer substrates for COMT compared to 2-hydroxyestrogens. This differential methylation efficiency may contribute to the accumulation of 4-catechol estrogens and their subsequent oxidation to quinone species. The COMT enzyme exists in both soluble and membrane-bound forms, with a common functional polymorphism (Val158Met) that reduces enzyme activity and has been investigated for its potential relationship to cancer risk [3] [2].

Table 2: Enzyme Systems Governing 2- and 4-Hydroxylation Pathways

Enzyme Category 2-Hydroxylation Pathway 4-Hydroxylation Pathway
Primary CYP Enzymes CYP1A1, CYP1A2 CYP1B1
Induction Mechanisms Aryl hydrocarbon receptor (AhR) ligands Estrogen response elements, AhR ligands
Tissue Localization Predominantly hepatic Peripheral tissues (breast, prostate, ovary)
Secondary Metabolism Enzymes COMT, UGTs, SULTs COMT, UGTs, SULTs
Genetic Polymorphisms CYP1A12C, CYP1A21F CYP1B1*3 (Leu432Val), COMT Val158Met

The interplay between metabolic pathways creates a complex regulatory network that determines the overall fate of estrogen molecules. Factors that shift the balance between these pathways can significantly influence cancer risk and progression. For instance, dietary interventions including cruciferous vegetable consumption can preferentially induce the 2-hydroxylation pathway via AhR-mediated mechanisms, potentially creating a more favorable estrogen metabolite profile. Additionally, various pharmaceutical agents and environmental exposures can differentially modulate these enzymatic pathways, leading to potentially important clinical implications for risk assessment and prevention strategies. Understanding these regulatory mechanisms provides opportunities for targeted interventions aimed at shifting estrogen metabolism toward less genotoxic pathways [3] [4] [2].

Biological Activities and Functional Consequences

The biological activities of metabolites derived from the 2- and 4-hydroxylation pathways differ substantially, contributing to their divergent roles in health and disease. Metabolites from the 2-hydroxylation pathway demonstrate minimal estrogenic activity due to their low binding affinity for estrogen receptors, with some evidence suggesting they may actually function as natural antagonists to more potent estrogens. Experimental models have shown that 2-hydroxyestrone can inhibit the proliferation of estrogen-responsive breast cancer cells, leading to its characterization as a "good estrogen" in some literature. Furthermore, the methylated derivative 2-methoxyestradiol exhibits potent anti-angiogenic properties and has been investigated as a potential therapeutic agent for various cancers [1] [2].

In stark contrast, metabolites from the 4-hydroxylation pathway, while also demonstrating weak direct estrogenic activity, can undergo redox cycling and quinone formation that generates reactive oxygen species and causes DNA damage. The 4-hydroxy catechol estrogens are particularly prone to oxidation to estrogen-3,4-quinones, which can form depurinating adducts with DNA bases (primarily adenine and guanine) at the N-3 and N-7 positions. These adducts can lead to mutagenic lesions and have been detected at significantly higher levels in breast tissue from women with cancer compared to those with benign breast disease. This genotoxic potential represents a key mechanism through which 4-hydroxylated metabolites may contribute to cancer initiation and progression [3] [2].

Neuroprotective Effects

Recent research has revealed a surprising neuroprotective role for 4-hydroxyestrone that contrasts with its genotoxic potential in peripheral tissues. Experimental studies demonstrate that 4-hydroxyestrone exhibits potent protective effects against oxidative neuronal damage, surpassing even 17β-estradiol in its ability to protect hippocampal neuronal cells from glutamate-induced oxidative toxicity. This protective effect appears to be mediated through a unique mechanism involving SIRT1-mediated deacetylation of p53, resulting in increased cytoplasmic translocation of p53 and reduced apoptosis. The 4-hydroxylation pathway is notably active in the central nervous system, suggesting that 4-hydroxyestrone may function as an endogenous neuroestrogen with specialized protective functions in neuronal tissue [5] [6].

The tissue-specific duality of 4-hydroxyestrone's effects highlights the complexity of estrogen metabolism and its physiological impacts. While this metabolite demonstrates damaging potential in breast and other peripheral tissues through DNA-damaging mechanisms, it appears to play a protective role in neuronal cells against oxidative stress, a major contributor to neurodegenerative diseases. This paradox may be explained by differences in metabolic processing, antioxidant capacity, or cellular context between tissue types. The neuroprotective effect of 4-hydroxyestrone has been observed in both in vitro models using HT22 hippocampal neurons and in vivo rat models of kainic acid-induced hippocampal oxidative damage, where it preserved cognitive function and reduced neuronal loss [5] [6].

Graphical Abstract: Comparative Overview of 2- and 4-Hydroxylation Pathways Showing Key Metabolites and Biological Effects

Clinical and Epidemiological Evidence

Substantial clinical evidence has accumulated regarding the differential associations of 2- and 4-hydroxylation pathways with disease risk, particularly for hormone-sensitive cancers. Epidemiological studies have consistently demonstrated that the ratio of 2-hydroxylated to 4-hydroxylated metabolites may serve as an important biomarker for breast cancer risk assessment. In the Shanghai Women's Health Study, a large population-based cohort, higher urinary levels of 2-hydroxylated metabolites relative to parent estrogens were associated with reduced breast cancer risk among postmenopausal women. Conversely, elevated levels of 4-hydroxylated metabolites have been associated with increased breast cancer risk in multiple studies, supporting the hypothesis that shifting estrogen metabolism toward the 4-hydroxylation pathway may enhance carcinogenic processes [7] [8].

The relationship between soy intake and estrogen metabolism provides compelling evidence for the modifiability of these metabolic pathways. In a study of Asian-American women, regular consumption of soy foods was associated with significant increases in both 2-hydroxylated and 4-hydroxylated metabolites, along with decreased levels of 16α-hydroxylated metabolites. This soy-induced shift in estrogen metabolism resulted in an increased ratio of 2:16-pathway metabolites, a pattern that may partially explain the breast cancer protective effects associated with traditional Asian diets rich in soy products. Importantly, these associations were consistent across different ethnic subgroups and menopausal categories, suggesting a robust effect of soy isoflavones on estrogen metabolic patterns [4].

Table 3: Clinical Associations of 2- and 4-Hydroxylation Pathways with Disease Risk

Clinical Context 2-Hydroxylation Pathway Associations 4-Hydroxylation Pathway Associations
Breast Cancer Risk Inverse association with risk in multiple studies Positive association with risk in several studies
Thyroid Cancer Decreased 2-/16α-hydroxylation ratio in malignant vs. benign tumors Not specifically reported
Neurodegeneration Limited data Protective effects against oxidative neuronal damage
Soy Intervention Increased with soy intake in Asian-American women Increased with soy intake in Asian-American women
HR+ Breast Cancer Higher 2-OHE2 in premenopausal HR+ patients Lower 4-OHE2 and 4-MeOE1 in postmenopausal patients

Beyond cancer, alterations in estrogen metabolism have been observed in other pathological conditions. In postmenopausal women with thyroid tumors, the ratio of 2- to 16α-hydroxylation was significantly decreased in those with malignant compared to benign tumors, suggesting that shifts in estrogen metabolism may provide biomarker potential for distinguishing malignancy in thyroid nodules. Additionally, the neuroprotective properties of 4-hydroxyestrone observed in experimental models suggest potential therapeutic applications for neurodegenerative conditions, though clinical evidence in this area remains limited. The contrasting tissue-specific effects of these metabolites highlight the complexity of their roles in different physiological and pathological contexts [9].

Experimental Methods and Analytical Approaches

The accurate quantification of estrogen metabolites in biological samples represents a significant analytical challenge due to their low concentrations and structural similarity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard method for comprehensive estrogen metabolite profiling, offering superior specificity and sensitivity compared to earlier immunoassay-based techniques. This methodology enables simultaneous measurement of multiple metabolites from competing pathways, allowing for calculation of informative ratios such as the 2-hydroxyestrone:4-hydroxyestrone ratio. The application of stable isotope-labeled internal standards further enhances analytical precision by correcting for variability in sample preparation and ionization efficiency [7] [8].

For urinary estrogen metabolite analysis, samples are typically hydrolyzed using β-glucuronidase/arylsulfatase enzymes from Helix pomatia to convert conjugated metabolites back to their free forms before extraction and analysis. This hydrolysis step is crucial as estrogens and their metabolites are primarily excreted in urine as glucuronide and sulfate conjugates. Creatinine correction is routinely applied to account for variations in urine concentration, with results expressed as pmol/mg creatinine. For targeted analysis of specific pathways, gas chromatography-mass spectrometry (GC-MS) approaches may be employed, though these generally require more extensive sample preparation and derivatization steps compared to LC-MS/MS methods [9] [8].

In Vitro and In Vivo Models

Experimental models have been essential for elucidating the biological effects and underlying mechanisms of different estrogen metabolites. For neuroprotection studies, the HT22 immortalized mouse hippocampal neuronal cell line has been widely used to investigate protection against glutamate-induced oxidative toxicity. In this model, cells are typically treated with glutamate to induce oxidative stress, with concurrent administration of estrogen metabolites to assess protective effects. Cell viability is measured using the MTT assay, while additional endpoints may include apoptosis assessment via TUNEL staining, analysis of DNA fragmentation, and examination of morphological changes [5] [6].

For in vivo investigations of neuroprotective effects, the kainic acid (KA)-induced hippocampal damage model in rats has proven valuable. In this model, KA is administered via intracerebroventricular injection to induce oxidative damage in the CA3 hippocampal region, mimicking aspects of neurodegenerative conditions. Test compounds are typically co-administered with KA, and neuroprotection is evaluated through histological analysis (H&E staining, Fluoro-Jade B for degenerating neurons, TUNEL for apoptosis) and functional assessments such as working memory tests. Using this approach, researchers have demonstrated that 4-hydroxyestrone provides more potent protection against KA-induced neuronal damage than 17β-estradiol at equivalent doses, highlighting its significant neuroprotective potential [5] [6].

G cluster_analytical Analytical Methods cluster_experimental Experimental Models Start Biological Sample Collection Urine Urine Sample Start->Urine Tissue Tissue Sample Start->Tissue Cell Cell Culture Start->Cell Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine->Hydrolysis Tissue->Hydrolysis Extraction Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (if required) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quant Metabolite Quantification LCMS->Quant GCMS->Quant Validation Method Validation Quant->Validation Ratio Pathway Ratio Calculation Validation->Ratio InVitro In Vitro Models (HT22 neuronal cells) MTT MTT Viability Assay InVitro->MTT TUNEL TUNEL Apoptosis Assay InVitro->TUNEL InVivo In Vivo Models (KA-induced rat model) Histo Histological Analysis InVivo->Histo Memory Memory Function Tests InVivo->Memory

Experimental Workflow: Methodologies for Estrogen Metabolite Analysis and Biological Evaluation

Therapeutic Implications and Future Directions

The differential biological activities of estrogen metabolites from the 2- and 4-hydroxylation pathways present compelling opportunities for therapeutic intervention. Strategies to shift estrogen metabolism toward the 2-hydroxylation pathway or enhance the inactivation of 4-hydroxylated metabolites represent promising approaches for reducing cancer risk. Dietary interventions with cruciferous vegetables rich in glucosinolates (e.g., indole-3-carbinol and its derivative diindolylmethane) have demonstrated the ability to preferentially induce CYP1A1 and CYP1A2 activity, thereby promoting 2-hydroxylation. Similarly, soy isoflavones have been shown to modulate estrogen metabolism in ways that may be protective against hormone-dependent cancers, though the effects appear to be complex and potentially dependent on timing of exposure and individual characteristics [4] [1].

The neuroprotective properties of 4-hydroxyestrone uncovered in recent research suggest potential therapeutic applications for neurodegenerative conditions, representing a fascinating paradox given its genotoxic potential in peripheral tissues. The mechanism involving SIRT1-mediated p53 deacetylation and subsequent cytoplasmic translocation of p53 provides a specific molecular target for drug development. Interestingly, the 4-hydroxylation pathway appears to be the predominant metabolic route in the central nervous system, suggesting that the brain has evolved specialized mechanisms to utilize these metabolites for neuroprotection. Developing tissue-targeted approaches that harness the protective effects of 4-hydroxyestrone in the brain while minimizing its genotoxic potential in peripheral tissues represents an exciting frontier for future research [5] [6].

Future research directions should include prospective studies examining the temporal relationship between estrogen metabolite profiles and disease development, as well as intervention trials testing strategies to modulate these pathways for preventive or therapeutic purposes. Additionally, greater attention to tissue-specific metabolism rather than relying solely on systemic measures will be essential for fully understanding the roles of these pathways in health and disease. The development of targeted inhibitors of CYP1B1 activity in specific tissues, or COMT enhancers to improve methylation of 4-hydroxyestrogens, may offer novel approaches for reducing cancer risk without disrupting beneficial estrogen effects in other tissues. As our understanding of the complex roles of estrogen metabolites continues to evolve, so too will opportunities for innovative interventions targeting these pathways.

Conclusion

The 2-hydroxylation and 4-hydroxylation pathways represent critical competing routes in estrogen metabolism with dramatically different biological consequences. While the 2-hydroxylation pathway generally produces metabolites with limited estrogenic activity and potential protective effects, the 4-hydroxylation pathway generates metabolites with genotoxic potential through quinone formation and redox cycling. Surprisingly, recent evidence has revealed a neuroprotective role for 4-hydroxyestrone, highlighting the tissue-specific complexity of estrogen metabolite actions. The balance between these pathways is influenced by genetic polymorphisms, dietary factors, and environmental exposures, creating substantial interindividual variation in estrogen metabolite profiles.

References

4-Methoxyestradiol angiogenic inhibition compared to other agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Anti-Angiogenic Agents

Agent / Class Key Mechanisms of Action Experimental Evidence (Models & Key Findings)

| 2-Methoxyestradiol (2-ME2) (Endogenous Metabolite) | • Disrupts microtubule dynamics [1] [2]Biphasic, dose-dependent effect on VEGF-A: Low doses (≤1 µM) may stimulate VEGF-A via ER-α, high doses (≥5 µM) inhibit it [2] • Induces apoptosis via p38-MAPK pathway [3] • Inhibits NFATc1 nuclear translocation in lymphocytes [1] | In Vivo (Chicken Ovarian Tumors): Reduced CD31 (endothelial cell marker), VEGF, and VEGFR-2 expression; decreased blood vessel count [3]. In Vitro (Human Ovarian Cancer Cells): Induced apoptosis (TUNEL assay), effect blocked by p38-MAPK inhibitor [3]. Cell Studies (ER+ Pituitary/Breast Cancer): High doses (5 µM) suppressed VEGF-A mRNA and protein, inhibiting endothelial cell proliferation in co-culture [2]. | | Monoclonal Antibodies (e.g., Bevacizumab) (VEGF-Targeting) | • Binds directly to VEGF-A ligand, preventing its interaction with VEGFR-2 on endothelial cells [4] | Clinical Trials (nAMD patients): Effective at maintaining stable vision (loss of <15 letters) over 2 years [5]. | | VEGFR2 Inhibitors (e.g., Sorafenib, Sunitinib, MMPP) (Receptor-Targeting) | • Binds to the ATP-binding domain of VEGFR2, inhibiting its kinase activity [6] • Suppresses downstream AKT/ERK and NF-κB signaling pathways [6] • Downregulates expression of NF-κB target genes (VEGFA, MMP2, MMP9) [6] | In Vitro (HUVECs): Novel inhibitor MMPP suppressed VEGFA-induced migration, invasion, and tube formation [6]. Ex Vivo (Mouse Aortic Ring): MMPP inhibited sprouting of new vessels [6]. Binding Studies: MMPP showed high binding affinity to VEGFR2 domain and inhibited kinase activity [6]. | | Ligand Traps (e.g., Aflibercept) (VEGF-Targeting) | • Acts as a soluble "decoy" receptor, binding to multiple VEGF isoforms (e.g., VEGF-A, VEGF-B) and PlGF, preventing receptor activation [7] [4] | Clinical Trials (nAMD patients): Effective at maintaining stable vision over 2 years [5]. | | Novel Targets (e.g., Sozinibercept) (Beyond VEGF-A) | • Inhibits VEGF-C and VEGF-D ligands, which also activate VEGFR-2 and VEGFR-3 [7] | Clinical Trials (nAMD patients): In combination with standard therapy, showed superior vision gains vs. standard therapy alone [7]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies on 2-Methoxyestradiol.

  • Anti-Angiogenic Effects in Ovarian Tumors (In Vivo) [3]

    • Model: Laying hens (spontaneous ovarian cancer model) fed a control or flaxseed-derived diet (which increases endogenous 2-ME2).
    • Tissue Analysis: Collected tumors and normal ovaries. Angiogenesis was assessed by:
      • Immunohistochemistry (IHC): Staining for CD31 (endothelial cell marker), α-SMA (perivascular cell marker), VEGF, and VEGFR-2.
      • Quantification: Blood vessels per field of view were counted from stained sections.
  • Pro-Apoptotic Effects in Cancer Cells (In Vitro) [3]

    • Cell Lines: Human ovarian cancer cells (BG1, HeyC2, TOV112D).
    • Treatment: Cells were treated with 10 µM 2-ME2 for 24-26 hours.
    • Apoptosis Assay: TUNEL staining was performed to detect DNA fragmentation in apoptotic cells.
    • Pathway Inhibition: To test mechanism, a selective p38-MAPK inhibitor (SB203580) was used concurrently with 2-ME2.
  • Biphasic Effect on VEGF-A Expression (In Vitro) [2]

    • Cell Lines: ER+ GH3 rat pituitary and MCF-7 human breast tumor cells; ER-α-transfected human mammary epithelial cells (HMECs).
    • Treatment: Cells were exposed to low (1 µM) or high (5-10 µM) concentrations of 2-ME2 for varying durations.
    • VEGF-A Measurement:
      • Northern Blot Analysis: Quantified VEGF-A mRNA levels.
      • Western Blot Analysis: Quantified VEGF-A protein levels.
    • ER Dependency: The pure estrogen antagonist ICI 182,780 was used to block ER-α and confirm the receptor's role in low-dose VEGF-A upregulation.

Signaling Pathway of 2-Methoxyestradiol

The following diagram synthesizes the key molecular pathways through which 2-Methoxyestradiol exerts its anti-angiogenic and pro-apoptotic effects, based on the cited research.

G 2 2 ME2 2-Methoxyestradiol (2-ME2) Microtubules Microtubule Dynamics ME2->Microtubules Binds Tubulin p38_MAPK p38-MAPK Pathway Activation ME2->p38_MAPK VEGF_A_mRNA VEGF-A mRNA & Protein ME2->VEGF_A_mRNA High Dose Inhibits NFAT NFATc1 Nuclear Translocation ME2->NFAT Inhibits G2_M_Arrest G2/M Cell Cycle Arrest Microtubules->G2_M_Arrest Apoptosis Induces Apoptosis G2_M_Arrest->Apoptosis p38_MAPK->Apoptosis VEGFR2_Signaling VEGFR2 Signaling (Downstream) VEGF_A_mRNA->VEGFR2_Signaling Reduced AntiAngio Anti-angiogenic Effect VEGFR2_Signaling->AntiAngio Inhibited Lymphocyte Lymphocyte Activation & Cytokine Production NFAT->Lymphocyte Suppresses AntiInflam Anti-inflammatory / Immunomodulatory Effect Lymphocyte->AntiInflam

Key Insights for Researchers

  • Dose-Dependent Complexity: 2-ME2 exhibits a biphasic effect [2]. Low concentrations (around 1 µM) can paradoxically upregulate VEGF-A via an estrogen receptor-α (ER-α) dependent mechanism, while higher concentrations (≥5 µM) strongly inhibit it. This is a critical consideration for experimental design and dosing.
  • Multi-Mechanistic Action: Unlike agents that target a single pathway, 2-ME2 acts through several parallel mechanisms: inducing apoptosis in cancer and endothelial cells, directly disrupting microtubule assembly, and exerting immunomodulatory effects by inhibiting T-cell activation [3] [1] [2].
  • Endogenous Profile: As a natural metabolite, 2-ME2 may offer a different safety and tolerability profile compared to synthetic biologics and kinase inhibitors, though its clinical development has been challenging [1].

References

validating 4-Methoxyestradiol reference ranges in patient populations

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on 4-MeO-E2 and Related Metabolites

Metric Reported Value / Range Matrix & Population Key Context
4-MeO-E2 Urinary Reference Range (Premenopausal) 0.052 - 0.26 ng/mg creatinine/day [1] Urine; cycling women in luteal phase From a commercial lab; indicates expected excretion levels.
4-MeO-E2/4-OH-E2 Ratio Reference Range 0.10 - 0.29 [2] Urine; premenopausal women (luteal phase) or on ERT A higher ratio indicates efficient methylation of the genotoxic 4-OH-E2.

| Recommended Estrogen Metabolism Distribution | 2-OH pathway: 60-80% 16-OH pathway: 13-30% 4-OH pathway: 7.5-11% [2] [1] | N/A (theoretical ideal) | Suggests the 4-OH pathway should be a minor route; used to contextualize metabolite levels. | | LC-MS/MS LoD for Parent Estrogens | 0.5 - 5 pg/mL for E1 and E2 [3] | Serum/Plasma | Demonstrates the high sensitivity required for accurate measurement of low-concentration estrogens. | | LC-MS/MS LoD for EM Panel | ~0.33 - 0.37 pmol/L (approx. 0.1 pg/mL) [4] | Serum | Shows capability to detect very low levels of metabolites, crucial for postmenopausal populations. |

Experimental Protocols for Estrogen Metabolite Quantification

The most robust method for quantifying 4-MeO-E2 and related metabolites in biological samples is Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Hydrolysis
  • Sample Type: Serum, plasma, or urine can be used [5] [4]. Urine collection is often preferred for its non-invasiveness and ability to reflect longer-term detoxification patterns [2] [1].
  • Hydrolysis: To measure total estrogens and estrogen metabolites (EMs), an enzymatic hydrolysis step using a preparation like Helix pomatia extract is performed. This releases EMs from their sulfate and glucuronide conjugates [5]. Omitting this step allows for the measurement of unconjugated EMs [3] [5].
Extraction and Derivatization
  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate EMs from the biological matrix, improving recovery and reducing ion suppression [3].
  • Derivatization: This critical step enhances detection sensitivity. A common approach is dansylation, where a dansyl chloride group is added to the phenolic hydroxyl at the 3-position of all estrogens [5]. This introduces a charged, easily ionizable group, significantly boosting signal in the mass spectrometer. Alternative derivatization agents like N-methyl-nicotinic acid N-hydroxysuccinimide ester (C1-NA-NHS) have also been developed to permanently charge the analytes, enabling faster separations (under 7 minutes) [6].
LC-MS/MS Analysis and Quantification
  • Chromatography: Ultra-flow liquid chromatography (UFLC) or similar high-resolution systems separate the derivatized EMs. This is crucial for resolving structurally similar metabolites like 2-MeO-E2 and 4-MeO-E2 [3] [7].
  • Mass Spectrometry: Tandem mass spectrometry (TQ-S) operated in selected reaction monitoring (SRM) mode provides high specificity and sensitivity [3] [5].
  • Quantification: The use of stable isotope-labeled internal standards (e.g., 2H- or 13C-labeled EMs) added at the beginning of the process allows for precise correction for analyte loss during preparation, ensuring high accuracy and precision [5] [6].

The following diagram illustrates the core metabolic pathway and the analytical workflow based on the methodologies described.

cluster_workflow Analytical Workflow (LC-MS/MS) Estradiol Estradiol CYP1B1 CYP1B1 Hydroxylation Estradiol->CYP1B1 OH_E2 4-Hydroxyestradiol (4-OH-E2) Potentially genotoxic CYP1B1->OH_E2 COMT COMT Methylation OH_E2->COMT MeO_E2 4-Methoxyestradiol (4-MeO-E2) Protective metabolite COMT->MeO_E2 Sample Sample Hydrolysis Hydrolysis Sample->Hydrolysis Extraction Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization LC_MSMS LC-MS/MS Analysis & Quantification Derivatization->LC_MSMS

Key Considerations for Method Validation

When validating reference ranges for 4-MeO-E2, several factors must be accounted for:

  • Population Demographics: Estrogen levels are profoundly influenced by menopause status, age, and body composition. For example, a study of postmenopausal women in Ghana showed a strong positive association between higher BMI and elevated levels of parent estrogens, which can influence downstream metabolites [4]. Separate reference ranges for premenopausal, postmenopausal, and male populations are essential.
  • Metabolic Context: The biological activity of 4-MeO-E2 is best understood in the context of its metabolic pathway. The 4-MeO-E2/4-OH-E2 ratio is a critical functional indicator of the balance between a protective metabolite and its potentially DNA-damaging precursor [2].
  • Method Specificity: Traditional immunoassays are often insufficient due to cross-reactivity and lack of precision, especially at low concentrations typical of postmenopausal individuals [3] [5]. LC-MS/MS is the gold standard for such validations.

References

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Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

302.18819469 Da

Monoisotopic Mass

302.18819469 Da

Heavy Atom Count

22

UNII

R6YV5Q2LKS

Other CAS

26788-23-8

Wikipedia

4-Methoxyestradiol

Dates

Last modified: 08-15-2023

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